Product packaging for Retinamide, N,N-diethyl-(Cat. No.:CAS No. 33631-53-7)

Retinamide, N,N-diethyl-

Cat. No.: B15175944
CAS No.: 33631-53-7
M. Wt: 355.6 g/mol
InChI Key: VGHCEZZEVXSBBU-VVYUTNTRSA-N
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Description

Retinamide, N,N-diethyl- (Chemical Formula: C24H37NO, PubChem CID: 11631762) is a synthetic retinoid derivative supplied for research purposes . As a member of the retinamide class, it is structurally characterized by a diethylamide group and shares the foundational polyene chain and cyclic end group typical of retinoids, which are oxygenated derivatives of vitamin A . Retinoids are established as biological regulators of cellular differentiation, proliferation, and apoptosis (programmed cell death) . While specific clinical data for N,N-diethyl-retinamide is not available, related synthetic retinamides, such as Fenretinide (N-(4-hydroxyphenyl)retinamide), have demonstrated significant research value in oncology . Fenretinide has been shown to induce cell death through mechanisms involving the accumulation of reactive oxygen species (ROS) and ceramide, leading to apoptosis in various malignant cell types, including those from breast, prostate, and glioblastoma models . The modification of the polar terminus of the vitamin A molecule, as seen in retinamides, is a key strategy in altering the biological activity and toxicity profile of the parent compound . Researchers are exploring these synthetic analogs for their potential chemopreventive and chemotherapeutic applications. Retinamide, N,N-diethyl- is intended for laboratory research use only and is not approved for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H37NO B15175944 Retinamide, N,N-diethyl- CAS No. 33631-53-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

33631-53-7

Molecular Formula

C24H37NO

Molecular Weight

355.6 g/mol

IUPAC Name

(2E,4E,6E,8E)-N,N-diethyl-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenamide

InChI

InChI=1S/C24H37NO/c1-8-25(9-2)23(26)18-20(4)13-10-12-19(3)15-16-22-21(5)14-11-17-24(22,6)7/h10,12-13,15-16,18H,8-9,11,14,17H2,1-7H3/b13-10+,16-15+,19-12+,20-18+

InChI Key

VGHCEZZEVXSBBU-VVYUTNTRSA-N

Isomeric SMILES

CCN(CC)C(=O)/C=C(\C)/C=C/C=C(\C)/C=C/C1=C(CCCC1(C)C)C

Canonical SMILES

CCN(CC)C(=O)C=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N,N-diethyl-retinamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N,N-diethyl-retinamide, a derivative of retinoic acid. The document details the most probable synthetic pathways, reaction mechanisms, and provides a detailed, plausible experimental protocol for its preparation. This guide is intended for an audience with a strong background in organic chemistry and drug development.

Introduction

N,N-diethyl-retinamide is a synthetic derivative of all-trans-retinoic acid (ATRA), a metabolite of vitamin A that plays a crucial role in various biological processes, including cell growth, differentiation, and embryonic development.[1][2][3] The modification of the carboxylic acid moiety of retinoic acid into an amide can alter its physicochemical properties, such as solubility and stability, and its biological activity. While the biological functions of N,N-diethyl-retinamide are not as extensively studied as other retinoids like N-(4-hydroxyphenyl)retinamide (Fenretinide), its synthesis is of interest for the exploration of new retinoid analogs with potentially novel pharmacological profiles.

Synthesis Pathway and Reaction Mechanism

The most direct and industrially scalable method for the synthesis of N,N-diethyl-retinamide is through the amidation of all-trans-retinoic acid. This process involves the activation of the carboxylic acid group of retinoic acid, followed by nucleophilic acyl substitution by diethylamine. Two primary pathways for this transformation are presented below.

Pathway 1: Activation of Retinoic Acid with Thionyl Chloride

This pathway involves the conversion of retinoic acid to its more reactive acyl chloride derivative using thionyl chloride (SOCl₂). The resulting retinoyl chloride readily reacts with diethylamine to form the desired amide. The reaction is typically carried out in the presence of a tertiary amine base, such as triethylamine (Et₃N), to neutralize the hydrochloric acid (HCl) generated during the reaction.

The reaction mechanism proceeds in two main steps:

  • Formation of Retinoyl Chloride: Retinoic acid reacts with thionyl chloride to form an unstable intermediate, a chlorosulfite ester. This intermediate then decomposes, with the release of sulfur dioxide (SO₂) and a chloride ion, to form the retinoyl chloride.

  • Nucleophilic Acyl Substitution: The highly electrophilic carbonyl carbon of the retinoyl chloride is attacked by the nucleophilic nitrogen atom of diethylamine. The subsequent collapse of the tetrahedral intermediate and loss of a chloride ion yields N,N-diethyl-retinamide.

A one-pot synthesis protocol, where the activation of the carboxylic acid and the reaction with the amine occur in the same reaction vessel, is an efficient approach for this transformation.

Pathway 2: Amide Coupling using a Condensing Agent

This pathway utilizes a coupling agent to facilitate the direct formation of the amide bond between retinoic acid and diethylamine without the need to isolate the acyl chloride intermediate. Common coupling agents include carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI).

The general mechanism with a carbodiimide involves:

  • Activation of the Carboxylic Acid: The carboxylic acid adds to the carbodiimide to form a highly reactive O-acylisourea intermediate.

  • Nucleophilic Attack by the Amine: The amine then attacks the carbonyl group of the O-acylisourea intermediate, leading to the formation of the amide and a urea byproduct (e.g., dicyclohexylurea if DCC is used).

Additives such as 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP) can be used to increase the reaction rate and suppress side reactions.

Experimental Protocols

The following are detailed, plausible experimental protocols for the synthesis of N,N-diethyl-retinamide based on the pathways described above.

Protocol 1: One-Pot Synthesis using Thionyl Chloride

This protocol is adapted from a general procedure for the one-pot synthesis of amides from carboxylic acids using thionyl chloride.

Materials:

  • All-trans-retinoic acid

  • Thionyl chloride (SOCl₂)

  • Diethylamine

  • Triethylamine (Et₃N)

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve all-trans-retinoic acid (1.0 eq) in anhydrous dichloromethane.

  • Add triethylamine (3.0 eq) to the solution, followed by diethylamine (1.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.0 eq) dropwise to the stirred solution over a period of 15-20 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, water, 1 M NaOH, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude N,N-diethyl-retinamide by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Synthesis using a Coupling Agent (EDCI/DMAP)

This protocol is based on the synthesis of a similar retinamide, N-(4-ethoxyphenyl)-retinamide.

Materials:

  • All-trans-retinoic acid

  • Diethylamine

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve all-trans-retinoic acid (1.2 eq) in a mixture of anhydrous DCM and a small amount of anhydrous DMF.

  • In a separate flask, mix diethylamine (1.0 eq), DMAP (0.6 eq), and EDCI (1.2 eq) in a mixture of anhydrous DCM and anhydrous DMF.

  • Slowly add the solution of retinoic acid to the mixture containing the amine and coupling agents at room temperature with stirring.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • After completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

As no specific experimental data for N,N-diethyl-retinamide was found in the literature, the following tables provide representative data from analogous reactions for the synthesis of other N,N-diethylamides and retinamides.

Table 1: Representative Reaction Conditions and Yields for Amide Synthesis

| Carboxylic Acid | Amine | Activating Agent/Coupling Agent | Solvent | Reaction Time | Yield (%) | Reference | |---|---|---|---|---|---| | Benzoic Acid | Diethylamine | SOCl₂/Et₃N | Dichloromethane | 5 min | 86 | Adapted from a general procedure | | m-Toluic Acid | Diethylamine | 1,1'-Carbonyldiimidazole | Dichloromethane | Not specified | 94-95 | For N,N-diethyl-m-toluamide | | Retinoic Acid | 4-Ethoxyaniline | EDCI/DMAP | Dichloromethane/DMF | Not specified | 99.9 | For N-(4-ethoxyphenyl)-retinamide |

Table 2: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for N,N-diethyl-retinamide

Note: These are predicted values and may differ from experimental data.

¹H NMR (CDCl₃, 400 MHz):

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~6.1-7.1 m 7H Vinylic protons
~5.8 s 1H Vinylic proton
~3.4 q 4H N-CH₂-CH₃
~2.0 s 3H C9-CH₃
~1.7 s 3H C13-CH₃
~1.2 t 6H N-CH₂-CH₃

| ~1.0 | s | 6H | C1-gem-dimethyl |

¹³C NMR (CDCl₃, 100 MHz):

Chemical Shift (δ, ppm) Assignment
~168 C=O (amide)
~120-140 Vinylic carbons
~42 N-CH₂
~34 C1
~29 C1-gem-dimethyl
~21 C9-CH₃
~13 C13-CH₃

| ~13 | N-CH₂-CH₃ |

Mandatory Visualizations

Synthesis_Pathway_Thionyl_Chloride Retinoic_Acid Retinoic Acid Retinoyl_Chloride Retinoyl Chloride Retinoic_Acid->Retinoyl_Chloride + SOCl₂ - SO₂ - HCl SOCl2 SOCl₂ Product N,N-diethyl-retinamide Retinoyl_Chloride->Product + Diethylamine - HCl Diethylamine Diethylamine

Caption: Synthesis of N,N-diethyl-retinamide via the retinoyl chloride intermediate.

Reaction_Mechanism_Thionyl_Chloride cluster_step1 Step 1: Formation of Retinoyl Chloride cluster_step2 Step 2: Nucleophilic Acyl Substitution Retinoic_Acid Retinoic Acid Chlorosulfite_Ester Chlorosulfite Ester Intermediate Retinoic_Acid->Chlorosulfite_Ester + SOCl₂ Retinoyl_Chloride Retinoyl Chloride Chlorosulfite_Ester->Retinoyl_Chloride - SO₂ - Cl⁻ Retinoyl_Chloride_2 Retinoyl Chloride Tetrahedral_Intermediate Tetrahedral Intermediate Retinoyl_Chloride_2->Tetrahedral_Intermediate + Diethylamine Product N,N-diethyl-retinamide Tetrahedral_Intermediate->Product - Cl⁻

Caption: Reaction mechanism for the thionyl chloride mediated synthesis.

Experimental_Workflow Start Start: Reactants in Flask Reaction Reaction at 0°C to RT Start->Reaction Quenching Quenching with Water Reaction->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Drying of Organic Layer Extraction->Drying Concentration Solvent Removal Drying->Concentration Purification Column Chromatography Concentration->Purification Final_Product Pure N,N-diethyl-retinamide Purification->Final_Product

Caption: Experimental workflow for the synthesis and purification.

References

An In-depth Technical Guide to the Chemical Properties and Characterization of N,N-diethylretinamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-diethylretinamide is a synthetic derivative of all-trans-retinoic acid, belonging to the retinoid class of compounds. Retinoids are vitamers of vitamin A that play crucial roles in various biological processes, including vision, cell growth and differentiation, and immune function. Due to their significant biological activities, synthetic retinoids are of great interest in medicinal chemistry and drug development, particularly in the fields of dermatology and oncology. This technical guide provides a comprehensive overview of the chemical properties, characterization, and relevant experimental protocols for N,N-diethylretinamide, aimed at supporting research and development efforts in this area.

Chemical and Physical Properties

Table 1: Physicochemical Properties of N,N-diethylretinamide

PropertyValueSource/Method
IUPAC Name (2E,4E,6E,8E)-N,N-diethyl-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenamidePubChem[1]
Molecular Formula C24H37NOPubChem[1]
Molecular Weight 355.56 g/mol PubChem[1]
CAS Number 33631-53-7PubChem[1]
Appearance Likely a yellow or orange crystalline solidInferred from related retinoids
Melting Point Not available (expected to be a solid at room temperature)-
Boiling Point Not available (likely to decompose at high temperatures)-
Solubility Soluble in organic solvents (e.g., ethanol, DMSO, DMF); Insoluble in waterInferred from structure

Synthesis

N,N-diethylretinamide can be synthesized from all-trans-retinoic acid. A common method for amide synthesis is the activation of the carboxylic acid followed by reaction with the desired amine.

Experimental Protocol: Synthesis of N,N-diethylretinamide

This protocol describes the synthesis of N,N-diethylretinamide from all-trans-retinoic acid via an acyl chloride intermediate.

Materials:

  • all-trans-retinoic acid

  • Oxalyl chloride or Thionyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Diethylamine

  • Anhydrous Triethylamine or Pyridine

  • Anhydrous Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Activation of Retinoic Acid:

    • In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve all-trans-retinoic acid in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add an excess (e.g., 1.5-2 equivalents) of oxalyl chloride or thionyl chloride to the solution with stirring. A catalytic amount of anhydrous DMF can be added if using oxalyl chloride.

    • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours, or until the evolution of gas ceases.

    • Remove the solvent and excess reagent under reduced pressure to obtain the crude retinoyl chloride.

  • Amidation:

    • Dissolve the crude retinoyl chloride in anhydrous DCM and cool to 0 °C.

    • In a separate flask, dissolve an excess (e.g., 2-3 equivalents) of anhydrous diethylamine and a base (e.g., triethylamine or pyridine, 1.5-2 equivalents) in anhydrous DCM.

    • Slowly add the diethylamine solution to the retinoyl chloride solution at 0 °C with stirring.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the completion of the reaction.

  • Work-up and Purification:

    • Quench the reaction by adding water or a saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract with DCM or diethyl ether.

    • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford pure N,N-diethylretinamide.

Diagram 1: Synthesis Workflow

G cluster_activation Activation of Retinoic Acid cluster_amidation Amidation cluster_purification Purification RA all-trans-Retinoic Acid Reagent1 Oxalyl Chloride / Thionyl Chloride in anhydrous DCM RA->Reagent1 Activation RC Retinoyl Chloride (intermediate) Reagent1->RC DEA Diethylamine + Base in anhydrous DCM RC->DEA Reaction Product_crude Crude N,N-diethylretinamide DEA->Product_crude Purification Silica Gel Column Chromatography Product_crude->Purification Purification Product_pure Pure N,N-diethylretinamide Purification->Product_pure

Caption: Workflow for the synthesis of N,N-diethylretinamide.

Spectroscopic Characterization

The structure of N,N-diethylretinamide can be confirmed using various spectroscopic techniques. Below are the expected spectral data based on its chemical structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for N,N-diethylretinamide

TechniqueExpected Features
¹H NMR Aliphatic Protons: - Signals for the ethyl groups (-CH2-CH3) on the amide nitrogen.- Signals for the methyl groups on the cyclohexene ring and the polyene chain.- Signals for the methylene groups in the cyclohexene ring.Olefinic Protons: - A series of complex multiplets in the downfield region corresponding to the protons on the polyene chain.
¹³C NMR Aliphatic Carbons: - Signals for the ethyl carbons of the amide.- Signals for the methyl carbons on the cyclohexene ring and polyene chain.- Signals for the quaternary and methylene carbons of the cyclohexene ring.Olefinic and Carbonyl Carbons: - Multiple signals in the downfield region for the sp² carbons of the polyene chain.- A signal for the amide carbonyl carbon.
FTIR (cm⁻¹) - C=O stretch (Amide I): ~1630-1680 cm⁻¹ (strong)- C-N stretch: ~1250-1350 cm⁻¹- C=C stretch (alkene): ~1600-1650 cm⁻¹ (medium)- C-H stretch (sp²): ~3000-3100 cm⁻¹- C-H stretch (sp³): ~2850-3000 cm⁻¹
Mass Spec. (EI) - Molecular Ion (M⁺): m/z = 355- Major Fragments: Loss of the diethylamino group, cleavage at various points along the polyene chain. A prominent fragment corresponding to the acylium ion is expected.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a standard method for the analysis and quantification of retinoids.

Experimental Protocol: HPLC Analysis of N,N-diethylretinamide

This protocol provides a general method for the analysis of N,N-diethylretinamide using reverse-phase HPLC.

Materials and Equipment:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid or Acetic acid (optional, for mobile phase modification)

  • N,N-diethylretinamide standard

  • Sample for analysis

Procedure:

  • Preparation of Mobile Phase:

    • Prepare a mobile phase consisting of a mixture of acetonitrile, water, and/or methanol. A common starting point is a gradient elution from a lower to a higher concentration of the organic solvent. For example, a gradient of 70% to 100% acetonitrile in water over 20 minutes.

    • A small amount of acid (e.g., 0.1% formic acid) can be added to both the aqueous and organic phases to improve peak shape.

  • Preparation of Standard and Sample Solutions:

    • Prepare a stock solution of N,N-diethylretinamide standard in a suitable solvent (e.g., ethanol or methanol) at a known concentration (e.g., 1 mg/mL).

    • Prepare a series of working standards by diluting the stock solution to create a calibration curve.

    • Prepare the sample for analysis by dissolving it in the mobile phase or a compatible solvent.

  • HPLC Analysis:

    • Set the flow rate of the mobile phase (e.g., 1 mL/min).

    • Set the UV detector to monitor at the wavelength of maximum absorbance for N,N-diethylretinamide (expected to be around 350 nm, similar to other retinoids).

    • Inject the standard solutions to generate a calibration curve.

    • Inject the sample solution.

    • Identify the peak corresponding to N,N-diethylretinamide by comparing its retention time with that of the standard.

    • Quantify the amount of N,N-diethylretinamide in the sample using the calibration curve.

Diagram 2: HPLC Analysis Workflow

G Prep Prepare Mobile Phase, Standards, and Samples HPLC HPLC System with C18 Column and UV Detector Prep->HPLC Inject Inject Standards and Samples HPLC->Inject Detect Detect at ~350 nm Inject->Detect Analyze Analyze Data (Retention Time, Peak Area) Detect->Analyze Quantify Quantify using Calibration Curve Analyze->Quantify

Caption: General workflow for HPLC analysis of N,N-diethylretinamide.

Biological Activity and Signaling Pathways

Retinoids exert their biological effects primarily through the activation of nuclear hormone receptors, specifically the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs). These receptors form heterodimers (RAR/RXR) that bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby regulating their transcription. While specific data for N,N-diethylretinamide is limited, it is expected to interact with this signaling pathway.

Diagram 3: General Retinoid Signaling Pathway

G Retinamide N,N-diethylretinamide CellMembrane Cell Membrane Retinamide->CellMembrane Enters Cell RAR RAR Retinamide->RAR Binds Cytoplasm Cytoplasm CellMembrane->Cytoplasm Nucleus Nucleus Cytoplasm->Nucleus Heterodimer RAR/RXR Heterodimer RAR->Heterodimer RXR RXR RXR->Heterodimer RARE RARE (DNA) Heterodimer->RARE Binds Gene Target Gene RARE->Gene Regulates Transcription mRNA mRNA Gene->mRNA Protein Protein mRNA->Protein Translation Response Cellular Response Protein->Response

Caption: Simplified retinoid signaling pathway via RAR/RXR activation.

Experimental Protocol: Luciferase Reporter Assay for RAR Activation

This protocol describes a cell-based assay to determine if N,N-diethylretinamide can activate RAR-mediated gene transcription.

Materials and Equipment:

  • Mammalian cell line (e.g., HEK293T, HeLa)

  • Cell culture medium and supplements

  • Plasmid encoding a luciferase reporter gene under the control of a RARE promoter

  • Plasmid for a constitutively expressed control reporter (e.g., Renilla luciferase) for normalization

  • Transfection reagent

  • N,N-diethylretinamide

  • Positive control (e.g., all-trans-retinoic acid)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Culture and Transfection:

    • Culture the chosen cell line under standard conditions.

    • Seed the cells in a multi-well plate (e.g., 96-well) at a density that will result in 70-90% confluency at the time of transfection.

    • Co-transfect the cells with the RARE-luciferase reporter plasmid and the control reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment:

    • After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of N,N-diethylretinamide, a positive control (all-trans-retinoic acid), and a vehicle control (e.g., DMSO).

    • Incubate the cells for another 18-24 hours.

  • Luciferase Assay:

    • Lyse the cells using the lysis buffer provided with the luciferase assay kit.

    • Measure the firefly luciferase activity (from the RARE reporter) and the Renilla luciferase activity (from the control reporter) in the cell lysates using a luminometer according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.

    • Plot the normalized luciferase activity against the concentration of N,N-diethylretinamide to generate a dose-response curve and determine the EC50 value.

Diagram 4: Luciferase Reporter Assay Workflow

G Seed Seed Cells Transfect Co-transfect with RARE-Luciferase and Control Plasmids Seed->Transfect Treat Treat with N,N-diethylretinamide Transfect->Treat Lyse Lyse Cells Treat->Lyse Measure Measure Luciferase Activity Lyse->Measure Analyze Normalize and Analyze Data Measure->Analyze

Caption: Workflow for a luciferase reporter assay to measure RAR activation.

Conclusion

This technical guide provides a foundational understanding of the chemical properties and characterization of N,N-diethylretinamide. While some experimental data for this specific compound are not widely published, the provided information, based on the well-understood chemistry and biology of the retinoid class, offers a robust framework for researchers. The detailed experimental protocols for synthesis, analysis, and biological evaluation will serve as valuable resources for scientists and drug development professionals working with N,N-diethylretinamide and related compounds. Further research is warranted to fully elucidate the specific physicochemical properties and biological activity profile of this promising synthetic retinoid.

References

The Presumed Mechanism of Action of N,N-diethyl-retinamide in Skin Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N,N-diethyl-retinamide is a synthetic derivative of Vitamin A. Like other retinoids, it is expected to exert its effects on skin cells by modulating gene expression, leading to changes in cellular processes such as proliferation, differentiation, and extracellular matrix synthesis. This guide outlines the core mechanisms by which retinoids are understood to function in the skin, providing a framework for the likely action of N,N-diethyl-retinamide.

Core Mechanism of Action: Nuclear Receptor Signaling

The primary mechanism of action for retinoids is the activation of nuclear receptors, specifically the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs).[1][2][3] There are three subtypes of each receptor: RARα, RARβ, and RARγ, and RXRα, RXRβ, and RXRγ.[1][3]

In the absence of a ligand, RAR/RXR heterodimers are bound to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, along with corepressor proteins that inhibit gene transcription.[1] Upon ligand binding, a conformational change occurs in the receptor complex, leading to the dissociation of corepressors and the recruitment of coactivator proteins.[1] This complex then initiates the transcription of target genes.[1]

Retinoid_Signaling_Pathway cluster_cell Skin Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinoid N,N-diethyl-retinamide (presumed) CRABP CRABP Retinoid->CRABP Binding RAR RAR Retinoid->RAR Activation CRABP->RAR Ligand Delivery RARE RARE (DNA) RAR->RARE Coactivator Coactivator RAR->Coactivator Recruitment RXR RXR RXR->RARE Corepressor Corepressor Corepressor->RAR Inhibition Gene Target Gene Transcription Coactivator->Gene Initiation

Caption: Presumed Retinoid Signaling Pathway. (Within 100 characters)

Effects on Skin Cells

Keratinocytes

Retinoids have a profound effect on the epidermis by influencing the proliferation and differentiation of keratinocytes.[4] They can increase epidermal thickness by stimulating keratinocyte proliferation.[5] Retinoids also modulate the expression of various keratins, which are key structural proteins in the epidermis.[2]

Fibroblasts and Collagen Synthesis

In the dermis, retinoids stimulate fibroblasts to increase the production of extracellular matrix components, most notably collagen.[6][7] This is a key aspect of their anti-aging effects. Topical application of retinoids has been shown to increase the deposition of new collagen in the dermis.[6] The proposed mechanism involves the retinoid-induced transcription of genes encoding for procollagen.

Collagen_Synthesis_Pathway Retinoid Retinoid Fibroblast Fibroblast Retinoid->Fibroblast RAR_RXR RAR/RXR Fibroblast->RAR_RXR Activation Procollagen_Gene Procollagen Gene Transcription RAR_RXR->Procollagen_Gene Procollagen Procollagen Synthesis Procollagen_Gene->Procollagen Collagen Collagen Fibril Procollagen->Collagen Extracellular Processing

Caption: Retinoid-Induced Collagen Synthesis. (Within 100 characters)
Melanocytes and Pigmentation

Retinoids can also influence skin pigmentation by affecting melanocytes. They are known to decrease melanin production, which contributes to their use in treating hyperpigmentation.[8][9] The mechanism is thought to involve the inhibition of tyrosinase, a key enzyme in melanin synthesis, and the interference with melanosome transfer to keratinocytes.[8]

Quantitative Data (Representative of other Retinoids)

The following tables summarize quantitative data from studies on well-characterized retinoids. This data is provided to give an indication of the expected potency and efficacy of a synthetic retinoid like N,N-diethyl-retinamide.

Table 1: Receptor Binding Affinities (Kd, nM)

CompoundRARαRARβRARγ
Tretinoin0.20.20.5
Retinol>1000>1000>1000

Data is illustrative and compiled from various sources in the scientific literature.

Table 2: In Vitro Efficacy on Collagen Synthesis

CompoundConcentration (µM)Increase in Procollagen I (%)Cell Type
Tretinoin180Human Dermal Fibroblasts
Retinol1050Human Dermal Fibroblasts

Data is illustrative and compiled from various sources in the scientific literature.

Experimental Protocols (Representative)

The following are detailed methodologies for key experiments typically used to characterize the mechanism of action of retinoids.

Radioligand Binding Assay for Receptor Affinity

Objective: To determine the binding affinity of a test compound to RAR and RXR subtypes.

Methodology:

  • Receptor Preparation: Full-length human RAR and RXR subtypes are expressed in a suitable system (e.g., baculovirus-infected insect cells) and purified.

  • Binding Reaction: The purified receptors are incubated with a radiolabeled ligand (e.g., [³H]-all-trans-retinoic acid for RARs) and varying concentrations of the unlabeled test compound.

  • Separation: The receptor-bound and free radioligand are separated using a method such as filtration through glass fiber filters.

  • Detection: The amount of bound radioactivity is quantified using liquid scintillation counting.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC50, which is then converted to the dissociation constant (Kd).

In Vitro Collagen Synthesis Assay

Objective: To quantify the effect of a test compound on collagen production in human dermal fibroblasts.

Methodology:

  • Cell Culture: Primary human dermal fibroblasts are cultured in appropriate media until they reach sub-confluence.

  • Treatment: The cells are treated with varying concentrations of the test compound or a vehicle control for a specified period (e.g., 48 hours).

  • Procollagen Quantification: The amount of procollagen type I in the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).

  • Data Normalization: The procollagen levels are normalized to the total protein content of the cell lysate.

  • Statistical Analysis: The results are analyzed for statistical significance compared to the vehicle control.

Experimental_Workflow cluster_invitro In Vitro Analysis Cell_Culture Human Skin Cell Culture (Keratinocytes, Fibroblasts) Treatment Treatment with N,N-diethyl-retinamide Cell_Culture->Treatment Gene_Expression Gene Expression Analysis (qRT-PCR, Microarray) Treatment->Gene_Expression Protein_Analysis Protein Analysis (Western Blot, ELISA) Treatment->Protein_Analysis Functional_Assay Functional Assays (Proliferation, Collagen Production) Treatment->Functional_Assay

Caption: Hypothetical In Vitro Experimental Workflow. (Within 100 characters)

Conclusion

While specific data for N,N-diethyl-retinamide is lacking, the well-established mechanisms of other synthetic retinoids provide a strong foundation for understanding its likely biological activity in skin cells. It is presumed to act as a ligand for the retinoic acid receptors, modulating gene expression to influence key cellular processes in the epidermis and dermis. Further research is necessary to definitively elucidate the precise mechanism of action and quantitative parameters of N,N-diethyl-retinamide.

References

An In-depth Technical Guide on the Interaction of N,N-diethyl-retinamide with Retinoid Receptors RAR and RXR

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 25, 2025

Abstract

Introduction to Retinoid Signaling

Retinoids, a class of compounds derived from vitamin A, are critical regulators of a myriad of physiological processes, including cellular proliferation and differentiation, embryonic development, and immune function.[1] Their biological effects are primarily mediated by two families of nuclear receptors: the Retinoic Acid Receptors (RARs) and the Retinoid X Receptors (RXRs).[1] Each family comprises three subtypes: RARα, RARβ, and RARγ, and RXRα, RXRβ, and RXRγ, respectively.[1]

These receptors function as ligand-inducible transcription factors. In their inactive state, RAR/RXR heterodimers are bound to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, complexed with corepressor proteins that silence gene transcription.[2][3] Upon binding of an agonist ligand to RAR, a conformational change is induced, leading to the dissociation of corepressors and the recruitment of coactivator proteins. This complex then initiates the transcription of downstream target genes.[2][3] RXRs can also form homodimers and heterodimers with other nuclear receptors, playing a central role in various signaling pathways.[1]

N,N-diethyl-retinamide is a synthetic derivative of retinoic acid, characterized by the substitution of the carboxylic acid group with a diethylamide moiety. This modification can significantly alter the compound's pharmacokinetic and pharmacodynamic properties, including its binding affinity and activation potential for RAR and RXR. Understanding these interactions is crucial for the development of novel therapeutic agents targeting the retinoid signaling pathway.

Retinoid Receptor Signaling Pathway

The canonical retinoid signaling pathway is initiated by the binding of a retinoid to its cognate receptor within the nucleus. The subsequent cascade of events leading to gene transcription is depicted in the diagram below.

Retinoid_Signaling_Pathway Retinoid Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinoid N,N-diethyl-retinamide Retinoid_n N,N-diethyl-retinamide Retinoid->Retinoid_n Diffusion RAR RAR RARE RARE (DNA) RAR->RARE CoActivator Coactivator Complex RAR->CoActivator Recruitment RXR RXR RXR->RARE CoRepressor Corepressor Complex RARE->CoRepressor Repression Transcription Gene Transcription CoActivator->Transcription Activation Retinoid_n->RAR Binding

Caption: Canonical Retinoid Signaling Pathway.

Quantitative Analysis of Receptor Interaction

A thorough understanding of the interaction between N,N-diethyl-retinamide and retinoid receptors requires quantitative data from various biochemical and cell-based assays. While specific data for N,N-diethyl-retinamide is not currently available in published literature, the following tables outline the types of data that are essential for characterizing such interactions. For comparative purposes, data for the natural ligand, all-trans retinoic acid (ATRA), are often used as a benchmark.

Table 1: Competitive Binding Assay Data

CompoundReceptorKd (nM)Ki (nM)Reference
N,N-diethyl-retinamideRARαData not availableData not available
N,N-diethyl-retinamideRARβData not availableData not available
N,N-diethyl-retinamideRARγData not availableData not available
N,N-diethyl-retinamideRXRαData not availableData not available
N,N-diethyl-retinamideRXRβData not availableData not available
N,N-diethyl-retinamideRXRγData not availableData not available
all-trans Retinoic AcidRARα~0.2-[1]
all-trans Retinoic AcidRARβ~0.2-[1]
all-trans Retinoic AcidRARγ~0.2-[1]

Table 2: Transcriptional Activation Assay Data

CompoundReceptorEC50 (nM)Max Fold ActivationReference
N,N-diethyl-retinamideRARαData not availableData not available
N,N-diethyl-retinamideRARβData not availableData not available
N,N-diethyl-retinamideRARγData not availableData not available
N,N-diethyl-retinamideRXRαData not availableData not available
N,N-diethyl-retinamideRXRβData not availableData not available
N,N-diethyl-retinamideRXRγData not availableData not available
all-trans Retinoic AcidRARα~10High[1]
all-trans Retinoic AcidRARβ~10High[1]
all-trans Retinoic AcidRARγ~10High[1]

Experimental Protocols

The characterization of a novel retinoid's interaction with RAR and RXR involves a series of well-established experimental protocols. The following sections detail the methodologies for key assays.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Ki) of N,N-diethyl-retinamide for RAR and RXR subtypes.

Materials:

  • Purified recombinant human RARα, RARβ, RARγ, RXRα, RXRβ, or RXRγ ligand-binding domains (LBDs).

  • Radioligand: [3H]-all-trans retinoic acid for RARs or [3H]-9-cis retinoic acid for RXRs.

  • Test compound: N,N-diethyl-retinamide.

  • Binding buffer (e.g., Tris-HCl, pH 7.4, containing KCl, DTT, and BSA).

  • Scintillation vials and scintillation cocktail.

  • Filter plates and vacuum manifold.

Procedure:

  • A constant concentration of the purified receptor LBD and the radioligand are incubated in the binding buffer.

  • Increasing concentrations of unlabeled N,N-diethyl-retinamide are added to the incubation mixture.

  • The mixture is incubated at 4°C for a sufficient time to reach equilibrium.

  • The receptor-bound radioligand is separated from the free radioligand by rapid filtration through a filter plate.

  • The filters are washed with cold binding buffer to remove non-specifically bound radioligand.

  • The radioactivity retained on the filters is quantified by liquid scintillation counting.

  • The concentration of N,N-diethyl-retinamide that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.[4]

Binding_Assay_Workflow Competitive Binding Assay Workflow A Prepare reaction mix: Receptor + Radioligand + N,N-diethyl-retinamide (varying conc.) B Incubate to reach equilibrium A->B C Separate bound from free ligand (Filtration) B->C D Quantify bound radioactivity (Scintillation counting) C->D E Data analysis: Calculate IC50 and Ki D->E

Caption: Workflow for a competitive binding assay.
Transcriptional Activation (Transactivation) Assay

This cell-based assay measures the ability of a compound to activate a receptor and induce the expression of a reporter gene.

Objective: To determine the potency (EC50) and efficacy (maximal activation) of N,N-diethyl-retinamide as an agonist for RAR and RXR subtypes.

Materials:

  • Mammalian cell line (e.g., HEK293T, CV-1).

  • Expression vectors for full-length RAR or RXR subtypes.

  • Reporter plasmid containing a RARE upstream of a reporter gene (e.g., luciferase or β-galactosidase).

  • Transfection reagent.

  • Cell culture medium and supplements.

  • Test compound: N,N-diethyl-retinamide.

  • Lysis buffer and substrate for the reporter enzyme.

  • Luminometer or spectrophotometer.

Procedure:

  • Cells are seeded in multi-well plates and allowed to attach.

  • Cells are co-transfected with the receptor expression vector and the reporter plasmid.

  • After an incubation period to allow for receptor and reporter expression, the cells are treated with increasing concentrations of N,N-diethyl-retinamide.

  • The cells are incubated for an additional 18-24 hours.

  • The cells are lysed, and the activity of the reporter enzyme is measured.

  • The dose-response curve is plotted, and the EC50 and maximal activation are determined.

Transactivation_Assay_Workflow Transactivation Assay Workflow A Co-transfect cells with: Receptor expression vector + RARE-reporter plasmid B Treat cells with varying concentrations of N,N-diethyl-retinamide A->B C Incubate for 18-24 hours B->C D Lyse cells and measure reporter gene activity C->D E Data analysis: Calculate EC50 and max activation D->E

Caption: Workflow for a transactivation assay.

Structure-Activity Relationship and Qualitative Assessment

Based on the structure of N,N-diethyl-retinamide, some qualitative predictions regarding its interaction with retinoid receptors can be made. The replacement of the terminal carboxylic acid group of retinoic acid with a diethylamide moiety introduces a bulkier, non-ionizable group.

  • Binding to RAR: The carboxylic acid group of all-trans retinoic acid is a key pharmacophore for high-affinity binding to the RAR ligand-binding pocket, forming critical hydrogen bonds. The presence of the diethylamide group in N,N-diethyl-retinamide is likely to disrupt these interactions, which would be expected to result in a significantly lower binding affinity for all RAR subtypes compared to ATRA. Studies on other N-substituted retinamides, such as N-(4-hydroxyphenyl)retinamide (4-HPR), have shown substantially weaker binding to RARs than retinoic acid.[5]

  • Binding to RXR: The ligand-binding pocket of RXR is known to accommodate different ligand shapes compared to RAR. However, the requirement for specific polar interactions for high-affinity binding is still crucial. It is plausible that N,N-diethyl-retinamide will also exhibit low affinity for RXR subtypes.

  • Transcriptional Activation: The ability of a ligand to activate transcription is dependent on its ability to induce the correct conformational change in the receptor to facilitate coactivator recruitment. Given the likely reduced binding affinity, it is predicted that N,N-diethyl-retinamide will be a weak agonist, if at all, for both RAR and RXR. It is also possible that it could act as an antagonist by binding to the receptor without inducing the active conformation, thereby blocking the binding of endogenous agonists.

Conclusion

N,N-diethyl-retinamide represents a synthetic modification of the endogenous retinoid signaling molecule, all-trans retinoic acid. While a detailed quantitative characterization of its interaction with RAR and RXR is not available in the public domain, this guide provides the essential theoretical and practical framework for such an investigation. Based on structure-activity relationships of related compounds, it is hypothesized that N,N-diethyl-retinamide will exhibit significantly lower binding affinity and transcriptional activation potential for both RAR and RXR compared to natural ligands. Empirical validation through the experimental protocols detailed herein is necessary to confirm these predictions and to fully elucidate the pharmacological profile of this synthetic retinoid. This foundational knowledge is critical for any future development of N,N-diethyl-retinamide for therapeutic applications.

References

The Cellular Fate of N,N-diethyl-retinamide in Keratinocytes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 25, 2025

Abstract

This technical guide provides a comprehensive overview of the methodologies required to investigate the cellular uptake and metabolism of the synthetic retinoid, N,N-diethyl-retinamide, in human keratinocytes. Despite the extensive research on natural retinoids and other synthetic analogues, literature specifically detailing the pharmacokinetics and pharmacodynamics of N,N-diethyl-retinamide at the cellular level is not currently available. Therefore, this document outlines a robust experimental framework, drawing from established protocols for similar compounds, to enable a thorough investigation. It covers detailed experimental protocols for keratinocyte culture, cellular uptake assays, metabolic profiling using HPLC-MS/MS, and the analysis of downstream signaling events. Furthermore, this guide presents visual workflows and hypothetical signaling pathways using the DOT language to facilitate experimental design and data interpretation. The provided information is intended to serve as a foundational resource for researchers aiming to elucidate the biological activity of N,N-diethyl-retinamide in the skin.

Introduction

Retinoids, a class of compounds derived from vitamin A, are crucial regulators of various physiological processes in the skin, including cellular proliferation, differentiation, and apoptosis.[1][2] Their therapeutic potential has led to the development of numerous synthetic analogues with improved stability and targeted activity. N,N-diethyl-retinamide is one such synthetic retinoid, however, its interaction with keratinocytes, the primary cell type of the epidermis, remains largely uncharacterized. Understanding the cellular uptake, metabolic fate, and subsequent molecular responses to N,N-diethyl-retinamide is paramount for evaluating its potential as a dermatological agent.

This guide provides a detailed roadmap for researchers to systematically investigate the cellular and molecular pharmacology of N,N-diethyl-retinamide in keratinocytes.

Experimental Protocols

Human Keratinocyte Culture

Primary human epidermal keratinocytes (HEK) are the preferred in vitro model for these studies.

Protocol:

  • Thawing and Plating: Cryopreserved HEKs are rapidly thawed in a 37°C water bath. The cell suspension is then transferred to a T-75 flask containing pre-warmed keratinocyte serum-free growth medium.

  • Incubation: Flasks are incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Medium Change: The medium is replaced every 2-3 days.

  • Subculturing: When cells reach 70-80% confluency, they are passaged using trypsin/EDTA solution.[3]

  • Differentiation: To mimic the epidermal environment, keratinocyte differentiation can be induced by culturing the cells in a high-calcium medium (e.g., 1.2-1.8 mM Ca2+).[4]

Cellular Uptake Assay

This protocol is designed to quantify the uptake of N,N-diethyl-retinamide into cultured keratinocytes. The use of a radiolabeled version of the compound (e.g., with ³H or ¹⁴C) is highly recommended for sensitivity and ease of quantification.[5]

Protocol:

  • Cell Seeding: Seed keratinocytes in 24-well plates and culture until they reach near-confluence.

  • Pre-incubation: Wash the cells with pre-warmed phosphate-buffered saline (PBS) and then incubate with a serum-free medium for 1 hour at 37°C to equilibrate.

  • Initiation of Uptake: Add the medium containing radiolabeled N,N-diethyl-retinamide at various concentrations and time points.

  • Termination of Uptake: To stop the uptake, rapidly wash the cells three times with ice-cold PBS.

  • Cell Lysis: Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH or a commercial lysis reagent).

  • Quantification: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[6]

  • Data Analysis: Normalize the radioactivity counts to the protein concentration of each well (determined by a BCA or Bradford assay) to calculate the uptake in pmol/mg of protein.

Metabolism Analysis by HPLC-MS/MS

This protocol outlines the extraction and analysis of N,N-diethyl-retinamide and its potential metabolites from keratinocytes.

Protocol:

  • Cell Treatment: Culture keratinocytes in 6-well plates and treat with N,N-diethyl-retinamide at the desired concentration and for various durations.

  • Cell Harvesting and Extraction:

    • Wash cells with ice-cold PBS.

    • Scrape the cells into a solvent mixture (e.g., hexane:isopropanol or butanol:methanol) for lipid extraction.[7]

    • Vortex the mixture vigorously and centrifuge to separate the organic and aqueous phases.

    • Collect the organic phase containing the retinoids.

    • Dry the organic extract under a stream of nitrogen.

  • HPLC-MS/MS Analysis:

    • Reconstitute the dried extract in a suitable mobile phase.

    • Inject the sample into an HPLC system coupled to a tandem mass spectrometer (MS/MS).

    • Use a C18 reversed-phase column for separation.

    • Employ a gradient elution with a mobile phase consisting of solvents like acetonitrile, water, and a modifier like formic acid to achieve optimal separation.[8]

    • The mass spectrometer should be operated in multiple reaction monitoring (MRM) mode for sensitive and specific detection of the parent compound and predicted metabolites.

Data Presentation

Quantitative data from the proposed experiments should be organized into clear and concise tables for comparative analysis.

Table 1: Cellular Uptake of N,N-diethyl-retinamide in Keratinocytes

Concentration (µM) Time (hours) Uptake (pmol/mg protein)
1 1
1 4
1 24
10 1
10 4

| 10 | 24 | |

Table 2: Metabolic Profile of N,N-diethyl-retinamide in Keratinocytes

Time (hours) N,N-diethyl-retinamide (pmol/mg protein) Metabolite 1 (pmol/mg protein) Metabolite 2 (pmol/mg protein)
1
4

| 24 | | | |

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the overall experimental workflow for studying the cellular uptake and metabolism of N,N-diethyl-retinamide in keratinocytes.

experimental_workflow cluster_cell_culture Keratinocyte Culture cluster_uptake_assay Cellular Uptake Assay cluster_metabolism_analysis Metabolism Analysis thaw Thaw & Plate Keratinocytes culture Culture to Confluence thaw->culture differentiate Induce Differentiation (High Calcium) culture->differentiate seed_uptake Seed Cells in 24-well Plates differentiate->seed_uptake seed_metabolism Seed Cells in 6-well Plates differentiate->seed_metabolism treat_radiolabeled Treat with Radiolabeled N,N-diethyl-retinamide seed_uptake->treat_radiolabeled lyse_uptake Lyse Cells treat_radiolabeled->lyse_uptake quantify_uptake Scintillation Counting lyse_uptake->quantify_uptake treat_unlabeled Treat with N,N-diethyl-retinamide seed_metabolism->treat_unlabeled extract_retinoids Extract Retinoids treat_unlabeled->extract_retinoids analyze_hplc HPLC-MS/MS Analysis extract_retinoids->analyze_hplc hypothetical_signaling_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus deet_ret N,N-diethyl-retinamide deet_ret_in N,N-diethyl-retinamide deet_ret->deet_ret_in Cellular Uptake metabolism Metabolism (e.g., hydrolysis, oxidation) deet_ret_in->metabolism binding_protein Cellular Retinoid Binding Proteins (CRABPs) deet_ret_in->binding_protein metabolites Metabolites metabolism->metabolites rar RAR binding_protein->rar rxr RXR binding_protein->rxr rare Retinoic Acid Response Element (RARE) rar->rare rxr->rare transcription Gene Transcription rare->transcription

References

The Potential Effects of N,N-diethyl-retinamide on Dermal Fibroblast Proliferation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific literature available in the public domain does not contain specific studies on the effects of N,N-diethyl-retinamide on dermal fibroblast proliferation. This technical guide, therefore, extrapolates potential effects based on the well-documented activities of other retinoids and retinamide derivatives. The experimental protocols and data presented are based on studies of analogous compounds and should be considered as a general framework for investigating a novel retinamide like N,N-diethyl-retinamide.

Introduction

Retinoids, a class of compounds derived from vitamin A, are pivotal regulators of cellular processes, including proliferation, differentiation, and extracellular matrix homeostasis in the skin.[1][2][3] Dermal fibroblasts, the primary cell type in the dermis, are responsible for synthesizing and remodeling the extracellular matrix, primarily collagen and elastin, which provide the skin with its structural integrity and elasticity.[4] The influence of retinoids on fibroblast activity makes them a subject of intense research in dermatology and cosmetic science for their potential to ameliorate signs of aging and photoaging.[1][5]

N,N-diethyl-retinamide is a synthetic amide derivative of retinoic acid. While specific data on this compound is lacking, its structural similarity to other retinamides and retinoids suggests it may interact with the same biological pathways. This guide will explore the potential mechanisms of action, effects on proliferation, and methodologies for studying a compound like N,N-diethyl-retinamide in the context of dermal fibroblast biology.

Potential Mechanism of Action: The Retinoid Signaling Pathway

Retinoids exert their biological effects by binding to and activating nuclear receptors, specifically the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs).[1] These receptors form heterodimers (RAR-RXR) that bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[4]

The hypothetical signaling pathway for N,N-diethyl-retinamide in a dermal fibroblast is depicted below:

Retinoid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DE-Retinamide N,N-diethyl- retinamide CRABP Cellular Retinoic Acid Binding Protein (CRABP) DE-Retinamide->CRABP Cellular Uptake & Binding RAR RAR CRABP->RAR Nuclear Translocation RXR RXR RAR->RXR Heterodimerization RARE RARE RXR->RARE Binding to DNA Gene_Transcription Target Gene Transcription RARE->Gene_Transcription Modulation mRNA mRNA Gene_Transcription->mRNA Transcription Proteins Proteins (e.g., Collagen, MMPs) mRNA->Proteins Translation Cellular_Response Cellular Response (Proliferation, ECM Synthesis) Proteins->Cellular_Response Biological Effect MTT_Assay_Workflow Seed_Cells 1. Seed HDFs in a 96-well plate Incubate_24h 2. Incubate for 24h (Cell Adhesion) Seed_Cells->Incubate_24h Add_Compound 3. Add N,N-diethyl-retinamide (various concentrations) Incubate_24h->Add_Compound Incubate_48h 4. Incubate for 48h Add_Compound->Incubate_48h Add_MTT 5. Add MTT Reagent Incubate_48h->Add_MTT Incubate_4h 6. Incubate for 4h (Formazan Formation) Add_MTT->Incubate_4h Add_Solubilizer 7. Add Solubilization Solution (e.g., DMSO) Incubate_4h->Add_Solubilizer Read_Absorbance 8. Read Absorbance at 570 nm Add_Solubilizer->Read_Absorbance Sircol_Assay_Workflow Culture_Cells 1. Culture HDFs with N,N-diethyl-retinamide Collect_Supernatant 2. Collect Cell Culture Supernatant Culture_Cells->Collect_Supernatant Add_Sircol_Dye 3. Add Sircol Dye Reagent Collect_Supernatant->Add_Sircol_Dye Incubate_30min 4. Incubate for 30 min (Collagen-Dye Complex Formation) Add_Sircol_Dye->Incubate_30min Centrifuge 5. Centrifuge to Pellet Complex Incubate_30min->Centrifuge Add_Alkali 6. Add Alkali Reagent to Dissolve Pellet Centrifuge->Add_Alkali Read_Absorbance 7. Read Absorbance at 555 nm Add_Alkali->Read_Absorbance

References

Gene Expression Profiling in Response to Retinamide Treatment: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, comprehensive gene expression profiling data for N,N-diethyl-retinamide is not available in the public domain. This technical guide therefore focuses on two closely related and extensively studied retinoids: all-trans retinoic acid (ATRA) and N-(4-hydroxyphenyl)retinamide (Fenretinide, 4-HPR) . The findings presented for these compounds may offer insights into the potential biological activities of other retinamide derivatives.

Introduction to Retinoid Signaling and Gene Regulation

Retinoids, a class of compounds derived from vitamin A, are critical regulators of cellular processes such as proliferation, differentiation, and apoptosis.[1][2] Their effects are primarily mediated by nuclear receptors, the retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which are ligand-dependent transcription factors.[1][3] Upon binding to a retinoid, these receptors form heterodimers (RAR/RXR) and bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[1][4] It is estimated that over 500 genes are direct or indirect targets of retinoic acid signaling.[1][5]

While ATRA is a potent activator of RARs, synthetic retinoids like Fenretinide can exert their effects through both receptor-dependent and -independent pathways.[6][7] Fenretinide, for instance, has been shown to induce apoptosis in a manner that is independent of RAR activation, potentially involving the generation of reactive oxygen species (ROS) and modulation of other signaling cascades.[6][8]

This guide provides a detailed overview of the gene expression changes induced by ATRA and Fenretinide in different biological contexts, along with the experimental methodologies used to obtain this data and the signaling pathways involved.

All-Trans Retinoic Acid (ATRA): Gene Expression in Human Skin

ATRA is widely used in dermatology to treat conditions like acne and photoaging due to its profound effects on skin cell growth and differentiation.[9]

Quantitative Gene Expression Data

The following table summarizes the significant changes in gene expression in full-thickness human skin explants 24 hours after topical application of ATRA, as determined by oligonucleotide microarrays.[9]

Gene SymbolGene NameFold ChangeFunction in Skin
Up-regulated
SAMD9Sterile Alpha Motif Domain Containing 940.02Potential role in regulation of cell death.[9]
CEACAM6Carcinoembryonic Antigen-Related Cell Adhesion Molecule 634.64Cell adhesion; not previously well-described in skin.[9]
KRT4Keratin 426.97Involved in epidermal development and differentiation.[9]
C10orf54Chromosome 10 Open Reading Frame 5414.42Encodes platelet receptor Gi24; function in skin unknown.[9]
DHRS9Dehydrogenase/Reductase 911.96Metabolism.
LCN2Lipocalin 210.73Involved in inflammatory responses.[9]
CYP26A1Cytochrome P450 Family 26 Subfamily A Member 1-Metabolism of retinoic acid.[9]
Down-regulated
Data not specified in the provided search results
Experimental Protocol: Gene Expression Analysis in Human Skin Organ Culture

This protocol outlines the methodology for analyzing gene expression in response to topical ATRA treatment in an ex vivo human skin model.[9]

  • Tissue Source: Full-thickness human skin obtained from cosmetic surgery.

  • Explant Culture: Skin explants are cultured at the air-liquid interface on a culture medium-saturated support.

  • Treatment: All-trans retinoic acid (concentration not specified) or a placebo is topically applied to the epidermal surface of the skin explants.

  • Incubation: The treated explants are incubated for 24 hours.

  • RNA Extraction: Total RNA is isolated from the skin tissue.

  • Gene Expression Analysis:

    • Microarray: Oligonucleotide microarrays are used for global gene expression profiling.

    • Real-Time PCR (RT-PCR): Data from the microarray is validated using RT-PCR for specific genes of interest.

Signaling Pathway and Experimental Workflow

The canonical signaling pathway for ATRA involves its entry into the cell, binding to cellular retinoic acid-binding proteins (CRABP), translocation to the nucleus, and subsequent activation of RAR/RXR heterodimers, leading to the transcription of target genes.

ATRA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinol-RBP Retinol-RBP Complex Retinol Retinol Retinol-RBP->Retinol Uptake Retinaldehyde Retinaldehyde Retinol->Retinaldehyde RDH ATRA_cyto ATRA Retinaldehyde->ATRA_cyto RALDH CRABP CRABP ATRA_cyto->CRABP ATRA-CRABP ATRA-CRABP Complex ATRA_cyto->ATRA-CRABP CRABP->ATRA-CRABP ATRA_nucl ATRA ATRA-CRABP->ATRA_nucl Translocation RAR-RXR RAR/RXR Heterodimer ATRA_nucl->RAR-RXR RAR RAR RAR->RAR-RXR RXR RXR RXR->RAR-RXR RARE RARE (DNA) RAR-RXR->RARE Binds Gene_Transcription Gene Transcription RARE->Gene_Transcription Regulates

Caption: Canonical All-Trans Retinoic Acid (ATRA) Signaling Pathway.

N-(4-hydroxyphenyl)retinamide (Fenretinide/4-HPR): Gene Expression in Cancer Cells

Fenretinide is a synthetic retinoid that has shown promise as a chemotherapeutic and chemopreventive agent.[10] Its mechanism of action is distinct from ATRA, often inducing apoptosis even in ATRA-resistant cancer cell lines.[11]

Quantitative Gene Expression Data

The following table summarizes the differential gene expression in Huh7 human hepatocellular carcinoma cells treated with Fenretinide versus ATRA.[11][12]

Gene SymbolGene NameTreatmentRegulation by FenretinideRegulation by ATRAPathway Involvement
DEDD2Death Effector Domain Containing 2FenretinideUp-regulatedNo significant changeFas/TNFα-mediated apoptosis[11][12]
CASP8Caspase 8FenretinideUp-regulatedNo significant changeFas/TNFα-mediated apoptosis[11][12]
CASP4Caspase 4FenretinideUp-regulatedNo significant changeFas/TNFα-mediated apoptosis[11][12]
HSPA1A/BHeat Shock Protein Family A (Hsp70) Member 1A/BFenretinideUp-regulatedNo significant changeFas/TNFα-mediated apoptosis[11][12]
BIRC3Baculoviral IAP Repeat Containing 3ATRANo significant changeUp-regulatedApoptosis inhibition[11][12]
TNFAIP3TNF Alpha Induced Protein 3ATRANo significant changeUp-regulatedApoptosis inhibition[11][12]
SOSC2Suppressor Of Cytokine Signaling 2ATRAInhibitedUp-regulatedRAS/RAF/ERK survival pathway[11][12]
BRAFB-Raf Proto-Oncogene, Serine/Threonine KinaseATRAInhibitedUp-regulatedRAS/RAF/ERK survival pathway[11][12]
MEK (MAP2K)Mitogen-Activated Protein Kinase KinaseATRAInhibitedUp-regulatedRAS/RAF/ERK survival pathway[11][12]
ERK (MAPK)Mitogen-Activated Protein KinaseATRAInhibitedUp-regulatedRAS/RAF/ERK survival pathway[11][12]
Experimental Protocol: Gene Expression Analysis in Hepatocellular Carcinoma Cells

This protocol provides a general methodology for studying the effects of Fenretinide on gene expression in a cancer cell line.[11][12]

  • Cell Culture: Huh7 human hepatocellular carcinoma cells are cultured in appropriate media and conditions.

  • Treatment: Cells are treated with either Fenretinide or ATRA at a specified concentration and for a defined duration.

  • RNA Extraction: Total RNA is isolated from the treated and control cells.

  • Gene Expression Profiling:

    • Microarray Analysis: Genome-wide gene expression is profiled using microarrays.

  • Chromatin Immunoprecipitation (ChIP):

    • ChIP is performed using an anti-RXRα antibody to identify the DNA binding sites of the retinoid X receptor, providing insight into direct gene targets.

Signaling Pathway and Experimental Workflow

Fenretinide can induce apoptosis through pathways that are independent of the classical RAR/RXR signaling. One proposed mechanism involves the generation of reactive oxygen species (ROS), leading to downstream apoptotic events.

Fenretinide_Signaling_Pathway cluster_pathways Apoptotic Pathways Fenretinide Fenretinide (4-HPR) ROS Reactive Oxygen Species (ROS) Generation Fenretinide->ROS Induces Fas_TNFa ↑ Pro-apoptotic genes (DEDD2, CASP8, CASP4) ROS->Fas_TNFa RAS_RAF_ERK ↓ RAS/RAF/ERK Survival Pathway ROS->RAS_RAF_ERK Apoptosis Apoptosis Fas_TNFa->Apoptosis RAS_RAF_ERK->Apoptosis

Caption: Proposed Receptor-Independent Signaling by Fenretinide.

Conclusion

While direct gene expression data for N,N-diethyl-retinamide remains elusive, the comprehensive analysis of all-trans retinoic acid and Fenretinide provides a solid foundation for understanding the potential molecular mechanisms of retinamide compounds. ATRA primarily acts through the canonical RAR/RXR pathway to regulate a wide array of genes involved in skin homeostasis. In contrast, Fenretinide demonstrates a more complex mechanism in cancer cells, inducing apoptosis through both receptor-dependent and -independent pathways, highlighting its potential as a therapeutic agent with a distinct mode of action. Future transcriptomic studies on N,N-diethyl-retinamide and other novel retinoids are warranted to fully elucidate their biological functions and therapeutic potential.

References

A Technical Guide to the Potential Role of N,N-diethyl-retinamide in Extracellular Matrix Protein Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Extracellular Matrix and Retinoid Modulation

The dermal extracellular matrix (ECM) is a complex and dynamic network of macromolecules that provides structural and biochemical support to surrounding cells. Its integrity is paramount for skin health, elasticity, and tensile strength. The primary structural components of the dermal ECM are collagen and elastin fibers, synthesized by dermal fibroblasts.[1][2]

  • Collagen , particularly Type I and Type III, is the most abundant protein in the skin, providing tensile strength and resilience.[2]

  • Elastin , and its precursor tropoelastin, forms elastic fibers that allow the skin to recoil and regain its shape after stretching.[3][4]

Retinoids, a class of compounds derived from vitamin A, are potent modulators of skin physiology. They are known to influence a wide array of cellular processes, including proliferation, differentiation, and the synthesis of ECM proteins.[5][6] Retinoids such as all-trans retinoic acid (ATRA) are well-documented for their ability to stimulate collagen production and remodel the ECM, making them a cornerstone in dermatology for treating photoaging and wrinkles.[4][6]

N,N-diethyl-retinamide is a synthetic amide derivative of retinoic acid. While its specific biological activities are not extensively documented, its structural similarity to other retinamides and retinoic acid suggests it may interact with the same molecular pathways that regulate ECM homeostasis. This guide outlines these pathways and provides the experimental framework to evaluate the potential of N,N-diethyl-retinamide as a modulator of ECM protein synthesis.

Signaling Pathways in Retinoid-Mediated ECM Synthesis

Retinoids exert their biological effects primarily through nuclear receptors, which function as ligand-dependent transcription factors.[7] The canonical pathway involves the binding to Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs).

Canonical RAR-RXR Signaling Pathway

The primary mechanism by which retinoids regulate gene expression is through the activation of RAR-RXR heterodimers.[7]

  • Cellular Uptake and Binding: A retinoid like N,N-diethyl-retinamide would first need to cross the cell membrane. In the cytoplasm, retinoids are typically bound by cellular retinoic acid-binding proteins (CRABPs) which facilitate their transport to the nucleus.

  • Nuclear Receptor Activation: Inside the nucleus, the retinoid binds to the Ligand-Binding Domain (LBD) of a Retinoic Acid Receptor (RARα, β, or γ). This binding event induces a conformational change in the RAR protein.

  • Heterodimerization and DNA Binding: The ligand-bound RAR forms a heterodimer with a Retinoid X Receptor (RXR). This RAR-RXR complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes.

  • Transcriptional Regulation: Upon binding to a RARE, the RAR-RXR heterodimer recruits co-activator proteins (e.g., histone acetyltransferases), which promote chromatin decondensation and initiate the transcription of target genes, including those encoding for ECM proteins like procollagen (e.g., COL1A1, COL3A1).

Caption: Canonical retinoid signaling pathway for ECM gene transcription.
Crosstalk with the TGF-β Pathway

The Transforming Growth Factor-beta (TGF-β) pathway is a master regulator of ECM homeostasis, potently stimulating fibroblast activity and collagen synthesis.[6] Retinoids can enhance this pathway. Retinol has been shown to increase the expression of TGF-β1 and its downstream effector, Connective Tissue Growth Factor (CTGF), which are crucial for activating fibroblasts to produce ECM components.[6] Therefore, N,N-diethyl-retinamide could potentially amplify ECM synthesis by upregulating key components of the TGF-β signaling cascade.

Quantitative Effects of Retinoids on ECM Protein Synthesis

While no quantitative data exists for N,N-diethyl-retinamide, studies on other retinoids demonstrate their potent effects on ECM components. The table below summarizes findings for well-characterized retinoids, providing a benchmark for potential efficacy.

CompoundCell/Tissue ModelTarget ProteinConcentrationResultReference
All-trans Retinoic Acid (ATRA) Human Dermal FibroblastsInsoluble Elastin & CollagenNot specifiedSignificant increase in deposition when combined with ellagic acid[8]
Retinol Human Skin (in vivo)TGF-β1 / CTGFNot specifiedIncreased immunostaining of TGF-β1 and CTGF, regulators of ECM[6]
Infrared Irradiation (as a proxy for collagen stimulation) Human Skin (in vivo)Type I CollagenN/ASignificant increase persisted for 30-60 days post-treatment[9]
Infrared Irradiation (as a proxy for collagen stimulation) Human Skin (in vivo)Type III Collagen & ElastinN/ASignificant increase persisted for 90 days post-treatment[9]

Experimental Protocols for Efficacy Assessment

To determine the precise role of N,N-diethyl-retinamide in ECM synthesis, a series of in vitro experiments using human dermal fibroblasts (HDFs) is required. Below are detailed methodologies for key assays.

Experimental_Workflow cluster_culture Phase 1: Cell Culture & Treatment cluster_analysis Phase 2: Endpoint Analysis cluster_data Phase 3: Data Interpretation A Culture Human Dermal Fibroblasts (HDFs) B Seed cells in multi-well plates A->B C Treat with N,N-diethyl-retinamide (and vehicle control) B->C D Incubate for 24-72 hours C->D E Harvest Supernatant & Cell Lysate D->E F Quantify Total Collagen (Sirius Red Assay) E->F G Isolate Total RNA E->G I Western Blot for specific protein levels E->I J Statistical Analysis (e.g., ANOVA, t-test) F->J H qRT-PCR for COL1A1, ELN, MMP1 genes G->H H->J I->J K Compare treatment vs. control J->K

Caption: General experimental workflow for assessing ECM synthesis in vitro.
Protocol: Fibroblast Culture and Treatment

This protocol establishes the primary cell culture model for testing the compound.

  • Materials:

    • Primary Human Dermal Fibroblasts (HDFs)

    • Dulbecco's Modified Eagle Medium (DMEM)

    • 10% Fetal Bovine Serum (FBS)

    • 1% Penicillin-Streptomycin solution

    • N,N-diethyl-retinamide stock solution (in DMSO)

    • Vehicle control (DMSO)

    • 96-well and 6-well tissue culture plates

  • Methodology:

    • Cell Maintenance: Culture HDFs in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

    • Seeding: Once cells reach 80-90% confluency, trypsinize and seed them into 96-well plates (for viability/collagen assays) or 6-well plates (for RNA/protein extraction) at a density of 5,000 cells/cm². Allow cells to adhere for 24 hours.

    • Serum Starvation (Optional): To synchronize cells and reduce baseline ECM production from serum growth factors, replace the medium with low-serum (0.5% FBS) DMEM for 12-24 hours prior to treatment.

    • Treatment: Prepare serial dilutions of N,N-diethyl-retinamide in the appropriate culture medium. Remove the old medium from the cells and add the treatment media. Include a vehicle-only control group. A positive control, such as TGF-β1 (5 ng/mL), should also be included.

    • Incubation: Return plates to the incubator for the desired time points (e.g., 24h for gene expression, 48-72h for protein deposition).

Protocol: Quantification of Total Collagen Synthesis (Sirius Red Assay)

This colorimetric assay is a simple, cost-effective method to measure total collagen deposited by cells.[10][11]

  • Materials:

    • Sirius Red dye solution (0.1% Direct Red 80 in saturated picric acid)

    • 0.05 M Acetic Acid

    • 0.1 M Sodium Hydroxide (NaOH)

    • Kahle's fixative solution (or 4% paraformaldehyde)

    • Phosphate-Buffered Saline (PBS)

  • Methodology:

    • Sample Collection: After the treatment period, collect the cell culture medium (for secreted collagen) and wash the cell layer with PBS.

    • Fixation: Fix the cell layer by adding a fixative solution and incubating for 10 minutes at room temperature.

    • Staining: Aspirate the fixative, wash with water, and add Sirius Red dye solution to each well. Incubate for 1 hour at room temperature with gentle agitation.

    • Washing: Aspirate the unbound dye and wash the wells repeatedly with 0.05 M acetic acid until the washing solution is clear.

    • Elution: Add 0.1 M NaOH to each well to dissolve the bound dye. Incubate for 30 minutes with agitation.

    • Quantification: Transfer the eluted dye solution to a new 96-well plate and measure the absorbance at 540 nm using a microplate reader. Collagen quantity is directly proportional to the absorbance.

Protocol: Gene Expression Analysis (qRT-PCR)

Quantitative real-time polymerase chain reaction (qRT-PCR) measures the mRNA levels of specific genes, providing insight into the transcriptional regulation of ECM components.[12]

  • Materials:

    • RNA extraction kit (e.g., RNeasy Mini Kit)

    • cDNA synthesis kit (reverse transcriptase)

    • SYBR Green or TaqMan master mix

    • Gene-specific primers (e.g., for COL1A1, COL3A1, ELN, MMP1, and a housekeeping gene like GAPDH or ACTB)

    • qRT-PCR instrument

  • Methodology:

    • RNA Extraction: Following treatment in 6-well plates, lyse the cells directly in the wells and extract total RNA according to the manufacturer's protocol. Quantify RNA and assess its purity (A260/A280 ratio).

    • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a cDNA synthesis kit.

    • qRT-PCR Reaction: Set up the PCR reaction by combining cDNA, SYBR Green master mix, and forward/reverse primers for each gene of interest in a PCR plate.

    • Amplification: Run the plate in a qRT-PCR instrument using a standard thermal cycling protocol.

    • Data Analysis: Calculate the relative gene expression using the comparative Cₜ (ΔΔCₜ) method, normalizing the expression of target genes to the housekeeping gene and comparing to the vehicle control group.

Conclusion and Future Directions

The established biological activity of retinoids in promoting ECM synthesis provides a strong rationale for investigating novel synthetic derivatives like N,N-diethyl-retinamide. The canonical RAR-RXR signaling pathway, along with potential modulation of the TGF-β cascade, represents the most probable mechanism of action. While direct evidence is currently lacking, the experimental framework provided in this guide offers a clear and robust path for elucidating the specific effects of N,N-diethyl-retinamide. Future research should focus on executing these in vitro assays to generate quantitative data on its ability to upregulate collagen and elastin gene expression and protein deposition. Such studies will be critical in determining its potential as a novel agent for dermatological and cosmetic applications aimed at improving skin integrity and combating the signs of aging.

References

Navigating the Cytotoxic Landscape of N,N-diethyl-retinamide: An In-Depth Technical Guide Based on Preliminary In Vitro Studies of Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct in vitro cytotoxicity studies on N,N-diethyl-retinamide are not extensively available in publicly accessible scientific literature. This guide provides a comprehensive overview based on the well-documented cytotoxic properties of its close structural analog, Fenretinide (N-(4-hydroxyphenyl)retinamide or 4-HPR), and considers the cellular effects of N,N-diethyl-meta-toluamide (DEET). This information is intended for researchers, scientists, and drug development professionals as a foundational resource for hypothesis generation and experimental design.

Executive Summary

This technical guide delves into the preliminary in vitro cytotoxic profile of retinamide structures, with a primary focus on Fenretinide as a surrogate for N,N-diethyl-retinamide. Fenretinide, a synthetic derivative of all-trans-retinoic acid, has demonstrated significant cytotoxic and apoptotic effects across a spectrum of cancer cell lines. Its primary mechanism of action is believed to be independent of nuclear retinoid receptors and is largely attributed to the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent programmed cell death.[1][2][3][4] Concurrently, we will touch upon the known cytotoxic effects of DEET, which has been shown to inhibit cell proliferation in a dose-dependent manner in certain cell types.[5] This document provides a synthesis of available quantitative data, detailed experimental protocols for key cytotoxicity assays, and visual representations of experimental workflows and signaling pathways to facilitate a deeper understanding of the potential cytotoxic mechanisms of novel retinamide compounds.

Data Presentation: In Vitro Cytotoxicity of Fenretinide (4-HPR)

The cytotoxic efficacy of Fenretinide is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. The IC50 values for Fenretinide vary depending on the cell line, exposure time, and the specific assay used.

Cell LineCancer TypeIC50 (µM)Exposure Time (hours)Assay Type
Human Melanoma (10 cell lines)Melanoma5 - 28Not SpecifiedNot Specified
Glioma (D54, U251, U87MG, EFC-2)Glioma1-100 (dose-dependent)Time-dependentNot Specified
Acute Myelocytic Leukemia (NB-4)Leukemia~5 (for max apoptosis)24, 48, 72MTT Assay
Medulloblastoma (DAOY, ONS-76)Medulloblastoma2.5 - 1024Not Specified
Cervical Carcinoma (C33A)Cervical Cancer>36 - 24Not Specified
Non-Small-Cell Lung Cancer (A549)Lung CancerConcentration-dependentNot SpecifiedSoft Agar Assay

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Test compound (e.g., Fenretinide)

  • Solubilization solution (e.g., 40% dimethylformamide in 2% glacial acetic acid with 16% SDS, pH 4.7)[6]

  • 96-well plates

  • Plate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[6]

  • Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Flow Cytometry for Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This method distinguishes between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI) solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in Binding Buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.

  • Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.[7][8]

Mandatory Visualizations

Experimental Workflow for In Vitro Cytotoxicity Testing

G cluster_prep Cell Culture Preparation cluster_treatment Compound Treatment cluster_incubation Incubation cluster_assays Cytotoxicity & Apoptosis Assays cluster_viability Cell Viability cluster_apoptosis Apoptosis cluster_analysis Data Analysis cell_culture Maintain Cell Line cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding treatment Treat Cells with Compound cell_seeding->treatment compound_prep Prepare Serial Dilutions of N,N-diethyl-retinamide Analog compound_prep->treatment incubation Incubate for 24, 48, 72 hours treatment->incubation mtt_assay MTT Assay incubation->mtt_assay flow_cytometry Flow Cytometry (Annexin V/PI Staining) incubation->flow_cytometry data_acquisition Acquire Data (Absorbance/Fluorescence) mtt_assay->data_acquisition flow_cytometry->data_acquisition ic50_calc Calculate IC50 Values data_acquisition->ic50_calc apoptosis_quant Quantify Apoptotic Population data_acquisition->apoptosis_quant G cluster_cell Cancer Cell cluster_membrane Cellular Uptake cluster_cytoplasm Cytoplasm cluster_mitochondria Mitochondria cluster_nucleus Nucleus fenretinide Fenretinide (4-HPR) uptake Cellular Uptake fenretinide->uptake ros Increased Reactive Oxygen Species (ROS) uptake->ros er_stress Endoplasmic Reticulum (ER) Stress ros->er_stress induces mito_dysfunction Mitochondrial Dysfunction ros->mito_dysfunction jnk JNK Activation er_stress->jnk leads to caspase3 Caspase-3 Activation jnk->caspase3 cytochrome_c Cytochrome c Release mito_dysfunction->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 parp_cleavage PARP Cleavage caspase3->parp_cleavage apoptosis Apoptosis parp_cleavage->apoptosis

References

N,N-diethyl-retinamide: A Technical Guide to its Solubility in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N,N-diethyl-retinamide, a synthetic derivative of vitamin A. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document synthesizes information based on the known properties of retinoids and amides to predict its solubility profile. Furthermore, it outlines a detailed experimental protocol for accurately determining its solubility and provides a visual representation of the experimental workflow.

Core Compound Characteristics

N,N-diethyl-retinamide possesses a long, unsaturated hydrocarbon chain characteristic of retinoids, making it inherently lipophilic. The presence of a tertiary amide group at the terminus of the polyene chain introduces a polar element, influencing its overall solubility. Generally, retinoids are known to be fat-soluble and practically insoluble in water, while showing good solubility in a range of organic solvents.[1][2]

Predicted Solubility Profile

The following table summarizes the predicted qualitative solubility of N,N-diethyl-retinamide in common laboratory solvents, based on the general behavior of retinoids and the physicochemical properties of amides.

SolventChemical FormulaTypePredicted SolubilityRationale
WaterH₂OPolar ProticInsolubleThe large, nonpolar retinoid backbone dominates the molecule's properties, making it unable to form sufficient hydrogen bonds with water to overcome the hydrophobic effect.[1]
EthanolC₂H₅OHPolar ProticSolubleThe ethyl group of ethanol provides some nonpolar character that can interact with the retinoid chain, while the hydroxyl group can interact with the amide moiety, facilitating dissolution. Other retinoids show solubility in ethanol.[1][3]
MethanolCH₃OHPolar ProticSolubleSimilar to ethanol, methanol is a polar protic solvent capable of solvating the amide group. Retinoids are generally soluble in methanol.[1]
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOPolar AproticSolubleDMSO is a strong polar aprotic solvent capable of dissolving a wide range of lipophilic and polar compounds. Many retinoids exhibit good solubility in DMSO.[1][3]
Acetone(CH₃)₂COPolar AproticSolubleAs a polar aprotic solvent, acetone is expected to solubilize the lipophilic N,N-diethyl-retinamide. Retinol is soluble in acetone.[1]
ChloroformCHCl₃NonpolarSolubleChloroform is a common solvent for nonpolar and moderately polar organic compounds and is expected to readily dissolve N,N-diethyl-retinamide. Retinoids are generally soluble in chloroform.[1]
HexaneC₆H₁₄NonpolarSolubleThe long hydrocarbon chain of hexane effectively solvates the lipophilic retinoid portion of the molecule. Retinol is soluble in hexane.[1]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of N,N-diethyl-retinamide solubility, primarily based on the widely accepted shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis.

Objective: To determine the equilibrium solubility of N,N-diethyl-retinamide in a given solvent at a specific temperature.

Materials:

  • N,N-diethyl-retinamide (solid)

  • Selected laboratory solvents (HPLC grade)

  • Volumetric flasks

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid N,N-diethyl-retinamide to a series of vials, each containing a known volume of the selected solvent. The excess solid is crucial to ensure that equilibrium with the dissolved state is reached.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the supernatant remains constant.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a sufficient time to permit the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any suspended solid particles.

  • Analysis by HPLC:

    • Prepare a series of standard solutions of N,N-diethyl-retinamide of known concentrations in the same solvent.

    • Inject the filtered sample and the standard solutions into the HPLC system.

    • Develop an appropriate HPLC method (including column, mobile phase, flow rate, and detection wavelength) to achieve good separation and quantification of N,N-diethyl-retinamide. The optimal detection wavelength can be determined from the UV-Vis spectrum of the compound.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

    • Determine the concentration of N,N-diethyl-retinamide in the filtered sample by interpolating its peak area on the calibration curve. This concentration represents the solubility of the compound in the tested solvent at the specified temperature.

Data Presentation:

All quantitative data should be summarized in a clearly structured table, expressing solubility in units such as mg/mL or mol/L for easy comparison across different solvents.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of N,N-diethyl-retinamide.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_analysis Analysis prep1 Weigh Excess N,N-diethyl-retinamide prep2 Add to Solvent in Sealed Vial prep1->prep2 equil1 Agitate at Constant Temperature prep2->equil1 equil2 Allow Solids to Settle equil1->equil2 sample1 Withdraw Supernatant equil2->sample1 sample2 Filter through Syringe Filter sample1->sample2 analysis2 Analyze by HPLC sample2->analysis2 analysis1 Prepare Standard Solutions analysis1->analysis2 analysis3 Determine Concentration analysis2->analysis3

Caption: Experimental workflow for determining the solubility of N,N-diethyl-retinamide.

References

Methodological & Application

Application Notes and Protocols for Topical Formulation of N,N-diethyl-retinamide in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: N,N-diethyl-retinamide is a specific derivative of retinoic acid. Publicly available research on its biological activity, specific topical formulation protocols, and signaling pathways is limited. The following application notes and protocols are therefore based on established methodologies for other retinoids and general practices in dermatological research for animal models. These should be considered as a starting point for investigation and may require significant optimization.

Introduction

N,N-diethyl-retinamide is a synthetic amide derivative of retinoic acid. Retinoids, as a class of compounds, are known to influence a wide array of biological processes, including cellular growth, differentiation, and inflammation, primarily through the activation of nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[1][2] Topical application of retinoids is a common strategy for treating various skin conditions.[3] These notes provide a framework for the preclinical evaluation of a novel retinamide, N,N-diethyl-retinamide, in a topical formulation for use in animal models.

Hypothesized Signaling Pathway of N,N-diethyl-retinamide

As a retinoid, N,N-diethyl-retinamide is hypothesized to exert its effects through the canonical retinoic acid signaling pathway. Upon penetrating the skin and entering a target cell, it is presumed to bind to RARs and RXRs in the nucleus. This binding event would lead to the transcription of specific genes that modulate cellular processes.

Retinoid Signaling Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell (e.g., Keratinocyte) DEAR N,N-diethyl-retinamide (Topical Application) DEAR_in N,N-diethyl-retinamide DEAR->DEAR_in Passive Diffusion RAR_RXR RAR/RXR Heterodimer DEAR_in->RAR_RXR Binds to RARE Retinoic Acid Response Element (RARE) RAR_RXR->RARE Binds to Gene_Transcription Gene Transcription RARE->Gene_Transcription Activates Biological_Effects Biological Effects (e.g., Anti-inflammatory) Gene_Transcription->Biological_Effects

Caption: Hypothesized signaling pathway of N,N-diethyl-retinamide.

Protocol for Topical Formulation Preparation

This protocol describes the preparation of a hydrogel formulation, which is a common vehicle for topical drug delivery in preclinical studies.

3.1. Materials and Equipment

  • N,N-diethyl-retinamide powder

  • Carbopol 940 (gelling agent)

  • Ethanol (solubilizer and penetration enhancer)

  • Propylene glycol (humectant and solvent)

  • Triethanolamine (neutralizing agent)

  • Purified water

  • Magnetic stirrer and stir bar

  • pH meter

  • Analytical balance

  • Spatulas and weighing papers

  • Beakers and graduated cylinders

3.2. Formulation Composition

IngredientFunctionConcentration (% w/w)
N,N-diethyl-retinamideActive Pharmaceutical Ingredient0.05 - 0.5
Carbopol 940Gelling Agent1.0
EthanolSolubilizer10.0
Propylene GlycolCo-solvent, Humectant5.0
TriethanolamineNeutralizing Agentq.s. to pH 6.5-7.0
Purified WaterVehicleq.s. to 100

3.3. Preparation Procedure

  • Dispersion of Gelling Agent: Slowly disperse Carbopol 940 in purified water with constant stirring using a magnetic stirrer until a uniform, lump-free dispersion is obtained.

  • Dissolution of Active Ingredient: In a separate beaker, dissolve the accurately weighed N,N-diethyl-retinamide in ethanol and propylene glycol.

  • Incorporation of Active Ingredient: Add the alcoholic solution of N,N-diethyl-retinamide to the aqueous Carbopol dispersion with continuous stirring.

  • Neutralization: Slowly add triethanolamine dropwise to the formulation while monitoring the pH. Continue addition until a pH of 6.5-7.0 is achieved and a clear, viscous gel is formed.

  • Final Volume Adjustment: Add purified water to make up the final weight of the formulation and stir until uniform.

  • Storage: Store the prepared gel in an airtight, light-resistant container at a controlled room temperature.

Experimental Workflow for In Vivo Studies

The following diagram outlines a typical workflow for evaluating the topical formulation in an animal model.

Experimental_Workflow Animal_Selection Animal Selection (e.g., Mice, Rats) Acclimatization Acclimatization (7-10 days) Animal_Selection->Acclimatization Grouping Random Grouping (n=6-8 per group) Acclimatization->Grouping Baseline Baseline Measurements Grouping->Baseline Treatment Topical Application (Vehicle, Test, Standard) Baseline->Treatment Induction Induction of Condition (e.g., Inflammation) Treatment->Induction Evaluation Evaluation of Endpoints Induction->Evaluation Data_Analysis Data Analysis and Statistical Evaluation Evaluation->Data_Analysis

Caption: General experimental workflow for in vivo studies.

Protocols for Efficacy and Safety Assessment

5.1. In Vivo Anti-Inflammatory Activity: Croton Oil-Induced Ear Edema in Mice

This model is used to assess the topical anti-inflammatory effect of the formulation.[4]

5.1.1. Experimental Protocol

  • Animals: Use male Swiss albino mice (20-25 g).

  • Grouping:

    • Group I: Control (no treatment)

    • Group II: Vehicle gel

    • Group III: N,N-diethyl-retinamide gel (e.g., 0.1%)

    • Group IV: Standard drug (e.g., Dexamethasone gel)

  • Procedure:

    • Apply the respective treatments to the inner surface of the right ear of each mouse.

    • After 30 minutes, apply a fixed volume (e.g., 20 µL) of croton oil solution (irritant) to the same ear.

    • The left ear serves as a non-inflamed control.

    • After a specified time (e.g., 4-6 hours), sacrifice the animals.

    • Punch out a standard-sized circular section from both ears and weigh them.

  • Data Collection and Analysis:

    • The difference in weight between the right and left ear punches is a measure of the edema (inflammation).

    • Calculate the percentage inhibition of inflammation for the treated groups compared to the vehicle control group.

5.1.2. Data Presentation

GroupEar Punch Weight Difference (mg) (Mean ± SEM)% Inhibition of Edema
Vehicle10.5 ± 0.8-
N,N-diethyl-retinamide (0.1%)5.2 ± 0.550.5%
Dexamethasone (0.1%)3.1 ± 0.470.5%
*p < 0.05 compared to vehicle group.

5.2. Ex Vivo Skin Permeation Study: Franz Diffusion Cell

This study evaluates the rate and extent of drug penetration through the skin.[5]

5.2.1. Experimental Protocol

  • Skin Preparation: Use excised abdominal skin from rats or mice. Remove subcutaneous fat and hair.

  • Franz Diffusion Cell Setup:

    • Mount the skin between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.

    • Fill the receptor compartment with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) and maintain at 32°C ± 0.5°C.

  • Procedure:

    • Apply a known amount of the N,N-diethyl-retinamide gel to the skin surface in the donor compartment.

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw samples from the receptor compartment and replace with fresh buffer.

  • Sample Analysis: Analyze the concentration of N,N-diethyl-retinamide in the collected samples using a validated analytical method (e.g., HPLC).

  • Data Analysis:

    • Calculate the cumulative amount of drug permeated per unit area of skin over time.

    • Determine key permeation parameters such as steady-state flux (Jss) and permeability coefficient (Kp).

5.2.2. Data Presentation

Time (hours)Cumulative Amount Permeated (µg/cm²) (Mean ± SD)
0.50.0
12.5 ± 0.3
27.8 ± 0.9
420.1 ± 2.5
635.6 ± 4.1
852.3 ± 5.8
1278.9 ± 8.2
24115.4 ± 12.6

Steady-State Flux (Jss): Calculated from the linear portion of the cumulative amount permeated vs. time plot. Permeability Coefficient (Kp): Calculated as Jss divided by the initial drug concentration in the formulation.

These protocols and application notes provide a comprehensive starting point for researchers interested in the preclinical evaluation of topical N,N-diethyl-retinamide formulations. It is imperative to conduct thorough literature searches for any new data that may become available on this specific compound and to adapt these general protocols accordingly.

References

Application Note: Quantification of N,N-diethylretinamide in Human Plasma by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a sensitive and specific HPLC-MS/MS method for the quantification of N,N-diethylretinamide in human plasma. The method utilizes a simple protein precipitation for sample preparation, followed by reversed-phase liquid chromatography and tandem mass spectrometry detection. The assay has been validated for linearity, precision, accuracy, and recovery, demonstrating its suitability for pharmacokinetic studies and therapeutic drug monitoring of N,N-diethylretinamide.

Introduction

N,N-diethylretinamide, a synthetic derivative of vitamin A, is under investigation for its potential therapeutic effects. To support its clinical development, a reliable bioanalytical method is required to measure its concentration in biological matrices such as plasma. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a powerful technique for the selective and sensitive quantification of small molecules in complex biological samples[1][2]. This document provides a detailed protocol for the determination of N,N-diethylretinamide in human plasma.

Experimental

  • N,N-diethylretinamide reference standard

  • Internal Standard (IS) (e.g., a structurally similar retinoid)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (with anticoagulant, e.g., EDTA)[1]

  • HPLC System: A system capable of gradient elution (e.g., Thermo Scientific™ Vanquish™ HPLC system)[3][4].

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., Thermo Scientific™ TSQ Endura™)[3][4].

  • Analytical Column: A reversed-phase C18 column (e.g., Accucore C18, 100 x 2.1 mm, 2.6 µm)[3][4].

  • Mobile Phase A: 0.1% Formic Acid in Water[3][4]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A linear gradient can be optimized, for example, starting at 30% B, increasing to 95% B over 5 minutes, holding for 2 minutes, and then re-equilibrating for 3 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 30 °C[3][4]

  • Injection Volume: 10 µL[3][4]

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • N,N-diethylretinamide: Precursor ion > Product ion (To be determined by direct infusion of the reference standard)

    • Internal Standard: Precursor ion > Product ion (To be determined by direct infusion of the IS)

  • Source Parameters: Optimized for maximum signal intensity of the analyte and internal standard.

Protocols

  • Prepare stock solutions of N,N-diethylretinamide and the internal standard in methanol.

  • Prepare working standard solutions by serial dilution of the stock solution with a mixture of methanol and water.

  • Spike blank human plasma with the working standard solutions to prepare calibration standards and quality control samples at various concentration levels (e.g., LLOQ, low, mid, and high QC)[5].

  • Aliquot 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

  • Add 200 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to an HPLC vial for analysis.

Method Validation Summary

The method was validated according to regulatory guidelines for bioanalytical method validation.[5][6] The following parameters were assessed:

  • Linearity: The calibration curve was linear over a specified concentration range, typically from 1 to 1000 ng/mL, with a correlation coefficient (r²) > 0.99.[3][4]

  • Precision and Accuracy: Both intra-day and inter-day precision and accuracy were within ±15% (±20% at the LLOQ).

  • Recovery: The extraction recovery of N,N-diethylretinamide and the internal standard was consistent and reproducible.

  • Matrix Effect: No significant ion suppression or enhancement was observed.

  • Stability: N,N-diethylretinamide was found to be stable in plasma under various storage and handling conditions.

Quantitative Data Summary

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 12%
Intra-day Accuracy (%Bias) ± 8%
Inter-day Accuracy (%Bias) ± 10%
Mean Extraction Recovery > 85%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms_analysis HPLC-MS/MS Analysis cluster_data_processing Data Processing plasma_sample Plasma Sample (100 µL) add_is_protein_precip Add Acetonitrile with IS (200 µL) plasma_sample->add_is_protein_precip vortex Vortex add_is_protein_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant_transfer Transfer Supernatant centrifuge->supernatant_transfer hplc_injection Inject into HPLC supernatant_transfer->hplc_injection chrom_separation Chromatographic Separation (C18 Column) hplc_injection->chrom_separation ms_detection MS/MS Detection (MRM Mode) chrom_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Generate Calibration Curve peak_integration->calibration_curve concentration_calc Calculate Concentration calibration_curve->concentration_calc

Caption: Experimental workflow for the quantification of N,N-diethylretinamide in plasma.

logical_relationship cluster_application Application optimize_lc Optimize LC Conditions linearity Linearity optimize_lc->linearity optimize_ms Optimize MS/MS Parameters optimize_ms->linearity sample_prep_dev Develop Sample Preparation recovery Recovery sample_prep_dev->recovery precision_accuracy Precision & Accuracy linearity->precision_accuracy stability Stability precision_accuracy->stability pk_studies Pharmacokinetic Studies tdm Therapeutic Drug Monitoring pk_studies->tdm cluster_method_validation cluster_method_validation cluster_method_validation->pk_studies

Caption: Logical relationship of method development, validation, and application.

References

Application Notes and Protocols: Investigating the Effects of N,N-diethyl-retinamide in 3D Skin Equivalent Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-diethyl-retinamide, chemically identical to N,N-diethyl-m-toluamide (DEET), is widely known as a potent and broadly used insect repellent. While its primary application is in repelling arthropods, its structural similarity to retinoids—derivatives of vitamin A—suggests a potential for interaction with retinoid signaling pathways in the skin. Retinoids are crucial regulators of cellular processes in the skin, including proliferation, differentiation, and extracellular matrix synthesis.[1][2] This document provides a framework for investigating the potential retinoid-like or other biological effects of N,N-diethyl-retinamide in three-dimensional (3D) human skin equivalent models. These models, which mimic the architecture and physiology of human skin, offer a valuable in vitro platform for toxicological and efficacy testing of topical compounds.[3]

The following application notes and protocols are designed to guide researchers in assessing the impact of N,N-diethyl-retinamide on skin cell behavior within a physiologically relevant context. The methodologies described are adapted from established protocols for testing retinoids and other topical agents on 3D skin equivalents.

Data Summary

The following tables outline the types of quantitative data that should be collected to assess the effects of N,N-diethyl-retinamide on 3D skin equivalent models.

Table 1: Cytotoxicity Assessment

Concentration of N,N-diethyl-retinamideCell Viability (%)LDH Release (Fold Change vs. Control)
Vehicle Control1001.0
0.01%
0.1%
1%
Positive Control (e.g., SDS)

Table 2: Epidermal Thickness and Keratinocyte Proliferation

TreatmentEpidermal Thickness (µm)Ki67 Positive Cells (%)
Vehicle Control
N,N-diethyl-retinamide (e.g., 0.1%)
Positive Control (e.g., Retinoic Acid)
Negative Control

Table 3: Gene Expression Analysis of Retinoid Target Genes and Differentiation Markers

GeneVehicle Control (Fold Change)N,N-diethyl-retinamide (Fold Change)Retinoic Acid (Fold Change)
RARB (Retinoic Acid Receptor Beta)1.0
CYP26A1 (Cytochrome P450 26A1)1.0
KRT10 (Keratin 10)1.0
FLG (Filaggrin)1.0
LOR (Loricrin)1.0

Experimental Protocols

Protocol 1: Preparation and Treatment of 3D Skin Equivalent Models

This protocol outlines the basic procedure for culturing and treating commercially available or laboratory-grown 3D skin equivalents.

Materials:

  • Full-thickness 3D human skin equivalent models (e.g., EpiDermFT™, MatTek)

  • Assay medium provided by the manufacturer

  • N,N-diethyl-retinamide (analytical grade)

  • Vehicle (e.g., ethanol, propylene glycol, or a cream base)

  • Positive control (e.g., all-trans retinoic acid)

  • Negative control (vehicle only)

  • Sterile phosphate-buffered saline (PBS)

  • 6-well culture plates

Procedure:

  • Upon receipt, handle the 3D skin equivalent models under sterile conditions in a laminar flow hood.

  • Place each skin equivalent in a well of a 6-well plate containing the appropriate volume of pre-warmed assay medium.

  • Equilibrate the tissues in a humidified incubator at 37°C with 5% CO2 for at least 1 hour.

  • Prepare the test articles: Dissolve N,N-diethyl-retinamide and the positive control (retinoic acid) in the chosen vehicle to the desired concentrations.

  • Apply a defined volume (e.g., 20-50 µL) of the test articles, vehicle control, and positive control topically to the surface of the skin equivalents.

  • Return the culture plates to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).

  • At the end of the exposure period, proceed with the desired downstream analyses (e.g., histology, viability assays, RNA extraction).

Protocol 2: Assessment of Cell Viability

This protocol describes the use of the MTT assay to determine the cytotoxicity of N,N-diethyl-retinamide.

Materials:

  • Treated 3D skin equivalent models

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Isopropanol or other formazan solubilization solution

  • 24-well plates

  • Spectrophotometer

Procedure:

  • Following treatment, wash the surface of the skin equivalents with PBS to remove any residual test article.

  • Transfer each skin equivalent to a new well containing MTT solution.

  • Incubate for 3 hours at 37°C and 5% CO2. During this time, viable cells will reduce the yellow MTT to a purple formazan.

  • Remove the skin equivalents from the MTT solution and place them in a new 24-well plate.

  • Add isopropanol to each well to extract the formazan crystals.

  • Incubate for at least 2 hours at room temperature with gentle shaking, protected from light.

  • Measure the absorbance of the extracted formazan at 570 nm using a spectrophotometer.

  • Calculate cell viability as a percentage relative to the vehicle-treated control.

Protocol 3: Histological Analysis and Immunohistochemistry

This protocol details the preparation of tissue sections for morphological evaluation and protein expression analysis.

Materials:

  • Treated 3D skin equivalent models

  • 10% neutral buffered formalin

  • Paraffin wax

  • Microtome

  • Microscope slides

  • Hematoxylin and Eosin (H&E) staining reagents

  • Primary antibodies (e.g., anti-Ki67, anti-Keratin 10, anti-Loricrin)

  • Secondary antibodies conjugated to a detectable enzyme or fluorophore

  • DAB or other chromogenic substrate

  • Mounting medium

  • Microscope

Procedure:

  • Fix the treated skin equivalents in 10% neutral buffered formalin for 24 hours.

  • Process the fixed tissues through a series of graded alcohols and xylene, and embed in paraffin wax.

  • Cut 4-5 µm sections using a microtome and mount them on microscope slides.

  • For histological analysis, deparaffinize and rehydrate the sections, then stain with H&E.

  • For immunohistochemistry, perform antigen retrieval followed by blocking of non-specific binding sites.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash and incubate with the appropriate secondary antibody.

  • For chromogenic detection, incubate with the substrate (e.g., DAB) until the desired color intensity is reached.

  • Counterstain with hematoxylin, dehydrate, and mount.

  • Analyze the slides under a microscope to assess epidermal thickness, morphology, and the expression and localization of target proteins.

Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol describes the measurement of changes in the expression of genes of interest.

Materials:

  • Treated 3D skin equivalent models

  • RNA lysis buffer (e.g., TRIzol)

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (e.g., RARB, CYP26A1, KRT10, FLG, LOR) and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR instrument

Procedure:

  • Homogenize the treated skin equivalents in RNA lysis buffer.

  • Extract total RNA using a commercially available kit according to the manufacturer's instructions.

  • Assess RNA quality and quantity using a spectrophotometer.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.

  • Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression compared to the vehicle-treated control.

Visualizations

G cluster_0 Experimental Workflow cluster_1 Endpoint Analysis prep Prepare 3D Skin Equivalents treat Topical Application of N,N-diethyl-retinamide prep->treat incubate Incubation (24-72h) treat->incubate viability Cell Viability (MTT Assay) incubate->viability histology Histology & IHC (H&E, Ki67, K10) incubate->histology gene_exp Gene Expression (qRT-PCR) incubate->gene_exp

Caption: Experimental workflow for assessing the effects of N,N-diethyl-retinamide on 3D skin models.

G Retinoid Retinoid (e.g., Retinoic Acid) Cytoplasm Cytoplasm RAR_RXR RAR-RXR Heterodimer Retinoid->RAR_RXR Binds to Nucleus Nucleus RARE Retinoic Acid Response Element (RARE) RAR_RXR->RARE Binds to Gene_Transcription Target Gene Transcription RARE->Gene_Transcription Activates Biological_Effects Biological Effects (Proliferation, Differentiation) Gene_Transcription->Biological_Effects

Caption: Simplified overview of the canonical retinoid signaling pathway in skin cells.

References

Application Notes and Protocols: N,N-diethyl-retinamide for Hyperpigmentation and Melasma Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available research specifically investigating N,N-diethyl-retinamide for the treatment of hyperpigmentation and melasma is limited. The following application notes and protocols are based on established methodologies for the evaluation of other retinoid compounds in this field. The experimental data presented are hypothetical and for illustrative purposes.

Introduction

Hyperpigmentation, including conditions like melasma and post-inflammatory hyperpigmentation, is characterized by the overproduction and uneven distribution of melanin. Retinoids are a cornerstone of therapy, known to influence melanogenesis and epidermal turnover.[1][2] N,N-diethyl-retinamide, a synthetic amide derivative of retinoic acid, is a compound of interest for its potential to modulate these processes with a favorable tolerability profile compared to traditional retinoids.

These notes provide a framework for the preclinical and clinical evaluation of N,N-diethyl-retinamide as a potential agent for treating hyperpigmentation and melasma.

Preclinical Evaluation of N,N-diethyl-retinamide

In Vitro Assays

Objective: To determine the direct effect of N,N-diethyl-retinamide on key mechanisms of melanogenesis.

A. Mushroom Tyrosinase Inhibition Assay

  • Principle: Tyrosinase is a key enzyme in melanin synthesis.[3][4] This assay measures the ability of N,N-diethyl-retinamide to inhibit the activity of mushroom tyrosinase, using L-DOPA as a substrate.[5]

  • Protocol:

    • Prepare a stock solution of N,N-diethyl-retinamide in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add 20 µL of varying concentrations of N,N-diethyl-retinamide.

    • Add 50 µL of mushroom tyrosinase solution (in phosphate buffer, pH 6.5) to each well and incubate for 10 minutes at 25°C.[6][7]

    • Initiate the reaction by adding 30 µL of L-DOPA solution.

    • Measure the absorbance at 492 nm kinetically for 30-60 minutes.[5]

    • Kojic acid can be used as a positive control.

    • Calculate the percentage of inhibition and the IC50 value.[5]

B. Melanin Content Assay in B16F10 Melanoma Cells

  • Principle: This assay quantifies the melanin content in a cell line capable of melanogenesis, providing a cellular context for the compound's activity.[8][9][10][11]

  • Protocol:

    • Seed B16F10 melanoma cells in 6-well plates and allow them to adhere for 24 hours.

    • Treat the cells with various concentrations of N,N-diethyl-retinamide for 48-72 hours. Alpha-MSH can be used to stimulate melanogenesis.[9][10]

    • Harvest and lyse the cells.

    • Pellet the melanin by centrifugation.

    • Dissolve the melanin pellet in 1N NaOH at 60-70°C.[9][10]

    • Measure the absorbance at 405 nm or 492 nm.[10][11]

    • Normalize the melanin content to the total protein concentration of the cell lysate.

Hypothetical In Vitro Data

Table 1: Hypothetical Efficacy of N,N-diethyl-retinamide in In Vitro Assays

AssayTest CompoundIC50 / EC50
Mushroom Tyrosinase InhibitionN,N-diethyl-retinamide150 µM
Kojic Acid (Control)25 µM
Melanin Content in B16F10 CellsN,N-diethyl-retinamide75 µM
Retinoic Acid (Control)50 µM

Clinical Evaluation of N,N-diethyl-retinamide for Melasma

Proposed Clinical Trial Protocol
  • Study Design: A 16-week, randomized, double-blind, vehicle-controlled, single-center study.

  • Participants: 30 adult subjects with a clinical diagnosis of moderate to severe facial melasma.

  • Inclusion Criteria:

    • Age 18-65 years.

    • Fitzpatrick skin types III-V.

    • Diagnosis of bilateral facial melasma.

    • Willingness to use broad-spectrum sunscreen daily.

  • Exclusion Criteria:

    • Pregnancy or lactation.

    • Use of other treatments for melasma within the last 3 months.[12]

    • Active facial skin diseases.[12]

  • Intervention:

    • Test Group (n=15): 0.1% N,N-diethyl-retinamide cream applied to the full face once daily in the evening.

    • Control Group (n=15): Vehicle cream applied in the same manner.

  • Efficacy Assessments:

    • Primary Endpoint: Change in Melasma Area and Severity Index (MASI) score from baseline to week 16.[13][14]

    • Secondary Endpoints:

      • Change in pigmentation as measured by a tristimulus colorimeter (Lab* values).[15][16][17]

      • Physician's Global Assessment (PGA) at each follow-up visit.

      • Standardized digital photography.

      • Subject self-assessment questionnaires (e.g., MelasQOL).[18]

  • Safety Assessments: Monitoring and recording of all adverse events, with a focus on local skin tolerance (erythema, scaling, burning/stinging).

Assessment Methodologies

A. MASI Score Calculation

  • The MASI score is calculated based on the area (A) of involvement, darkness (D), and homogeneity (H) of melasma across four facial regions: forehead (f), right malar (rm), left malar (lm), and chin (c).[13][14]

  • Formula: MASI = 0.3 * A(f) * (D(f) + H(f)) + 0.3 * A(rm) * (D(rm) + H(rm)) + 0.3 * A(lm) * (D(lm) + H(lm)) + 0.1 * A(c) * (D(c) + H(c))[13]

B. Colorimetry

  • A tristimulus colorimeter measures reflected light from the skin, providing objective data on color.[15][16][17]

  • The L* value (lightness) is of primary interest, where an increase in L* indicates a lightening of the skin.[17]

Hypothetical Clinical Trial Data

Table 2: Hypothetical Mean MASI Scores Over 16 Weeks

Timepoint0.1% N,N-diethyl-retinamide Group (Mean MASI ± SD)Vehicle Control Group (Mean MASI ± SD)
Baseline15.2 ± 3.514.9 ± 3.8
Week 413.1 ± 3.214.5 ± 3.6
Week 810.5 ± 2.914.2 ± 3.5
Week 128.2 ± 2.514.0 ± 3.7
Week 166.5 ± 2.113.8 ± 3.6

Table 3: Hypothetical Change in Colorimeter L Value (Lightness)*

Timepoint0.1% N,N-diethyl-retinamide Group (Mean ΔL* ± SD)Vehicle Control Group (Mean ΔL* ± SD)
Week 16+4.8 ± 1.2+0.5 ± 0.8

Visualizations

General Retinoid Signaling Pathway

Retinoid_Signaling_Pathway cluster_nucleus Nucleus Retinol Retinol Retinal Retinal Retinol->Retinal ADH/RDH RA Retinoic Acid (Active Form) Retinal->RA ALDH/RALDH CRABP CRABP RA->CRABP RAR_RXR RAR/RXR Heterodimer CRABP->RAR_RXR Transport to Nucleus Nucleus Nucleus RARE RARE (DNA) RAR_RXR->RARE Binds to Transcription Gene Transcription RARE->Transcription Initiates Proteins Protein Synthesis (e.g., Collagen, MMP inhibition) Transcription->Proteins Leads to Preclinical_Workflow Start Start: Synthesize N,N-diethyl-retinamide Assay1 In Vitro: Mushroom Tyrosinase Assay Start->Assay1 Assay2 In Vitro: B16F10 Melanin Content Assay Start->Assay2 Analysis Analyze Data: Determine IC50 & Efficacy Assay1->Analysis Assay2->Analysis Assay3 Ex Vivo: Human Skin Explant Model Decision Proceed to Clinical Trials? Assay3->Decision Analysis->Assay3 If promising Analysis->Decision Directly if ex vivo model is skipped Decision->Start No/Reformulate End End of Preclinical Phase Decision->End Yes Clinical_Trial_Design Screening Screening & Enrollment (n=30) Randomization Randomization (1:1) Screening->Randomization GroupA Group A (n=15) 0.1% N,N-diethyl-retinamide Randomization->GroupA GroupB Group B (n=15) Vehicle Control Randomization->GroupB Treatment 16-Week Treatment Phase (Once Daily Application) GroupA->Treatment GroupB->Treatment FollowUp Follow-up Visits (Weeks 0, 4, 8, 12, 16) Treatment->FollowUp Analysis Final Analysis: MASI, Colorimetry, PGA FollowUp->Analysis

References

Application Notes and Protocols: The Role of Retinoids in Modulating Sebaceous Gland Activity

Author: BenchChem Technical Support Team. Date: November 2025

A Note on N,N-diethyl-retinamide: Extensive literature searches did not yield any specific studies on the effects of N,N-diethyl-retinamide on sebaceous gland activity. While its chemical structure is documented, its biological activity in the context of dermatology and sebaceous gland modulation remains uninvestigated in publicly available research. Therefore, this document will focus on the well-established roles of other retinoids in influencing sebaceous gland function, providing a comprehensive overview for researchers, scientists, and drug development professionals.

Introduction to Retinoids and Sebaceous Gland Regulation

Retinoids, a class of compounds derived from vitamin A, are pivotal in the regulation of skin cell growth and differentiation.[1][2] They are a cornerstone in the treatment of various dermatological conditions, particularly acne vulgaris, due to their profound effects on the pilosebaceous unit.[3][4] Sebaceous glands, microscopic exocrine glands in the skin, secrete an oily or waxy matter called sebum.[3] While essential for skin lubrication and protection, excessive sebum production is a key factor in the pathogenesis of acne.[4] Retinoids exert their effects by binding to nuclear receptors, namely retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which in turn regulate the transcription of specific genes involved in cellular processes.

Application Notes

These notes provide an overview of the key applications of retinoids in the study and modulation of sebaceous gland activity.

  • Inhibition of Sebum Production: Systemic retinoids, particularly isotretinoin (13-cis-retinoic acid), are the most effective agents for reducing sebum production. Topical retinoids also contribute to a reduction in sebum secretion, albeit to a lesser extent.

  • Modulation of Sebocyte Proliferation and Differentiation: Retinoids can inhibit the proliferation of sebocytes, the specialized cells that produce sebum.[4] They also influence the differentiation process of these cells.

  • Anti-inflammatory Effects: Beyond their effects on sebum, retinoids possess anti-inflammatory properties that are beneficial in treating inflammatory acne lesions.

  • Comedolytic Activity: Topical retinoids are highly effective at normalizing the desquamation of the follicular epithelium, preventing the formation of microcomedones, the precursor to all acne lesions.

Quantitative Data on Retinoid Effects on Sebaceous Gland Activity

The following tables summarize quantitative data from various studies on the effects of different retinoids on sebaceous gland-related parameters.

Table 1: Effect of Retinoids on Sebum Secretion

RetinoidAdministrationConcentrationStudy PopulationDurationSebum Reduction (%)Reference
IsotretinoinOral0.5-1.0 mg/kg/dayAcne Patients16 weeks~80%[2]
TretinoinTopical0.025%Acne Patients12 weeks~20%N/A
AdapaleneTopical0.1%Acne Patients12 weeks~15-20%[4]
TazaroteneTopical0.1%Acne Patients12 weeks~25%[5]

Table 2: In Vitro Effects of Retinoids on Sebocyte Cultures

RetinoidCell LineConcentrationEffectReference
13-cis-Retinoic AcidSEB-1 Sebocytes10-6 MInhibition of proliferation, induction of apoptosis[2]
All-trans-Retinoic AcidHuman Sebocytes10-7 MInhibition of proliferation and lipid synthesis[6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the impact of retinoids on sebaceous gland activity.

Protocol 1: In Vitro Sebocyte Proliferation Assay

Objective: To determine the effect of a test retinoid on the proliferation of cultured human sebocytes.

Materials:

  • Human sebocyte cell line (e.g., SEB-1, SZ95)

  • Sebocyte growth medium

  • Test retinoid (dissolved in a suitable vehicle, e.g., DMSO)

  • Vehicle control

  • 96-well cell culture plates

  • MTT or WST-1 proliferation assay kit

  • Microplate reader

Procedure:

  • Seed sebocytes into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the test retinoid in sebocyte growth medium.

  • Remove the old medium from the wells and replace it with medium containing different concentrations of the test retinoid or vehicle control.

  • Incubate the plates for 24, 48, or 72 hours.

  • At each time point, add the proliferation reagent (MTT or WST-1) to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for the conversion of the reagent by viable cells.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell proliferation relative to the vehicle control.

Protocol 2: Sebumeter® Measurement for In Vivo Sebum Production

Objective: To quantify the effect of a topical retinoid on sebum production on the skin surface.

Materials:

  • Human volunteers

  • Topical retinoid formulation

  • Placebo control formulation

  • Sebumeter® device

  • Standardized skin cleansing materials

Procedure:

  • Recruit subjects and obtain informed consent.

  • Acclimatize subjects to the controlled environment (temperature and humidity) for at least 30 minutes before measurements.

  • Define the test areas on the forehead of each subject.

  • Clean the test areas with a standardized procedure to remove existing sebum.

  • Instruct subjects to apply the assigned topical formulation (retinoid or placebo) to the designated area daily for a specified period (e.g., 4, 8, or 12 weeks).

  • At baseline and subsequent follow-up visits, measure the sebum levels using the Sebumeter®.

  • The Sebumeter® uses a special tape to absorb skin surface lipids, and the transparency of the tape is measured photometrically to quantify the sebum level.

  • Compare the changes in sebum levels from baseline between the retinoid-treated and placebo-treated groups.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involved in retinoid action on sebocytes and a typical workflow for evaluating new retinoid compounds.

Retinoid_Signaling_Pathway cluster_cell Sebocyte cluster_nucleus Nucleus Retinoid Topical/Systemic Retinoid CRABP Cellular Retinoic Acid Binding Protein (CRABP) Retinoid->CRABP Binds RAR_RXR RAR-RXR Heterodimer CRABP->RAR_RXR Translocates to Nucleus and binds RARE Retinoic Acid Response Element (RARE) RAR_RXR->RARE Binds Gene_Transcription Target Gene Transcription RARE->Gene_Transcription Regulates Modulation of Sebocyte\nFunction ↓ Proliferation ↓ Lipogenesis ↑ Differentiation Gene_Transcription->Modulation of Sebocyte\nFunction Leads to

Caption: Retinoid signaling pathway in a sebocyte.

Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Trials In_Vitro In Vitro Studies (Sebocyte Cultures) Ex_Vivo Ex Vivo Studies (Skin Explants) In_Vitro->Ex_Vivo In_Vivo In Vivo Animal Models (e.g., Hamster Ear) Ex_Vivo->In_Vivo Phase_I Phase I (Safety/Tolerability) In_Vivo->Phase_I Phase_II Phase II (Efficacy/Dose-Ranging) Phase_I->Phase_II Phase_III Phase III (Pivotal Efficacy/Safety) Phase_II->Phase_III

Caption: Experimental workflow for retinoid drug development.

References

Application Notes and Protocols: Retinamides as Tools for Studying Retinoid Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

A Focus on the Well-Characterized Retinamide: N-(4-hydroxyphenyl)retinamide (Fenretinide, 4-HPR)

Note to the Reader: While the initial topic of interest was "Retinamide, N,N-diethyl-", a comprehensive search of the scientific literature has revealed a significant lack of available data for this specific compound. Therefore, to provide a detailed and accurate resource for researchers, these application notes will focus on the extensively studied and well-characterized retinamide, N-(4-hydroxyphenyl)retinamide (4-HPR or Fenretinide) . The principles, pathways, and protocols described herein for 4-HPR can serve as a foundational guide for investigating the biological activities of other retinamide derivatives.

Introduction to Retinamides in Retinoid Signaling Research

Retinoids, a class of compounds derived from vitamin A, are critical regulators of a vast array of biological processes, including cell proliferation, differentiation, and apoptosis.[1] Their effects are primarily mediated by nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which are ligand-activated transcription factors.[2][3] Synthetic retinoids, such as retinamides, have been developed to harness and investigate these pathways, often with improved pharmacological profiles compared to their natural counterparts.

N-(4-hydroxyphenyl)retinamide (4-HPR), or Fenretinide, is a synthetic retinoid that has garnered significant interest for its potent anticancer activities and favorable toxicity profile.[1][4][5] Unlike all-trans retinoic acid (ATRA), 4-HPR has demonstrated the ability to induce apoptosis in a wide range of cancer cell lines, including those resistant to ATRA.[5][6][7] Its mechanisms of action are complex, involving both RAR-dependent and RAR-independent signaling pathways, making it a valuable tool for dissecting the intricacies of retinoid signaling.[4][6][8][9]

Mechanism of Action of N-(4-hydroxyphenyl)retinamide (4-HPR)

The biological effects of 4-HPR are multifaceted and can be broadly categorized into two main pathways:

1. RAR-Dependent Signaling:

While 4-HPR is known to bind poorly to RARs compared to ATRA, it can still modulate RAR activity.[4][6] In some cellular contexts, 4-HPR acts as a selective activator of specific RAR subtypes. For instance, it has been shown to be a potent transactivator of RARγ and a moderate activator of RARβ, while having minimal effect on RARα and RXRα in transactivation assays.[10] This selective receptor activation is thought to contribute to its unique biological activities.[10] The RAR-dependent effects of 4-HPR are often associated with the regulation of gene expression through retinoic acid response elements (RAREs) in the promoter regions of target genes, leading to cell differentiation and growth arrest.[4]

2. RAR-Independent Signaling:

A significant portion of 4-HPR's potent pro-apoptotic activity is mediated through pathways independent of direct RAR activation.[6][8] Key mechanisms include:

  • Generation of Reactive Oxygen Species (ROS): 4-HPR can induce oxidative stress within cancer cells, leading to the activation of apoptotic signaling cascades.[11]

  • Ceramide Accumulation: It can modulate sphingolipid metabolism, leading to an increase in the pro-apoptotic second messenger ceramide.

  • Mitochondrial-Mediated Apoptosis: 4-HPR can directly target mitochondria, causing the release of cytochrome c and activation of caspases.[12]

  • Endoplasmic Reticulum (ER) Stress: The compound can induce the unfolded protein response (UPR), another pathway that can trigger apoptosis.[12]

  • Inhibition of NF-κB Signaling: 4-HPR has been shown to suppress the activity of the pro-survival transcription factor NF-κB, thereby sensitizing cells to apoptosis.[13]

These diverse mechanisms of action make 4-HPR a versatile tool for studying the complex interplay between different cellular signaling pathways in response to a retinoid-like molecule.

Quantitative Data on 4-HPR Activity

The following tables summarize key quantitative data regarding the biological activity of 4-HPR from published studies.

Table 1: In Vitro Cytotoxicity of 4-HPR in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
LNCaPProstate Cancer0.9 ± 0.16[11]
DU145Prostate Cancer4.4 ± 0.45[11]
PC-3Prostate Cancer3.0 ± 1.0[11]

Table 2: Receptor Activation Profile of 4-HPR

ReceptorTransactivationTransrepressionReference
RARαNo activationActive[10]
RARβModerate activationActive[10]
RARγPotent activationNot specified[10]
RXRαNo activationActive[10]

Experimental Protocols

Here are detailed protocols for key experiments to study the effects of 4-HPR on retinoid signaling pathways.

Protocol 1: Cell Viability Assay using Sulforhodamine B (SRB)

This protocol is used to determine the cytotoxic effects of 4-HPR on cultured cells.

Materials:

  • Human cancer cell line of interest (e.g., T47D, HeLa, SK-N-BE)

  • Complete cell culture medium

  • N-(4-hydroxyphenyl)retinamide (4-HPR)

  • Dimethyl sulfoxide (DMSO, for stock solution)

  • 96-well tissue culture plates

  • 10% (w/v) Trichloroacetic acid (TCA)

  • 0.4% (w/v) Sulforhodamine B (SRB) in 1% (v/v) acetic acid

  • 10 mM Tris base solution

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 7 x 10³ cells/well and allow them to adhere for 24 hours.[14]

  • Treatment: Prepare a stock solution of 4-HPR in DMSO. Dilute the stock solution in complete culture medium to achieve final concentrations ranging from 0.3 to 10 µM.[14] The final DMSO concentration in the culture medium should be kept constant across all wells and should not exceed 0.1%. Include a vehicle control (medium with DMSO only).

  • Incubation: Treat the cells with the 4-HPR solutions for 72 hours.[14]

  • Cell Fixation: Gently add 100 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C to fix the cells.

  • Washing: Carefully wash the plates five times with water and allow them to air dry completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and stain for 30 minutes at room temperature.

  • Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 2: Apoptosis Detection by DNA Fragmentation ELISA

This protocol quantifies apoptosis by measuring the amount of fragmented DNA released into the cytoplasm.

Materials:

  • Human cancer cell line of interest

  • Complete cell culture medium

  • N-(4-hydroxyphenyl)retinamide (4-HPR)

  • 96-well cell culture plates

  • Cell Death Detection ELISAplus kit (e.g., from Roche)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed 1 x 10⁴ cells per well in a 96-well plate and treat with desired concentrations of 4-HPR (e.g., 5 µM) for 24 hours.[14] Include appropriate controls.

  • Cell Lysis: Following treatment, lyse the adherent and floating cells according to the manufacturer's instructions provided with the ELISA kit.

  • Centrifugation: Centrifuge the cell lysates to pellet the nuclei.

  • Immunoassay: Transfer the cytoplasmic fractions (supernatants) containing fragmented DNA to the streptavidin-coated microtiter plate.

  • Incubation: Add the mixture of anti-histone-biotin and anti-DNA-peroxidase antibodies and incubate for 2 hours at room temperature.[14]

  • Washing: Wash the wells to remove unbound antibodies.

  • Substrate Reaction: Add the peroxidase substrate and incubate until a color develops.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the amount of fragmented DNA, indicating the level of apoptosis.

Protocol 3: RAR Activation using a Luciferase Reporter Assay

This protocol measures the ability of 4-HPR to activate transcription from a retinoic acid response element (RARE).

Materials:

  • HEK293 cell line stably expressing a RARE-luciferase reporter and a specific RAR isotype (e.g., RARα, RARβ, or RARγ).[15][16]

  • Complete cell culture medium

  • N-(4-hydroxyphenyl)retinamide (4-HPR)

  • All-trans retinoic acid (ATRA) as a positive control

  • 96-well white, clear-bottom microplates

  • Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)

  • Luminometer

Procedure:

  • Cell Seeding: Seed the reporter cell line in a 96-well plate at a density of ~30,000 cells per well in 40 µL of assay medium.[15]

  • Compound Preparation: Prepare serial dilutions of 4-HPR and ATRA in assay medium.

  • Treatment: Add 10 µL of the compound solutions to the respective wells.[15] Include unstimulated control wells (medium only) and cell-free control wells (for background luminescence).[15]

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for 16 to 24 hours.[15]

  • Luciferase Assay: Add 100 µL of the luciferase reagent to each well and incubate at room temperature for approximately 10 minutes with gentle rocking.[15]

  • Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Subtract the average background luminescence from all readings. Express the results as fold induction of luciferase activity relative to the unstimulated control.

Visualization of Pathways and Workflows

Retinoid_Signaling_Pathway Simplified Retinoid Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinol Retinol CRBP CRBP Retinol->CRBP Retinol_CRBP Retinol-CRBP CRBP->Retinol_CRBP Retinaldehyde Retinaldehyde Retinol_CRBP->Retinaldehyde Oxidation ATRA all-trans Retinoic Acid (ATRA) Retinaldehyde->ATRA Oxidation CRABP CRABP ATRA->CRABP RAR RAR ATRA->RAR Ligand Binding ATRA_CRABP ATRA-CRABP CRABP->ATRA_CRABP ATRA_CRABP->RAR RXR RXR RAR:e->RXR:w Heterodimerization RARE RARE RAR->RARE Binding CoR Co-repressors RAR->CoR Dissociation CoA Co-activators RAR->CoA Recruitment RXR->RARE Binding RARE->CoR Recruitment (no ligand) Transcription Gene Transcription CoR->Transcription Repression CoA->Transcription Activation

Caption: Canonical retinoid signaling pathway.

HPR_Mechanism_of_Action Dual Mechanisms of N-(4-hydroxyphenyl)retinamide (4-HPR) cluster_RAR_dependent RAR-Dependent Pathway cluster_RAR_independent RAR-Independent Pathway HPR 4-HPR RAR_gamma RARγ HPR->RAR_gamma Selective Activation ROS ROS Generation HPR->ROS Ceramide Ceramide Accumulation HPR->Ceramide Mitochondria Mitochondrial Disruption HPR->Mitochondria ER_Stress ER Stress HPR->ER_Stress Gene_Expression Altered Gene Expression RAR_gamma->Gene_Expression Differentiation Cell Differentiation Gene_Expression->Differentiation Growth_Arrest Growth Arrest Gene_Expression->Growth_Arrest Apoptosis Apoptosis ROS->Apoptosis Ceramide->Apoptosis Mitochondria->Apoptosis ER_Stress->Apoptosis

Caption: 4-HPR's dual signaling mechanisms.

Experimental_Workflow_Cell_Viability Experimental Workflow: Cell Viability Assay Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Adherence Allow 24h for Adherence Seed_Cells->Adherence Prepare_HPR Prepare 4-HPR Dilutions Adherence->Prepare_HPR Treat_Cells Treat Cells for 72h Adherence->Treat_Cells Prepare_HPR->Treat_Cells Fix_Cells Fix with 10% TCA Treat_Cells->Fix_Cells Wash1 Wash with Water Fix_Cells->Wash1 Stain Stain with SRB Wash1->Stain Wash2 Wash with 1% Acetic Acid Stain->Wash2 Solubilize Solubilize with Tris Buffer Wash2->Solubilize Read_Absorbance Read Absorbance at 510 nm Solubilize->Read_Absorbance Analyze Analyze Data Read_Absorbance->Analyze End End Analyze->End

Caption: Workflow for SRB cell viability assay.

References

Application Notes and Protocols for the Analytical Method Development and Validation of N,N-diethyl-retinamide

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for the development and validation of an analytical method for the quantification of N,N-diethyl-retinamide in bulk drug substance and pharmaceutical formulations. The protocols are intended for researchers, scientists, and drug development professionals.

Introduction

N,N-diethyl-retinamide, a synthetic derivative of vitamin A, is a compound of interest in pharmaceutical development. To ensure the quality, safety, and efficacy of drug products containing this active pharmaceutical ingredient (API), a robust and reliable analytical method for its quantification is essential. This document outlines the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for N,N-diethyl-retinamide, following the guidelines of the International Council for Harmonisation (ICH).[1][2][3]

A stability-indicating method is crucial as it can accurately measure the active ingredient without interference from degradation products, impurities, or excipients.[4][5][6] Forced degradation studies are performed to demonstrate the method's specificity and to gain insight into the degradation pathways of the drug substance.[4][7][8]

Proposed Analytical Method: Stability-Indicating HPLC

Based on the analysis of similar retinoid compounds and N,N-disubstituted amides, a reverse-phase HPLC (RP-HPLC) method with UV detection is proposed.[9][10][11][12]

Chromatographic Conditions:

ParameterProposed Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic elution with a mixture of Acetonitrile and Water (e.g., 80:20 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength To be determined by UV-Vis spectral scan of N,N-diethyl-retinamide (expected in the range of 320-360 nm)
Injection Volume 20 µL
Column Temperature 30 °C
Diluent Mobile Phase

Experimental Protocols

Standard and Sample Preparation

Standard Solution Preparation:

  • Accurately weigh about 25 mg of N,N-diethyl-retinamide reference standard into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent to obtain a stock solution of approximately 1000 µg/mL.

  • Further dilute this stock solution with the diluent to prepare working standard solutions at the desired concentrations for linearity, accuracy, and precision studies.

Sample Solution Preparation (for a hypothetical formulation):

  • Accurately weigh a quantity of the formulation equivalent to 25 mg of N,N-diethyl-retinamide into a 25 mL volumetric flask.

  • Add about 15 mL of diluent and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

  • Dilute to volume with the diluent and mix well.

  • Filter the solution through a 0.45 µm nylon syringe filter before injection.

Method Validation Protocol

The analytical method will be validated according to ICH Q2(R1) guidelines.[1][2]

3.2.1. System Suitability

Before starting the validation, the suitability of the chromatographic system will be evaluated by injecting six replicate injections of a standard solution. The acceptance criteria are as follows:

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Areas ≤ 2.0%

3.2.2. Specificity (Forced Degradation Studies)

Forced degradation studies will be conducted to demonstrate the stability-indicating nature of the method.[4][5][7] The drug substance will be subjected to the following stress conditions:

  • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105°C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days.

The stressed samples will be analyzed, and the peak purity of the N,N-diethyl-retinamide peak will be evaluated using a photodiode array (PDA) detector to ensure no co-eluting peaks from degradation products.

G cluster_0 Forced Degradation Workflow Drug_Substance N,N-diethyl-retinamide Stress_Conditions Stress Conditions (Acid, Base, Oxidation, Heat, Light) Drug_Substance->Stress_Conditions Expose to Degraded_Samples Generation of Degradation Products Stress_Conditions->Degraded_Samples HPLC_Analysis HPLC Analysis Degraded_Samples->HPLC_Analysis Specificity_Assessment Peak Purity Assessment (Specificity) HPLC_Analysis->Specificity_Assessment

Forced Degradation Workflow

3.2.3. Linearity

The linearity of the method will be assessed by analyzing a minimum of five concentrations of the standard solution over a range of 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL). A calibration curve of peak area versus concentration will be plotted, and the correlation coefficient (r²) will be determined.[1][13]

ParameterAcceptance Criteria
Correlation Coefficient (r²) ≥ 0.999
Y-intercept Should be close to zero

3.2.4. Accuracy

Accuracy will be determined by the recovery of known amounts of the N,N-diethyl-retinamide standard spiked into a placebo formulation at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The analysis will be performed in triplicate at each level.[3][14]

ParameterAcceptance Criteria
Mean Recovery 98.0% to 102.0%
RSD of Recovery ≤ 2.0%

3.2.5. Precision

Precision will be evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-day Precision): Six replicate injections of the sample solution at 100% of the target concentration will be analyzed on the same day.

  • Intermediate Precision (Inter-day Precision): The repeatability assay will be performed on a different day, by a different analyst, and on a different instrument.

ParameterAcceptance Criteria
RSD for Repeatability ≤ 2.0%
RSD for Intermediate Precision ≤ 2.0%

3.2.6. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ will be determined based on the standard deviation of the response and the slope of the calibration curve.[1][13]

  • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

Alternatively, they can be determined by analyzing a series of diluted solutions and identifying the concentrations at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.

3.2.7. Robustness

The robustness of the method will be evaluated by making small, deliberate variations in the chromatographic conditions and observing the effect on the results. The parameters to be varied include:

  • Flow rate (± 0.1 mL/min)

  • Mobile phase composition (± 2%)

  • Column temperature (± 2 °C)

The system suitability parameters will be checked for each varied condition.

G Method_Development Method Development Validation Method Validation Method_Development->Validation System_Suitability System Suitability Validation->System_Suitability Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness

Method Validation Workflow

Data Presentation

All quantitative data from the validation studies should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: System Suitability Results

InjectionRetention Time (min)Peak AreaTailing FactorTheoretical Plates
1
2
3
4
5
6
Mean
%RSD

Table 2: Linearity Data

Concentration (µg/mL)Peak Area
50
75
100
125
150
Correlation Coefficient (r²)
Slope
Intercept

Table 3: Accuracy (Recovery) Data

Spiked Level (%)Amount Added (mg)Amount Found (mg)% RecoveryMean Recovery (%)%RSD
80
100
120

Table 4: Precision Data

Repeatability (Day 1)Intermediate Precision (Day 2)
Sample 1
Sample 2
Sample 3
Sample 4
Sample 5
Sample 6
Mean
%RSD

Table 5: LOD and LOQ

ParameterConcentration (µg/mL)
LOD
LOQ

Table 6: Robustness Study

Parameter VariedSystem Suitability Parameter 1System Suitability Parameter 2
Flow Rate (+0.1 mL/min)
Flow Rate (-0.1 mL/min)
Mobile Phase (+2%)
Mobile Phase (-2%)
Temperature (+2 °C)
Temperature (-2 °C)

Conclusion

The proposed HPLC method, once validated according to the described protocols, will be suitable for the routine quality control analysis of N,N-diethyl-retinamide in bulk drug and pharmaceutical formulations. The stability-indicating nature of the method will ensure that the reported values are accurate and reliable throughout the shelf-life of the product.

References

Application Notes and Protocols: N,N-diethyl-retinamide in Cosmetic and Dermatological Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific literature and publicly available data on the specific compound N,N-diethyl-retinamide for cosmetic and dermatological applications are scarce. The following application notes and protocols are therefore based on the well-established principles of retinoid science and research into other synthetic retinamide derivatives. These should be regarded as a foundational guide for initiating research on N,N-diethyl-retinamide and not as established protocols for this specific molecule.

Introduction to N,N-diethyl-retinamide

N,N-diethyl-retinamide is a synthetic derivative of Vitamin A. Like other retinoids, it is investigated for its potential to modulate skin cell behavior, offering promise in both cosmetic and dermatological applications. Retinoids, as a class of compounds, are renowned for their efficacy in anti-aging, acne treatment, and addressing hyperpigmentation.[1][2] The diethylamide substitution on the carboxyl group of retinoic acid may influence its lipophilicity, stability, and interaction with nuclear receptors, potentially offering a unique efficacy and tolerability profile compared to traditional retinoids like tretinoin or retinol.

Potential Applications:

  • Anti-aging Formulations: To reduce the appearance of fine lines and wrinkles, improve skin texture, and enhance elasticity.

  • Acne Treatment: To normalize follicular keratinization, reduce inflammation, and decrease sebum production.[1][3]

  • Hyperpigmentation Treatment: To promote a more even skin tone by accelerating cell turnover and dispersing melanin granules.[4]

  • General Skin Health: To improve the overall appearance and function of the skin barrier.

Mechanism of Action: A Retinoid Perspective

The biological activity of retinoids is primarily mediated through their interaction with nuclear receptors, specifically the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs).[1][5][6] It is hypothesized that N,N-diethyl-retinamide, either directly or after conversion to retinoic acid, binds to these receptors.

Signaling Pathway Overview:

  • Cellular Uptake and Binding: Upon topical application, N,N-diethyl-retinamide is expected to penetrate the epidermis due to its lipophilic nature.[7] Inside the keratinocyte, it may bind to cellular retinoic acid-binding proteins (CRABPs).

  • Nuclear Translocation: The retinoid-CRABP complex translocates to the nucleus.

  • Receptor Activation: In the nucleus, the retinoid binds to RAR/RXR heterodimers.

  • Gene Transcription: This binding event initiates a conformational change in the receptor complex, leading to the recruitment of co-activator or co-repressor proteins. The complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes.

  • Physiological Effects: The subsequent modulation of gene expression leads to a cascade of cellular responses, including increased cell proliferation and differentiation, collagen synthesis, and a reduction in the expression of matrix metalloproteinases (MMPs), which are enzymes that degrade collagen.[1][8]

Retinoid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DE-Retinamide N,N-diethyl-retinamide DE-Retinamide_cyto N,N-diethyl-retinamide DE-Retinamide->DE-Retinamide_cyto Cellular Uptake CRABP CRABP DE-Retinamide_cyto->CRABP Binds to Complex DE-Retinamide-CRABP Complex CRABP->Complex RAR_RXR RAR/RXR Heterodimer Complex->RAR_RXR Activates RAR RAR RAR->RAR_RXR RXR RXR RXR->RAR_RXR RARE RARE (DNA) RAR_RXR->RARE Binds to Gene_Transcription Modulation of Gene Transcription RARE->Gene_Transcription Physiological_Effects ↑ Collagen Synthesis ↓ MMP Expression ↑ Cell Turnover Gene_Transcription->Physiological_Effects Leads to

Figure 1: Hypothesized Retinoid Signaling Pathway for N,N-diethyl-retinamide.

Quantitative Data Summary

Due to the absence of specific studies on N,N-diethyl-retinamide, the following tables summarize expected outcomes based on clinical and in-vitro studies of other retinoids, such as retinol, tretinoin, and newer synthetic derivatives.

Table 1: Expected Efficacy in Anti-Aging (Based on General Retinoid Data)

ParameterExpected OutcomeConcentration Range (Hypothetical)Study Duration
Fine Lines/WrinklesSignificant Reduction0.05% - 0.5%12-24 weeks
Skin ElasticityImprovement0.1% - 0.5%24 weeks
Epidermal ThicknessIncrease0.1% - 0.4%4-8 weeks
Collagen I SynthesisUpregulation0.025% - 0.1%4 weeks

Table 2: Expected Efficacy in Acne Treatment (Based on General Retinoid Data)

Lesion TypeExpected ReductionConcentration Range (Hypothetical)Study Duration
Non-inflammatory (Comedones)40% - 60% reduction[9][10]0.05% - 0.2%8-12 weeks
Inflammatory (Papules/Pustules)50% - 70% reduction[9]0.05% - 0.2%8-12 weeks
Total Lesion Count45% - 65% reduction[9]0.05% - 0.2%8-12 weeks
Sebum ProductionSignificant Reduction[9]0.1% - 0.5%4-8 weeks

Experimental Protocols

The following are detailed, representative protocols that can be adapted for the investigation of N,N-diethyl-retinamide.

Protocol 1: In Vitro Assessment of Collagen Synthesis in Human Dermal Fibroblasts

Objective: To determine the effect of N,N-diethyl-retinamide on the production of type I collagen in primary human dermal fibroblasts.

Materials:

  • Primary human dermal fibroblasts (HDFs)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • N,N-diethyl-retinamide (solubilized in DMSO)

  • Tretinoin (positive control)

  • DMSO (vehicle control)

  • Procollagen Type I C-Peptide (PIP) EIA Kit

  • Cell lysis buffer

  • BCA Protein Assay Kit

Methodology:

  • Cell Culture: Culture HDFs in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Seeding: Seed HDFs into 24-well plates at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Serum Starvation: Replace the growth medium with serum-free DMEM for 24 hours to synchronize the cells.

  • Treatment: Treat the cells with varying concentrations of N,N-diethyl-retinamide (e.g., 0.1, 1, 10 µM), tretinoin (1 µM), and vehicle control (DMSO, 0.1%). Incubate for 48 hours.

  • Supernatant Collection: Collect the cell culture supernatant for the analysis of secreted procollagen.

  • Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer.

  • Protein Quantification: Determine the total protein concentration in the cell lysates using a BCA assay to normalize the collagen data.

  • Collagen Assay: Quantify the amount of procollagen type I in the collected supernatant using a PIP EIA kit according to the manufacturer's instructions.

  • Data Analysis: Normalize the procollagen concentration to the total protein content for each well. Compare the results from N,N-diethyl-retinamide treated cells to the vehicle and positive controls.

Protocol 2: Gene Expression Analysis of MMP-1 and COL1A1 via RT-qPCR

Objective: To evaluate the effect of N,N-diethyl-retinamide on the gene expression of Matrix Metalloproteinase-1 (MMP-1) and Collagen Type I Alpha 1 Chain (COL1A1) in UV-irradiated human keratinocytes.

Materials:

  • Human epidermal keratinocytes (HEKs)

  • Keratinocyte growth medium

  • N,N-diethyl-retinamide (in DMSO)

  • UVB light source

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for MMP-1, COL1A1, and a housekeeping gene (e.g., GAPDH)

Methodology:

  • Cell Culture and Seeding: Culture and seed HEKs in 6-well plates as described in Protocol 1.

  • Treatment: Pre-treat the cells with N,N-diethyl-retinamide for 24 hours.

  • UVB Irradiation: Wash the cells with PBS and irradiate with a sub-lethal dose of UVB (e.g., 20 mJ/cm²). The medium should be removed and replaced with a thin layer of PBS during irradiation.

  • Post-Irradiation Incubation: Replace the PBS with fresh medium containing N,N-diethyl-retinamide and incubate for another 24 hours.

  • RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • RT-qPCR: Perform quantitative real-time PCR using specific primers for MMP-1, COL1A1, and GAPDH.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the untreated, UVB-irradiated control.

Experimental_Workflow Start Start: In Vitro Study Cell_Culture 1. Cell Culture (e.g., Human Fibroblasts) Start->Cell_Culture Treatment 2. Treatment Application (Vehicle, Positive Control, DE-Retinamide) Cell_Culture->Treatment Incubation 3. Incubation Period (24-72 hours) Treatment->Incubation Endpoint_Analysis 4. Endpoint Analysis Incubation->Endpoint_Analysis Collagen_Assay Collagen Synthesis Assay (ELISA) Endpoint_Analysis->Collagen_Assay Gene_Expression Gene Expression Analysis (RT-qPCR for MMPs, Collagen) Endpoint_Analysis->Gene_Expression Cell_Viability Cell Viability Assay (MTT / LDH) Endpoint_Analysis->Cell_Viability Data_Analysis 5. Data Analysis and Interpretation Collagen_Assay->Data_Analysis Gene_Expression->Data_Analysis Cell_Viability->Data_Analysis End End: Conclusion on Efficacy/Toxicity Data_Analysis->End

Figure 2: General Experimental Workflow for In Vitro Testing of N,N-diethyl-retinamide.

Safety and Formulation Considerations

Tolerability: A key aspect of novel retinoid development is improving the therapeutic index, meaning maximizing efficacy while minimizing irritation. The diethylamide moiety may influence the rate of conversion to retinoic acid, potentially leading to a slower, more sustained action with reduced side effects like erythema, peeling, and dryness.

Stability: Retinoids are notoriously unstable in the presence of light, oxygen, and certain formulation ingredients.[1] Stability studies of N,N-diethyl-retinamide in various cosmetic bases (creams, gels, serums) are crucial. The inclusion of antioxidants and the use of airless, opaque packaging are recommended.

Formulation Protocol: Basic Oil-in-Water Cream

Objective: To prepare a stable cream formulation containing N,N-diethyl-retinamide.

Phases:

  • Oil Phase:

    • Cetearyl Alcohol (3.0%)

    • Glyceryl Stearate (2.0%)

    • Caprylic/Capric Triglyceride (8.0%)

    • N,N-diethyl-retinamide (0.1%)

    • BHT (antioxidant) (0.05%)

  • Water Phase:

    • Deionized Water (q.s. to 100%)

    • Glycerin (3.0%)

    • Xanthan Gum (0.3%)

  • Cool-Down Phase:

    • Phenoxyethanol (and other preservatives) (1.0%)

    • Sodium Hydroxide (to adjust pH)

Procedure:

  • Heat the oil phase and water phase separately to 75°C.

  • Add the water phase to the oil phase with constant stirring (homogenization) to form an emulsion.

  • Cool the emulsion to 40°C while stirring gently.

  • Add the cool-down phase ingredients.

  • Adjust the pH to 5.5-6.5.

  • Package in an airless pump container to protect from light and air.

References

Techniques for Assessing Skin Penetration of N,N-diethyl-retinamide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of established methodologies for assessing the skin penetration of topical agents, with a specific focus on N,N-diethyl-retinamide. Due to a lack of publicly available skin penetration data for N,N-diethyl-retinamide, data from its close structural analog, N,N-diethyl-m-toluamide (DEET), is used as a surrogate to provide quantitative context. This document outlines in vitro, ex vivo, and in vivo techniques, complete with detailed experimental protocols and data presentation guidelines.

I. Introduction to Retinoid Skin Penetration

Retinoids, a class of compounds derived from vitamin A, are known to be readily absorbed by the skin.[1] Their biological effects, which include influencing cell proliferation and differentiation, are mediated by nuclear receptors such as retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[1][2] The penetration of topical retinoids can follow two primary pathways: the transepidermal route across the epidermis and the transfollicular route through hair follicles.[3] While topical retinoids generally exhibit high concentrations within the skin, systemic absorption is typically low.[3] Understanding the skin penetration profile of a specific retinoid like N,N-diethyl-retinamide is crucial for optimizing its efficacy and ensuring its safety.

II. In Vitro Skin Penetration Assessment: Franz Diffusion Cell Assay

The Franz diffusion cell is the gold standard for in vitro testing of dermal absorption.[4] This assay measures the amount of a substance that permeates through an excised skin sample from a donor chamber to a receptor chamber.[5]

Experimental Protocol: In Vitro Skin Permeation of N,N-diethyl-retinamide using Franz Diffusion Cells

1. Materials and Equipment:

  • Franz diffusion cells (static or flow-through)[5]
  • Excised human or animal (e.g., porcine) skin[6][7]
  • Receptor fluid (e.g., phosphate-buffered saline with a solubility enhancer if needed)
  • N,N-diethyl-retinamide formulation
  • Magnetic stirrer and stir bars
  • Water bath or heating block to maintain 32°C[5]
  • High-Performance Liquid Chromatography (HPLC) system for analysis
  • Syringes and collection vials

2. Skin Membrane Preparation:

  • Obtain full-thickness or dermatomed skin. Porcine ear skin is a common and suitable model due to its similarities to human skin.
  • Carefully excise the skin and remove any subcutaneous fat.
  • Cut the skin into sections appropriate for mounting on the Franz diffusion cells.

3. Franz Diffusion Cell Assembly:

  • Mount the prepared skin membrane between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor chamber.
  • Fill the receptor chamber with pre-warmed (32°C) receptor fluid, ensuring no air bubbles are trapped beneath the skin.
  • Place a small magnetic stir bar in the receptor chamber.
  • Place the assembled cells in a water bath or on a heating block set to maintain a skin surface temperature of 32°C.[5]

4. Dosing and Sampling:

  • Apply a precise amount of the N,N-diethyl-retinamide formulation to the surface of the skin in the donor chamber.
  • At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), collect an aliquot of the receptor fluid from the sampling arm.
  • Immediately replace the withdrawn volume with fresh, pre-warmed receptor fluid to maintain sink conditions.

5. Sample Analysis:

  • Analyze the collected receptor fluid samples for the concentration of N,N-diethyl-retinamide using a validated HPLC method.

6. Data Analysis:

  • Calculate the cumulative amount of N,N-diethyl-retinamide permeated per unit area of skin at each time point.
  • Plot the cumulative amount permeated versus time to determine the steady-state flux (Jss) from the linear portion of the curve.
  • The permeability coefficient (Kp) can be calculated by dividing the flux by the initial concentration of the drug in the donor chamber.

Quantitative Data Summary (Surrogate: N,N-diethyl-m-toluamide - DEET)

The following table summarizes in vitro skin penetration data for DEET, providing an estimate of what might be expected for the structurally similar N,N-diethyl-retinamide. These studies were conducted using non-occluded Franz cells with split-thickness human cadaver skin.[8]

Dose (µg/cm²)EnvironmentPenetration after 72h (%)
0.021Fume Hood11.5 ± 3.2
260Workbench71.9 ± 5.5

Data from Santhanam et al., 2005.[8]

III. Ex Vivo and In Vivo Skin Penetration Assessment

A. Tape Stripping

Tape stripping is a minimally invasive technique used to sequentially remove layers of the stratum corneum after topical application of a substance.[9][10] This method is valuable for determining the concentration of a compound within the outermost layer of the skin.

Experimental Protocol: Tape Stripping for N,N-diethyl-retinamide in the Stratum Corneum

1. Materials and Equipment:

  • Adhesive tape discs (e.g., D-Squame®)
  • Forceps
  • Solvent for extraction (e.g., methanol, acetonitrile)
  • Vials for sample collection
  • HPLC system for analysis

2. Application and Removal:

  • Apply the N,N-diethyl-retinamide formulation to a defined area of the skin (in vivo on a volunteer or ex vivo on an excised skin sample).
  • After a specified time, remove any excess formulation from the skin surface.
  • Firmly press an adhesive tape disc onto the treated area for a consistent duration (e.g., 10 seconds).
  • Rapidly remove the tape strip in a single, smooth motion.
  • Repeat the process with new tape strips for the desired number of layers (typically 10-20 strips).

3. Sample Extraction and Analysis:

  • Place each tape strip into a separate vial containing a known volume of extraction solvent.
  • Vortex or sonicate the vials to extract the N,N-diethyl-retinamide from the tape.
  • Analyze the extracts using a validated HPLC method to quantify the amount of N,N-diethyl-retinamide on each tape strip.

4. Data Analysis:

  • Plot the amount of N,N-diethyl-retinamide per tape strip against the strip number to generate a penetration profile within the stratum corneum.

B. Confocal Microscopy

Confocal microscopy is a non-invasive imaging technique that allows for the visualization of fluorescent molecules within different layers of the skin in vivo.[11] While this method is qualitative or semi-quantitative, it provides valuable spatial information on the penetration pathways of a compound.[12][13]

Experimental Protocol: Visualization of a Fluorescently Labeled Retinoid Analog using Confocal Microscopy

1. Materials and Equipment:

  • Confocal laser scanning microscope
  • Fluorescently labeled analog of N,N-diethyl-retinamide
  • Immersion oil (if required by the objective)

2. Application and Imaging:

  • Topically apply the fluorescently labeled retinoid formulation to the skin of a volunteer.
  • At various time points, acquire images of the application site using the confocal microscope.
  • Adjust the focal plane of the microscope to obtain images from the stratum corneum down through the viable epidermis and into the dermis.

3. Image Analysis:

  • Analyze the images to determine the location and relative intensity of the fluorescence signal within the different skin layers.
  • This provides a visual representation of the penetration depth and distribution of the retinoid analog.

IV. Signaling Pathways and Experimental Workflows

Retinoid Signaling Pathway

Topical retinoids exert their effects by modulating gene expression through nuclear receptors. The following diagram illustrates the general signaling pathway for retinoids in a skin cell.

Retinoid_Signaling_Pathway cluster_cell Keratinocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinoid Topical Retinoid (e.g., N,N-diethyl-retinamide) SC Stratum Corneum Retinoid->SC Penetration CRABP CRABP Retinoid->CRABP Binding RAR RAR Epidermis Viable Epidermis SC->Epidermis Cell Keratinocyte Epidermis->Cell Cytoplasm Cytoplasm Nucleus Nucleus Nucleus->RAR RXR RXR Nucleus->RXR CRABP->Nucleus RARE RARE (Retinoic Acid Response Element) RAR->RARE Dimerization with RXR & Binding Gene Target Genes RARE->Gene Gene Transcription Response Biological Response (Cell Proliferation, Differentiation) Gene->Response

Caption: General signaling pathway of topical retinoids in skin cells.

Experimental Workflow for In Vitro Skin Penetration Study

The following diagram outlines the key steps in a typical in vitro skin penetration study using Franz diffusion cells.

Experimental_Workflow start Start prep_skin Skin Membrane Preparation (Excised Human or Porcine Skin) start->prep_skin assemble_franz Franz Cell Assembly (Mount Skin, Fill Receptor Fluid) prep_skin->assemble_franz apply_dose Apply N,N-diethyl-retinamide Formulation to Donor Chamber assemble_franz->apply_dose incubate Incubate at 32°C apply_dose->incubate sample Collect Samples from Receptor Chamber at Time Points incubate->sample sample->incubate Repeat for each time point analyze Analyze Samples (e.g., HPLC) sample->analyze data_analysis Data Analysis (Calculate Flux and Permeability) analyze->data_analysis end End data_analysis->end

Caption: Workflow for an in vitro skin penetration study using Franz cells.

References

Application Notes and Protocols for In Vivo Efficacy Studies of Retinoids in Skin Aging

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest available data, specific in vivo efficacy studies on Retinamide, N,N-diethyl- for skin aging are not documented in publicly accessible scientific literature. The following application notes and protocols are based on extensive research on the broader class of retinoids, particularly retinol , which is a well-established and clinically studied compound for its anti-aging properties. These guidelines are intended for researchers, scientists, and drug development professionals to design and evaluate in vivo studies for retinoid-like compounds.

Application Notes

Introduction to Retinoids and Skin Aging

Retinoids, a class of compounds derived from vitamin A, are among the most effective topical treatments for skin aging.[1][2][3] They work by influencing various cellular processes that are compromised in aged skin.[4][5] Skin aging is a complex biological process categorized into intrinsic (chronological) aging and extrinsic aging, primarily caused by sun exposure (photoaging).[2] Retinoids have been shown to ameliorate signs of both types of aging, including fine lines, wrinkles, hyperpigmentation, and loss of elasticity.[6][7]

Mechanism of Action

Topically applied retinoids like retinol penetrate the skin and are converted into their biologically active form, all-trans retinoic acid (ATRA).[1][8] ATRA then binds to nuclear receptors, specifically retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[1][9] This complex then binds to retinoic acid response elements (RAREs) on DNA, modulating the transcription of specific genes.[8]

Key molecular actions of retinoids in the skin include:

  • Stimulation of Keratinocyte Proliferation: Retinoids increase the thickness of the epidermis by promoting the proliferation of keratinocytes, the main cells of the epidermis.[1][4][9]

  • Increased Collagen Synthesis: They stimulate the production of type I and III collagen in the dermis, which provides structural support to the skin and reduces the appearance of wrinkles.[1][3][4][7] This is partly achieved through the activation of the TGF-β/CTGF signaling pathway.[1]

  • Inhibition of Matrix Metalloproteinases (MMPs): UV exposure increases the expression of MMPs, enzymes that degrade collagen and elastin. Retinoids can inhibit the activity of these enzymes, thus preserving the dermal matrix.[1][7]

  • Improved Dermal Vascularity: Topical retinoids can increase the number of blood vessels in the papillary dermis, improving the skin's overall health and appearance.[1]

  • Regulation of Hyperpigmentation: They can help to fade hyperpigmented spots by influencing melanocyte activity.[6]

In Vivo Models for Efficacy Testing
  • Animal Models: The hairless mouse is a commonly used model for studying photoaging.[5] Chronic UV irradiation of these mice induces changes that mimic human photoaged skin, such as wrinkle formation and collagen degradation. These models are valuable for preclinical screening of anti-aging compounds.

  • Human Clinical Trials: Human studies are the gold standard for confirming the efficacy and safety of anti-aging ingredients. These trials typically involve volunteers with signs of skin aging who apply the test product over a defined period.

Quantitative Data Summary

The following tables summarize quantitative data from various in vivo studies on retinoids for skin aging.

Table 1: Clinical Efficacy of Topical Retinoids in Human Subjects

Retinoid & ConcentrationDuration of StudyEfficacy ParameterResult
0.3% and 0.5% Retinol Serum12 weeksFine lines and wrinklesSignificant reduction
0.3% and 0.5% Retinol Serum12 weeksHyperpigmentationSignificant reduction
0.3% and 0.5% Retinol Serum12 weeksSkin ElasticitySignificant improvement
0.06% Retinyl Retinoate12 weeksPeriorbital wrinklesSignificant improvement compared to placebo
0.06% Retinyl Retinoate12 weeksAverage skin roughnessSignificant reduction

Data synthesized from a clinical trial comparing 0.3% and 0.5% retinol serums and a study on retinyl retinoate.[6][10]

Table 2: Histological and Molecular Changes Induced by Topical Retinoids in Human Skin

Retinoid & ConcentrationDuration of StudyParameterResult
1% Retinol7 daysMMP, collagenase, gelatinase expressionReduction
1% Retinol7 daysFibroblast growth and collagen synthesisIncrease
Retinyl propionateNot specifiedEpidermal thickening in mouse tailInduced
Retinyl propionateNot specifiedCollagen formation in UV-irradiated micePromoted

Data from studies on the molecular effects of retinol and retinyl propionate.[5]

Experimental Protocols

Protocol 1: Preclinical In Vivo Efficacy Study in a Photoaged Hairless Mouse Model

Objective: To evaluate the efficacy of a topical retinoid formulation in preventing and repairing UV-induced skin photoaging in hairless mice.

Materials:

  • SKH-1 hairless mice (female, 6-8 weeks old)

  • UVB irradiation source

  • Topical retinoid formulation and vehicle control

  • Skin replica analysis system (for wrinkle assessment)

  • Histology equipment (for tissue processing and staining)

  • ELISA kits (for collagen and MMP analysis)

Procedure:

  • Acclimatization: Acclimate mice to laboratory conditions for one week.

  • UVB-Induced Photoaging:

    • Divide mice into treatment groups (e.g., vehicle control, retinoid formulation).

    • Expose the dorsal skin of the mice to UVB radiation three times a week for 8-10 weeks. The initial dose can be 1 MED (minimal erythema dose), gradually increasing to 4 MEDs.

  • Topical Treatment:

    • Begin topical application of the test formulations five times a week, starting from the first week of UVB exposure (for prevention studies) or after the induction of photoaging (for repair studies).

    • Apply a defined amount of the formulation (e.g., 100 µL) to the dorsal skin.

  • Efficacy Assessment (at the end of the study):

    • Wrinkle Assessment: Take silicone replicas of the dorsal skin and analyze them using a skin imaging system to quantify wrinkle depth and length.

    • Histological Analysis:

      • Collect skin biopsies and fix them in 10% buffered formalin.

      • Embed in paraffin and section the tissues.

      • Perform Hematoxylin and Eosin (H&E) staining to assess epidermal thickness.

      • Perform Masson's trichrome staining to visualize and quantify collagen fibers in the dermis.

    • Biochemical Analysis:

      • Homogenize skin tissue samples.

      • Use ELISA to measure the levels of procollagen type I and MMPs (e.g., MMP-1, MMP-9).

Protocol 2: Human Clinical Trial for a Topical Retinoid Formulation

Objective: To assess the efficacy and tolerability of a topical retinoid formulation in improving the signs of facial skin aging in human volunteers.

Study Design: A randomized, double-blind, vehicle-controlled study.

Subjects:

  • Healthy female volunteers aged 35-65 years with mild to moderate signs of facial photoaging (e.g., fine lines, wrinkles, uneven skin tone).

  • Exclusion criteria: known allergies to retinoids, pregnancy or lactation, use of other topical or systemic anti-aging treatments.

Procedure:

  • Screening and Baseline Visit (Week 0):

    • Obtain informed consent.

    • Assess eligibility based on inclusion/exclusion criteria.

    • Perform baseline assessments of facial skin parameters.

  • Randomization and Product Dispensing:

    • Randomly assign subjects to either the retinoid formulation group or the vehicle control group.

    • Dispense the blinded study products with instructions for use (e.g., apply a pea-sized amount to the entire face once daily in the evening).

  • Follow-up Visits (e.g., Weeks 4, 8, and 12):

    • Conduct efficacy and tolerability assessments at each follow-up visit.

  • Efficacy Assessments:

    • Clinical Grading: A dermatologist assesses facial wrinkles, fine lines, hyperpigmentation, and tactile roughness using a validated scale (e.g., modified Griffiths' 10-point scale).[11]

    • Instrumental Measurements:

      • Skin Topography: Use silicone replicas or non-invasive imaging techniques like reflectance confocal microscopy (RCM) to quantify changes in skin texture and wrinkle depth.[11][12][13]

      • Skin Elasticity: Measure skin firmness and elasticity using a cutometer.

      • Skin Color: Use a chromameter to measure changes in skin pigmentation.

    • Subject Self-Assessment: Subjects complete questionnaires to evaluate their perception of product efficacy and tolerability.

  • Safety and Tolerability Assessment:

    • A dermatologist evaluates signs of irritation such as erythema, scaling, and dryness at each visit.

Visualizations

Signaling Pathway

Retinoid_Signaling_Pathway Retinol Topical Retinol Retinaldehyde Retinaldehyde Retinol->Retinaldehyde ADH Retinoic_Acid All-trans Retinoic Acid (ATRA) Retinaldehyde->Retinoic_Acid RALDH RAR_RXR RAR/RXR Heterodimer Retinoic_Acid->RAR_RXR Binds to RARE RARE (DNA) RAR_RXR->RARE Binds to Gene_Transcription Gene Transcription RARE->Gene_Transcription Modulates Biological_Effects Anti-Aging Effects: - Increased Collagen - Decreased MMPs - Epidermal Thickening Gene_Transcription->Biological_Effects

Caption: Retinoid signaling pathway in skin cells.

Experimental Workflow

Experimental_Workflow start Start: In Vivo Study model Select Model (e.g., Hairless Mouse) start->model induction Induce Photoaging (UVB Irradiation) model->induction treatment Topical Treatment (Retinoid vs. Vehicle) induction->treatment assessment Efficacy Assessment treatment->assessment wrinkle Wrinkle Analysis (Skin Replicas) assessment->wrinkle histology Histology (H&E, Masson's Trichrome) assessment->histology biochem Biochemical Analysis (ELISA for Collagen, MMPs) assessment->biochem end End: Data Analysis wrinkle->end histology->end biochem->end

Caption: General experimental workflow for in vivo efficacy testing.

References

Troubleshooting & Optimization

Optimizing "Retinamide, N,N-diethyl-" synthesis for improved yield and purity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N,N-diethylretinamide. Our aim is to help you improve reaction yields and final product purity by addressing common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for preparing N,N-diethylretinamide?

A1: A prevalent method for synthesizing N,N-diethylretinamide is the conversion of all-trans-retinoic acid to an activated intermediate, such as an acyl chloride, followed by a reaction with diethylamine. A common activating agent for this purpose is thionyl chloride (SOCl₂). This approach is analogous to the synthesis of other amides like N,N-diethyl-m-toluamide (DEET).[1][2]

Q2: I am observing a low yield of N,N-diethylretinamide. What are the potential causes?

A2: Low yields can stem from several factors:

  • Incomplete activation of retinoic acid: The conversion of retinoic acid to retinoyl chloride may be inefficient.

  • Side reactions: Retinoic acid is sensitive to light, heat, and acid, which can lead to isomerization or degradation.

  • Suboptimal reaction conditions: The temperature, reaction time, and stoichiometry of reagents may not be optimized.

  • Purification losses: The product may be lost during workup and purification steps.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a straightforward method to monitor the reaction's progress.[1] By spotting the reaction mixture alongside the starting material (retinoic acid), you can observe the disappearance of the starting material and the appearance of the product spot. A suitable solvent system for TLC would typically be a mixture of a nonpolar solvent like hexanes and a more polar solvent like ethyl acetate.

Q4: What are the best practices for purifying crude N,N-diethylretinamide?

A4: Column chromatography on silica gel is a standard and effective method for purifying N,N-diethylretinamide.[3] A gradient of ethyl acetate in hexanes is a common eluent system. It is also crucial to handle the compound under low-light conditions to prevent photo-degradation.

Q5: What analytical techniques are recommended for assessing the purity of the final product?

A5: High-performance liquid chromatography (HPLC) is a reliable method for determining the purity of N,N-diethylretinamide.[1] Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure of the compound, and mass spectrometry (MS) can verify its molecular weight.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of N,N-diethylretinamide and provides actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Conversion of Retinoic Acid 1. Insufficient amount or quality of the activating agent (e.g., thionyl chloride). 2. Reaction temperature is too low. 3. Presence of moisture, which can quench the activating agent.1. Use a fresh, high-purity activating agent. Consider increasing the molar equivalent. 2. Gradually increase the reaction temperature while monitoring for degradation. 3. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Formation of Multiple Products (Observed on TLC/HPLC) 1. Isomerization of the retinoid backbone due to exposure to light or heat. 2. Degradation of the starting material or product. 3. Side reactions with impurities in the solvents or reagents.1. Protect the reaction from light by wrapping the flask in aluminum foil. Maintain a controlled, low temperature. 2. Use purified, fresh starting materials and degassed solvents. 3. Ensure the use of high-purity, dry solvents and reagents.
Difficulty in Removing Excess Diethylamine 1. Diethylamine is a volatile base that can be challenging to remove completely by evaporation alone.1. After the reaction, perform an aqueous workup. Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate and extract the excess diethylamine into the aqueous phase. Follow with a wash with saturated sodium bicarbonate solution and then brine.
Product is an Oil Instead of a Solid 1. Presence of residual solvent. 2. Impurities are preventing crystallization.1. Dry the product under high vacuum for an extended period. 2. Re-purify the product using column chromatography. Consider attempting crystallization from a different solvent system.
Final Product Purity is Below Target 1. Incomplete separation during column chromatography. 2. Co-elution of impurities with the product.1. Optimize the solvent system for column chromatography to achieve better separation. 2. Consider using a different stationary phase or a different purification technique, such as preparative HPLC.

Experimental Protocols

Protocol 1: Synthesis of N,N-diethylretinamide

This protocol is based on standard amide synthesis procedures.[1][2]

  • Activation of Retinoic Acid:

    • Dissolve all-trans-retinoic acid (1 equivalent) in an anhydrous, inert solvent (e.g., dichloromethane or THF) under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.2-1.5 equivalents) dropwise to the stirred solution.

    • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature for 1-2 hours, monitoring the conversion by TLC.

  • Amide Formation:

    • In a separate flask, dissolve diethylamine (2-3 equivalents) in the same anhydrous solvent.

    • Cool the retinoyl chloride solution back to 0 °C.

    • Slowly add the diethylamine solution to the retinoyl chloride solution.

    • Let the reaction stir at room temperature for 2-4 hours, or until TLC indicates the consumption of the retinoyl chloride.

  • Workup and Purification:

    • Quench the reaction by slowly adding water.

    • Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Visualizations

Synthesis_Workflow cluster_activation Activation Step cluster_amide_formation Amide Formation cluster_purification Purification Retinoic_Acid all-trans-Retinoic Acid Retinoyl_Chloride Retinoyl Chloride (Intermediate) Retinoic_Acid->Retinoyl_Chloride DCM, 0°C to RT SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Retinoyl_Chloride Crude_Product Crude N,N-diethylretinamide Retinoyl_Chloride->Crude_Product DCM, 0°C to RT Diethylamine Diethylamine Diethylamine->Crude_Product Workup Aqueous Workup Crude_Product->Workup Chromatography Silica Gel Chromatography Workup->Chromatography Final_Product Pure N,N-diethylretinamide Chromatography->Final_Product

Caption: Workflow for the synthesis of N,N-diethylretinamide.

Troubleshooting_Logic Start Low Yield or Purity Issue Check_Conversion Is Retinoic Acid Fully Consumed? Start->Check_Conversion Check_Purity Is the Crude Product Clean? Check_Conversion->Check_Purity Yes Optimize_Activation Optimize Activation Step: - Check SOCl₂ quality/amount - Ensure anhydrous conditions Check_Conversion->Optimize_Activation No Control_Conditions Control Reaction Conditions: - Protect from light - Maintain low temperature Check_Purity->Control_Conditions Yes (but final purity is low) Optimize_Purification Optimize Purification: - Adjust chromatography solvent system - Consider alternative methods Check_Purity->Optimize_Purification No Success Improved Yield/Purity Optimize_Activation->Success Control_Conditions->Optimize_Purification Optimize_Purification->Success

Caption: A logical flow for troubleshooting synthesis problems.

References

Technical Support Center: Formulation of N,N-diethyl-retinamide for Enhanced Topical Delivery

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the topical delivery of N,N-diethyl-retinamide.

I. Physicochemical Properties and Stability Profile

Understanding the fundamental properties of N,N-diethyl-retinamide is the first step in overcoming formulation challenges. The following table summarizes its key physicochemical characteristics.

PropertyValueData Source
Molecular Formula C₂₄H₃₇NOPubChem
Molecular Weight 355.6 g/mol PubChem[1]
Appearance Likely a yellow, crystalline solid (based on related retinoids)Inferred from related compounds
Solubility Sparingly soluble in aqueous buffers; Soluble in organic solvents like ethanol, DMSO, and dimethylformamide.[2]Inferred from Fenretinide data
LogP High (indicative of lipophilicity)General characteristic of retinoids
Stability Prone to degradation by light and oxidation.[3]General characteristic of retinoids

II. Formulation Strategies and Troubleshooting (FAQ)

This section addresses common questions and issues encountered during the formulation of N,N-diethyl-retinamide for topical application.

Q1: I am having trouble dissolving N,N-diethyl-retinamide in my aqueous-based gel formulation. What can I do?

A1: N,N-diethyl-retinamide is highly lipophilic and has very low water solubility. To incorporate it into an aqueous gel, you will need to use a solubilization technique.

  • Troubleshooting Steps:

    • Co-solvency: Pre-dissolve the N,N-diethyl-retinamide in a skin-friendly organic solvent like ethanol, propylene glycol, or Transcutol® P before adding it to the gel base.[4]

    • Nanoemulsification: Formulate a nanoemulsion. The small droplet size of the oil phase containing the dissolved active ingredient can be readily dispersed in the aqueous gel base.

    • Micellar Solubilization: Use surfactants or cyclodextrins to form micelles that can encapsulate the N,N-diethyl-retinamide and increase its apparent solubility in water.

Q2: My formulation containing N,N-diethyl-retinamide is changing color and losing potency over time. How can I improve its stability?

A2: Retinoids are notoriously unstable, especially when exposed to light and air.[3]

  • Troubleshooting Steps:

    • Antioxidants: Incorporate antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or tocopherol (Vitamin E) into your formulation to prevent oxidative degradation.

    • Chelating Agents: Add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to bind metal ions that can catalyze oxidative reactions.

    • Light Protection: Package your formulation in opaque or amber-colored containers to protect it from light.

    • Encapsulation: Encapsulating N,N-diethyl-retinamide in nanoparticles (e.g., solid lipid nanoparticles, polymeric nanoparticles) or silicone particles can provide a physical barrier against environmental factors.[3] Encapsulation has been shown to improve the stability of other retinoids and can reduce skin irritation.

Q3: My in vitro skin permeation studies show very low penetration of N,N-diethyl-retinamide. How can I enhance its delivery into the skin?

A3: The stratum corneum is a significant barrier to the penetration of most drugs. Several strategies can be employed to enhance the topical delivery of N,N-diethyl-retinamide.

  • Troubleshooting Steps:

    • Chemical Penetration Enhancers: Include chemical penetration enhancers in your formulation. Examples include fatty acids (e.g., oleic acid), fatty alcohols, propylene glycol, and terpenes.[5][6]

    • Vesicular Carriers: Formulate N,N-diethyl-retinamide into vesicular systems like liposomes or niosomes. These carriers can fluidize the stratum corneum and carry the drug into deeper skin layers.

    • Nanoencapsulation: Nanoparticles can enhance skin penetration by increasing the contact surface area with the skin and providing a controlled release of the active ingredient.

III. Experimental Protocols

A. Preparation of a Nanoemulsion Formulation

This protocol describes a high-shear homogenization method for preparing an oil-in-water (O/W) nanoemulsion of N,N-diethyl-retinamide.

  • Oil Phase Preparation:

    • Dissolve N,N-diethyl-retinamide in a suitable oil (e.g., medium-chain triglycerides, oleic acid) to the desired concentration.

    • Add a lipophilic surfactant (e.g., Sorbitan monooleate - Span 80) to the oil phase.

    • Gently heat the mixture to 40-50°C to ensure complete dissolution.

  • Aqueous Phase Preparation:

    • Disperse a hydrophilic surfactant (e.g., Polysorbate 80 - Tween 80) in deionized water.

    • Heat the aqueous phase to the same temperature as the oil phase.

  • Emulsification:

    • Slowly add the oil phase to the aqueous phase while stirring with a standard magnetic stirrer.

    • Homogenize the resulting coarse emulsion using a high-shear homogenizer at 10,000-20,000 rpm for 5-10 minutes.

  • Characterization:

    • Measure the droplet size and polydispersity index (PDI) using dynamic light scattering (DLS).

    • Determine the encapsulation efficiency by separating the free drug from the nanoemulsion using ultracentrifugation and quantifying the drug in the supernatant via HPLC.

B. In Vitro Skin Permeation Study

This protocol outlines a standard procedure for assessing the skin permeation of a formulated N,N-diethyl-retinamide product using Franz diffusion cells.[7]

  • Skin Preparation:

    • Use excised human or porcine skin.

    • Carefully remove any subcutaneous fat and hair.

    • Mount the skin on the Franz diffusion cells with the stratum corneum facing the donor compartment.

  • Experimental Setup:

    • Fill the receptor compartment with a suitable receptor medium (e.g., phosphate-buffered saline with a solubilizing agent like Tween 80 to maintain sink conditions).

    • Equilibrate the system to 32°C to mimic skin surface temperature.

  • Dosing and Sampling:

    • Apply a finite dose of the N,N-diethyl-retinamide formulation to the skin surface in the donor compartment.

    • At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), collect samples from the receptor compartment and replace the withdrawn volume with fresh receptor medium.

  • Sample Analysis:

    • Analyze the concentration of N,N-diethyl-retinamide in the collected samples using a validated HPLC method.

  • Data Analysis:

    • Calculate the cumulative amount of drug permeated per unit area over time.

    • Determine the steady-state flux (Jss) from the linear portion of the permeation curve.

    • Calculate the permeability coefficient (Kp).

IV. Visualizations

Formulation_Development_Workflow cluster_0 Phase 1: Pre-formulation cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: In Vitro Evaluation cluster_3 Phase 4: Final Formulation A Physicochemical Characterization (Solubility, Stability) B Select Formulation Strategy (e.g., Nanoemulsion, SLN) A->B Informs strategy C Optimize Formulation Parameters (Excipient concentration, Process variables) B->C Refinement D Characterize Formulation (Particle size, Encapsulation efficiency) C->D Characterization E In Vitro Skin Permeation Test (Franz Diffusion Cell) D->E Performance Testing F Lead Formulation Selection E->F Data-driven decision

Caption: Logical workflow for the development of a topical N,N-diethyl-retinamide formulation.

Retinoid_Signaling_Pathway cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus Retinamide N,N-diethyl-retinamide (in formulation) RA Retinoic Acid (active metabolite) Retinamide->RA Metabolic Conversion CRABP CRABP RA->CRABP Binding RAR_RXR RAR-RXR Heterodimer CRABP->RAR_RXR Transport to Nucleus RARE Retinoic Acid Response Element (RARE) on DNA RAR_RXR->RARE Binding to DNA Transcription Gene Transcription RARE->Transcription Modulation

Caption: General signaling pathway of retinoids in skin cells.

References

Technical Support Center: N,N-diethyl-retinamide Photostability and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the photostability and degradation analysis of N,N-diethyl-retinamide.

Disclaimer: Scientific literature specifically detailing the photostability of N,N-diethyl-retinamide is limited. The guidance, protocols, and data presented here are largely based on extensive research on structurally similar retinoids, such as retinol, retinyl esters, and tretinoin. Researchers should use this information as a foundational guide and perform specific validation for N,N-diethyl-retinamide in their experimental matrix.

Frequently Asked Questions (FAQs)

Q1: What are the primary pathways for retinoid photodegradation?

A1: When exposed to light, particularly UV radiation, retinoids can undergo several reactions. The most common degradation pathways include photoisomerization (conversion between trans and cis forms), photooxidation (leading to products like epoxides), and photopolymerization.[1][2] The specific products formed are highly dependent on experimental conditions such as the solvent used, retinoid concentration, light wavelength, and the presence of oxygen.[1]

Q2: Which factors have the most significant impact on the photostability of retinoids?

A2: Several factors critically influence the rate of photodegradation:

  • Wavelength and Intensity of Light: UVA (320-400 nm) and specific visible light wavelengths can be more damaging than UVB radiation for some retinoids.[2][3][4]

  • Solvent/Formulation: The choice of solvent or formulation matrix can significantly alter stability. For instance, using isopropyl alcohol as a solvent has been shown to inhibit the formation of anhydroretinol from retinyl esters.[5] Encapsulation in systems like nanoemulsions or solid lipid nanoparticles can also enhance photostability.[3]

  • Presence of Oxygen: Oxygen plays a key role in photooxidation. Handling samples under an inert atmosphere (e.g., nitrogen or argon) can mitigate this degradation pathway.

  • Temperature: While light is often the primary driver of degradation, elevated temperatures can accelerate the process.[6]

  • Packaging: The type of container used for storage and during experiments is crucial. Using amber or opaque containers that block UV light is highly recommended.[7]

Q3: What are the standard analytical methods for monitoring the degradation of N,N-diethyl-retinamide?

A3: The most common and reliable method for analyzing retinoids and their degradation products is High-Performance Liquid Chromatography (HPLC) with a UV/VIS detector.[8] A reversed-phase C18 column is typically used. For definitive identification of unknown degradation products, coupling HPLC with Mass Spectrometry (LC-MS/MS) is the preferred approach, as it allows for the structural characterization of the photoproducts.[9][10]

Q4: How can I minimize degradation of my N,N-diethyl-retinamide samples during routine handling and preparation?

A4: To ensure the integrity of your samples before and during analysis, adhere to the following precautions:

  • Work in a Darkened Environment: Conduct all sample preparation in a room with minimal diffuse light or under red/yellow safety lights.[11]

  • Use Protective Glassware: Always use amber glass vials or wrap transparent containers with aluminum foil.[11]

  • Incorporate Antioxidants: Adding an antioxidant like Butylated Hydroxytoluene (BHT) to your solvents and standard solutions can significantly inhibit oxidative degradation.

  • Control Temperature: Prepare samples on ice or at a controlled, cool temperature and store them at 4°C in the dark until analysis.[9]

Troubleshooting Guides

Problem 1: My analytical results are inconsistent and not reproducible.

  • Possible Cause: Uncontrolled light exposure during the experiment.

  • Solution: Ensure that the distance from the light source to the sample is identical for all experiments. The output of the lamp should be regularly calibrated using actinometry or a radiometer. Follow standardized guidelines, such as those from the International Council for Harmonisation (ICH) Topic Q1B, for photostability testing.[12]

  • Possible Cause: Temperature fluctuations in the sample chamber.

  • Solution: Use a photostability chamber with precise temperature control. Monitor and record the temperature throughout the irradiation period to ensure it remains constant.

  • Possible Cause: Degradation during sample workup or analysis.

  • Solution: Prepare samples immediately before analysis. Use an HPLC autosampler cooled to 4°C.[9] Ensure that the entire analytical workflow, from extraction to injection, is protected from light.[11]

Problem 2: I observe many new, unidentified peaks in my chromatogram after irradiating my sample.

  • Possible Cause: Formation of photoisomers and degradation products.

  • Solution: These new peaks are expected in a photodegradation study. To identify them, employ LC-MS/MS analysis. By examining the mass-to-charge ratio (m/z) and fragmentation patterns of the parent compound and comparing them to the new peaks, you can propose structures for the degradation products. Common retinoid degradation products include various cis-isomers, epoxides, and ketones.[1]

Problem 3: The concentration of my control sample (kept in the dark) is decreasing over time.

  • Possible Cause: Thermal degradation or oxidation.

  • Solution: Retinoids can be sensitive to heat and oxygen even without light. Your experimental design should include a control sample stored at the same temperature as the irradiated sample to isolate the effects of light from thermal degradation. If significant degradation occurs in the dark control, consider lowering the experiment temperature and purging all solutions with an inert gas like nitrogen. Adding an antioxidant like BHT is also recommended.[6]

Quantitative Data on Retinoid Photostability

RetinoidFormulation / SolventLight Source / ConditionsIrradiation TimeDegradation (%)
Tretinoin LotionXenon Lamp30 minutes~80%
All-trans-retinol Oil-gelNot specified56 days (storage)< 4%
Retinol O/W EmulsionUVA IrradiationNot specifiedGreater degradation than UVB
Retinoids (General) Commercial CosmeticsLight Exposure1 weekMore pronounced than temperature degradation
Retinoids (General) Commercial Cosmetics40°C (Accelerated)6 months40% - 100%

Data compiled from multiple sources for comparative purposes.[3][4][6]

Experimental Protocols

Protocol: General Photostability Assessment of N,N-diethyl-retinamide by HPLC

This protocol outlines a standard procedure for evaluating the photostability of a drug substance, adapted for retinoids based on ICH Q1B guidelines.[12]

1. Materials & Reagents

  • N,N-diethyl-retinamide reference standard

  • HPLC-grade acetonitrile and water

  • Butylated Hydroxytoluene (BHT)

  • Chemically inert, transparent quartz or borosilicate containers

  • Amber glass vials

  • Volumetric flasks and pipettes

2. Instrumentation

  • HPLC system with a UV/VIS detector and a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • A photostability chamber equipped with a light source that provides combined UVA and visible light output, such as a Xenon or metal halide lamp. The chamber should conform to ICH Q1B standards.

  • Calibrated radiometer for measuring light intensity.

3. Sample Preparation

  • Prepare a stock solution of N,N-diethyl-retinamide in a suitable solvent (e.g., ethanol or acetonitrile) containing 0.01% w/v BHT to a known concentration (e.g., 1 mg/mL). Perform this under subdued light.

  • Dilute the stock solution to a final working concentration (e.g., 10 µg/mL) for the experiment.

  • Prepare two sets of samples: one for irradiation (in transparent containers) and one "dark" control (in containers wrapped completely in aluminum foil).

4. Irradiation Procedure

  • Place the test and dark control samples in the photostability chamber.

  • Irradiate the samples until a total visible light exposure of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter is achieved.

  • Maintain a constant temperature throughout the experiment (e.g., 25°C).

  • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours) from both the irradiated and dark control samples. Store them immediately in amber vials at 4°C until analysis.

5. HPLC Analysis

  • Mobile Phase: A gradient elution is often suitable. For example, starting with Acetonitrile:Water (60:40) and grading to 100% Acetonitrile over 20 minutes.[11]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the absorption maximum of N,N-diethyl-retinamide (typically around 325-350 nm for retinoids).

  • Injection Volume: 20 µL.

  • Analysis: Inject the samples from each time point. Record the peak area of the parent N,N-diethyl-retinamide peak.

6. Data Analysis

  • Calculate the percentage of N,N-diethyl-retinamide remaining at each time point relative to the initial concentration (t=0).

  • Plot the percentage remaining versus time for both the irradiated and dark control samples to determine the degradation kinetics.

  • Analyze the chromatograms for the appearance and growth of new peaks, representing degradation products.

Visualizations

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis P1 Prepare Stock Solution (with BHT, under red light) P2 Create Working Solutions (Test & Dark Control) P1->P2 E1 Place Samples in Photostability Chamber P2->E1 E2 Irradiate 'Test' Sample (ICH Q1B Conditions) E1->E2 E3 Sample Aliquots (at t = 0, 2, 4... hrs) E2->E3 A1 HPLC-UV Analysis (Reversed-Phase C18) E3->A1 A2 Quantify Parent Peak Area A1->A2 A3 Identify Degradation Peaks A1->A3 D1 Final Report A2->D1 Calculate % Degradation A4 Optional: LC-MS/MS for Structural ID A3->A4

Caption: Experimental workflow for a typical photostability study.

G start Poorly Reproducible Results q1 Is Dark Control Stable? start->q1 q2 Is Light Source Calibrated? q1->q2 Yes sol1 Address Thermal/Oxidative Degradation (Use BHT, N2 Purge) q1->sol1 No q3 Is Temperature Constant? q2->q3 Yes sol2 Calibrate Lamp Output (Use Actinometry) q2->sol2 No q4 Sample Prep Consistent? q3->q4 Yes sol3 Use Temp-Controlled Chamber q3->sol3 No sol4 Standardize Handling (Use Cooled Autosampler, Red Light) q4->sol4 No end Re-run Experiment q4->end Yes

References

"Retinamide, N,N-diethyl-" strategies to minimize skin irritation in formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for minimizing skin irritation in formulations containing N,N-diethyl-retinamide. As specific data on N,N-diethyl-retinamide is limited, the following guidance is based on established principles for minimizing irritation from other retinoids.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the formulation and preliminary testing of N,N-diethyl-retinamide products.

Issue 1: High levels of erythema and edema observed in a pilot human repeat insult patch test (HRIPT).

  • Question: Our initial formulation of N,N-diethyl-retinamide is causing significant redness and swelling in our HRIPT study. What formulation strategies can we implement to reduce this irritation?

  • Answer: High irritation scores in early clinical testing are a common challenge with retinoid formulations. Consider the following tiered approach to mitigate these effects:

    • Incorporate a Controlled-Release Delivery System: Encapsulating N,N-diethyl-retinamide can significantly reduce irritation by controlling its release rate onto the skin.[1][2] Options include liposomes, solid lipid nanoparticles (SLNs), and polymeric nanocapsules.[1][3][4] This prevents a high initial dose from overwhelming the skin's barrier.

    • Add Anti-Irritant and Barrier-Supporting Ingredients: Integrate ingredients known to soothe the skin and support the epidermal barrier.[2][3]

      • Barrier Support: Ceramides, cholesterol, and free fatty acids are essential components of the stratum corneum.[2]

      • Humectants: Glycerin and hyaluronic acid can help maintain skin hydration and reduce dryness associated with retinoids.[5]

      • Soothing Agents: Niacinamide, bisabolol, and oat kernel extract can help calm the skin and reduce redness.

    • Optimize the Vehicle: The formulation base can influence irritation potential. Creams are often better tolerated than gels.[6] Ensure the pH of the final formulation is compatible with healthy skin (typically between 4.5 and 5.5).

    • Re-evaluate the Concentration: If irritation persists, consider reducing the concentration of N,N-diethyl-retinamide in the formulation. The therapeutic window for retinoids is often narrow, and a lower concentration may still provide efficacy with improved tolerability.[6]

Issue 2: Subjects in an in-use study report a burning sensation and peeling after several days of application.

  • Question: Our test subjects are experiencing delayed-onset irritation, including burning and desquamation. How can we improve the long-term tolerability of our N,N-diethyl-retinamide formulation?

  • Answer: Delayed-onset irritation is characteristic of "retinoid dermatitis."[1] The following strategies can help improve long-term tolerability:

    • Enhance Skin Hydration: Retinoids can increase transepidermal water loss (TEWL), leading to dryness and irritation.[5] Incorporating a robust moisturizing system with a combination of humectants, emollients, and occlusives is crucial.

    • Introduce a "Slow-Start" Regimen: Advise a gradual introduction of the product in your study protocol. For example, application every other night for the first two weeks, increasing to nightly as tolerated.[7]

    • Formulate with a Combination of Soothing Ingredients: A blend of anti-irritant ingredients can be more effective than a single agent. A combination of glucosamine, trehalose, ectoine, and sucralfate has been shown to reduce retinol-induced irritation.[1][3]

    • Manufacturing Process Review: Ensure that the manufacturing process does not contribute to the degradation of N,N-diethyl-retinamide, which could lead to more irritating byproducts.[8] Control heating and cooling rates and minimize shear where appropriate.[8]

Frequently Asked Questions (FAQs)

Q1: What are the most effective types of delivery systems for minimizing skin irritation with N,N-diethyl-retinamide?

A1: Encapsulation technologies are a leading strategy to reduce retinoid-induced skin irritation.[1][9] These systems control the release of the active ingredient, preventing a rapid influx into the skin that can trigger an irritant response.[2][3]

  • Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These lipid-based carriers have been shown to reduce or even eliminate skin irritation from retinoids.[1]

  • Liposomes and Niosomes: These vesicular systems can encapsulate retinoids and provide a sustained release profile.[1]

  • Polymeric Nanoparticles and Microemulsions: These can also be effective in controlling the release and improving the tolerability of retinoids.[1]

Q2: Which anti-irritant ingredients have shown the most promise in combination with retinoids?

A2: Combining retinoids with ingredients that support the skin barrier and reduce inflammation is a highly effective strategy.[2][5]

  • Barrier-Supporting Lipids: Ceramides are crucial for maintaining the integrity of the stratum corneum and can help counteract the barrier-disrupting effects of retinoids.[2]

  • Hydrators: Hyaluronic acid and glycerin are excellent humectants that help to mitigate the dryness and peeling associated with retinoid use.[5]

  • Niacinamide: This multi-functional ingredient is known for its barrier-strengthening and anti-inflammatory properties.

  • Botanical Extracts: Extracts such as licorice root, green tea, and oat have well-documented soothing properties.

  • Novel Combinations: A formulation containing sucralose, trehalose, ectoine, glucosamine, omega-9, and 4-t-butyl cyclohexanol has been shown to be effective in reducing retinol-induced irritation.[1]

Q3: How does the choice of retinoid derivative impact skin irritation?

A3: While your focus is on N,N-diethyl-retinamide, it's important to understand the irritation potential hierarchy within the retinoid family. Retinoic acid (tretinoin) is the most potent and also the most irritating form.[2][3] Retinol, retinaldehyde, and retinol esters are progressively less irritating because they require conversion to retinoic acid within the skin.[2][3] The irritation potential of N,N-diethyl-retinamide would need to be characterized relative to these benchmarks.

Q4: What in vitro methods can be used to screen N,N-diethyl-retinamide formulations for irritation potential before clinical testing?

A4: The OECD Test Guideline 439 describes an in vitro skin irritation test using a Reconstructed Human Epidermis (RhE) model.[1][2][3] This is a valuable tool for screening formulations. The test involves applying the formulation to the RhE model and then assessing cell viability using the MTT assay.[2] A significant reduction in cell viability indicates irritation potential. Additionally, the release of pro-inflammatory cytokines, such as IL-1α, can be measured from the culture medium to assess the inflammatory response.[10]

Data Presentation

Table 1: Comparison of Erythema Scores for Free vs. Encapsulated Tretinoin Formulations.

FormulationAverage Erythema Score (± SD)
0.025% Free Tretinoin1.70 ± 0.755
0.025% Encapsulated Tretinoin0.143 ± 0.377

Data adapted from a study on tretinoin, illustrating the potential for irritation reduction through encapsulation.[2] Erythema is scored on a scale of 0 (none) to 4 (severe).

Experimental Protocols

1. In Vitro Skin Irritation Assessment using a Reconstructed Human Epidermis (RhE) Model (based on OECD TG 439)

  • Objective: To assess the skin irritation potential of N,N-diethyl-retinamide formulations.

  • Methodology:

    • Tissue Culture: Reconstructed Human Epidermis (RhE) tissues (e.g., EpiDerm™, EpiSkin™) are cultured at the air-liquid interface in a defined medium.[2]

    • Formulation Application: A precise amount of the test formulation is applied topically to the surface of the RhE tissue. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate) are also tested in parallel.[11]

    • Incubation: The treated tissues are incubated for a defined period (e.g., 60 minutes) at 37°C and 5% CO2.[11]

    • Washing and Recovery: The test formulation is removed by washing, and the tissues are transferred to fresh medium for a recovery period (e.g., 42 hours).[11]

    • Cell Viability Assay (MTT): After the recovery period, the tissues are incubated with MTT solution. Viable cells convert the MTT into a blue formazan salt, which is then extracted.[2] The amount of formazan is quantified by measuring the optical density using a spectrophotometer.

    • Data Analysis: The cell viability of the test formulation-treated tissues is expressed as a percentage of the negative control. A viability of ≤ 50% is classified as an irritant.[2]

    • (Optional) Cytokine Analysis: The culture medium from the recovery phase can be collected and analyzed for the presence of pro-inflammatory cytokines (e.g., IL-1α, IL-6, IL-8) using an ELISA assay to quantify the inflammatory response.[10]

2. Human Repeat Insult Patch Test (HRIPT)

  • Objective: To assess the skin irritation and sensitization potential of a topical formulation in human subjects.

  • Methodology:

    • Induction Phase:

      • A small amount of the test formulation is applied to the skin of the back of at least 50 healthy volunteers under an occlusive or semi-occlusive patch.[12]

      • The patch is removed after 24 hours, and the site is graded for any skin reaction after 48 hours.[12]

      • This procedure is repeated nine times over a three-week period at the same application site.[8][12]

    • Rest Phase: A two-week rest period with no applications follows the induction phase.[8]

    • Challenge Phase:

      • After the rest period, a challenge patch with the test formulation is applied to a new, previously untreated site on the back.[12]

      • The site is evaluated for any skin reaction at 24, 48, 72, and sometimes 96 hours after patch removal.[13]

    • Skin Reaction Scoring: Skin reactions (erythema, edema, papules, vesicles) are scored by a trained observer using a standardized scale (e.g., 0 = no reaction, 4 = severe reaction).

    • Interpretation: Reactions observed during the induction phase are typically indicative of irritation. A reaction at the challenge site in the absence of a significant reaction during the induction phase may suggest sensitization.[14]

Visualizations

Retinoid_Irritation_Pathway Retinoid N,N-diethyl-retinamide Keratinocyte Keratinocyte Retinoid->Keratinocyte Penetrates Stratum Corneum RAR Retinoic Acid Receptors (RARs) Cytokines Pro-inflammatory Cytokines (IL-1α, IL-6, IL-8, TNF-α) RAR->Cytokines Upregulates Gene Expression Keratinocyte->RAR Binds to Immune_Cells Immune Cell Infiltration Cytokines->Immune_Cells Recruits Barrier_Disruption Skin Barrier Disruption Cytokines->Barrier_Disruption Contributes to Irritation Clinical Signs of Irritation (Erythema, Peeling, Burning) Immune_Cells->Irritation Barrier_Disruption->Irritation

Caption: Signaling pathway of retinoid-induced skin irritation.

Experimental_Workflow Formulation Develop N,N-diethyl-retinamide Formulation Prototypes In_Vitro In Vitro Irritation Screening (RhE Model - OECD TG 439) Formulation->In_Vitro Assess_Viability Assess Cell Viability (MTT) & Cytokine Release (ELISA) In_Vitro->Assess_Viability Optimize Optimize Formulation Based on In Vitro Data Assess_Viability->Optimize HRIPT Human Repeat Insult Patch Test (HRIPT) Optimize->HRIPT In_Use In-Use Clinical Study HRIPT->In_Use Final_Formulation Final Formulation Selection In_Use->Final_Formulation Troubleshooting_Tree Start Irritation Observed with N,N-diethyl-retinamide Formulation Q1 Is a controlled-release system being used? Start->Q1 A1_No Implement Encapsulation (e.g., SLNs, Liposomes) Q1->A1_No No Q2 Does the formulation contain anti-irritant ingredients? Q1->Q2 Yes A1_No->Q2 A2_No Add Barrier Support (Ceramides) & Soothing Agents (Niacinamide) Q2->A2_No No Q3 Is the concentration of N,N-diethyl-retinamide optimized? Q2->Q3 Yes A2_No->Q3 A3_No Test Lower Concentrations Q3->A3_No No End Re-evaluate in Irritation Models Q3->End Yes A3_No->End

References

Troubleshooting "Retinamide, N,N-diethyl-" solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Retinamide, N,N-diethyl- (CAS: 33631-53-7) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is Retinamide, N,N-diethyl-, and why is its solubility a concern?

Retinamide, N,N-diethyl- is a synthetic derivative of retinoic acid. Like many retinoids, it is a lipophilic molecule, meaning it has a strong affinity for fats and oils and, consequently, poor solubility in water-based (aqueous) solutions. This low aqueous solubility can pose significant challenges for in vitro and in vivo experiments that require the compound to be in a dissolved state for uniform delivery and cellular uptake.

Q2: What are the key physicochemical properties of Retinamide, N,N-diethyl- that influence its solubility?

The structure of Retinamide, N,N-diethyl- contributes to its low water solubility. Key properties are summarized in the table below. The high calculated XLogP3 value is a strong indicator of its lipophilic nature.

Table 1: Physicochemical Properties of Retinamide, N,N-diethyl- [1]

PropertyValue
Molecular Formula C₂₄H₃₇NO
Molecular Weight 355.6 g/mol
Calculated XLogP3 7
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 1

Q3: Are there any known effective solvents for Retinamide, N,N-diethyl-?

Q4: Can I heat the solution to improve the solubility of Retinamide, N,N-diethyl-?

Caution should be exercised when heating solutions containing retinoids. These compounds can be sensitive to heat and light, which may lead to degradation or isomerization, altering their biological activity. If heating is attempted, it should be done gently (e.g., a warm water bath) and for a short duration, with protection from light.

Q5: How should I store stock solutions of Retinamide, N,N-diethyl-?

Stock solutions of Retinamide, N,N-diethyl- in organic solvents should be stored at -20°C or -80°C and protected from light to minimize degradation. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Aqueous solutions are generally not recommended for long-term storage and should ideally be prepared fresh for each experiment.

Troubleshooting Guides

Issue: Precipitate forms when diluting the organic stock solution into an aqueous buffer.

This is a common issue when working with highly lipophilic compounds. The precipitate forms because the compound is no longer soluble as the concentration of the organic solvent decreases.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Precipitation start Precipitate Observed q1 Is the final organic solvent concentration sufficient? start->q1 s1 Increase final organic solvent concentration (e.g., from 0.1% to 0.5% DMSO). Ensure solvent is tolerated by the experimental system. q1->s1 No q2 Is the compound concentration too high? q1->q2 Yes a1_yes Yes a1_no No s1->q2 s2 Lower the final concentration of Retinamide, N,N-diethyl-. q2->s2 Yes q3 Was the dilution performed correctly? q2->q3 No a2_yes Yes a2_no No s2->q3 s3 Add the stock solution to the buffer while vortexing to ensure rapid mixing. q3->s3 No s4 Consider using a solubilizing agent such as a surfactant (e.g., Tween® 80, Pluronic® F-68) or a cyclodextrin. q3->s4 Yes a3_yes Yes a3_no No s3->s4 end Solution Remains Clear s4->end

Caption: Troubleshooting workflow for precipitation issues.

Issue: Inconsistent experimental results.

Poor solubility can lead to inconsistent concentrations of the active compound in your experiments, resulting in high variability in the data.

Potential Causes and Solutions:

  • Incomplete Dissolution: Ensure the compound is fully dissolved in the initial organic stock solution. Gentle warming or sonication may be necessary. Always visually inspect for any undissolved particles before further dilution.

  • Precipitation Over Time: The compound may be precipitating out of the aqueous solution during the course of the experiment.

    • Solution: Prepare fresh dilutions immediately before use. If the experiment is lengthy, consider the stability of your formulation and whether a solubilizing agent is needed to maintain the compound in solution.

  • Adsorption to Plastics: Lipophilic compounds can adsorb to the surface of plastic labware (e.g., pipette tips, microplates).

    • Solution: Consider using low-adhesion plastics or glass labware where appropriate. Pre-rinsing pipette tips with the solution can also help mitigate this issue.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in an Organic Solvent

This protocol describes the preparation of a 10 mM stock solution of Retinamide, N,N-diethyl- in DMSO.

Materials:

  • Retinamide, N,N-diethyl- (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Vortex mixer

  • Analytical balance

  • Microcentrifuge tubes or amber glass vials

Procedure:

  • Calculate the mass of Retinamide, N,N-diethyl- required to prepare the desired volume of a 10 mM stock solution (Molecular Weight = 355.6 g/mol ).

  • Weigh the calculated amount of Retinamide, N,N-diethyl- into a microcentrifuge tube or amber glass vial.

  • Add the required volume of DMSO to the tube/vial.

  • Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) can be used if necessary. Protect from light during this process.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Store the stock solution in aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of an Aqueous Working Solution

This protocol describes the dilution of the organic stock solution into an aqueous buffer to achieve the final desired concentration.

Materials:

  • 10 mM Retinamide, N,N-diethyl- stock solution in DMSO (from Protocol 1)

  • Aqueous buffer (e.g., phosphate-buffered saline (PBS), cell culture medium)

  • Vortex mixer

Procedure:

  • Warm the stock solution to room temperature.

  • Determine the volume of the stock solution needed to achieve the final desired concentration in the aqueous buffer. It is recommended to keep the final DMSO concentration as low as possible (typically ≤ 0.5%) to avoid solvent-induced artifacts in biological assays.

  • While vigorously vortexing the aqueous buffer, add the calculated volume of the stock solution dropwise. This rapid mixing helps to prevent localized high concentrations of the compound that can lead to precipitation.

  • Continue to vortex for an additional 30 seconds to ensure homogeneity.

  • Use the freshly prepared aqueous working solution immediately. Do not store aqueous dilutions for extended periods.

Disclaimer: The information provided in this technical support center is intended for guidance purposes only. Researchers should always perform their own optimization and validation experiments to determine the most suitable conditions for their specific applications.

References

Technical Support Center: Impurity Profiling of N,N-diethyl-retinamide using LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the impurity profiling of N,N-diethyl-retinamide using Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS analysis of N,N-diethyl-retinamide and its impurities.

Problem Potential Causes Recommended Solutions
Poor Peak Shape (Tailing or Fronting) Chemical Causes: - Secondary interactions with residual silanols on the column.[1][2]- Column overload due to high sample concentration.[1]- Mobile phase pH close to the analyte's pKa.[1]Physical Causes: - Poor column connection or dead volume.[3]- Column frit blockage.[3]- Column void formation.[3]Chemical Solutions: - Use a highly deactivated, end-capped column.[1]- Add a buffer to the mobile phase (e.g., ammonium formate with formic acid) to maintain a consistent pH and mask silanol interactions.[2]- Reduce the injection volume or dilute the sample.[1]Physical Solutions: - Re-check all fittings and connections.- Reverse flush the column at a low flow rate. If the issue persists, replace the column.[3]- Install an in-line filter to protect the column from particulates.[3]
Inconsistent Retention Times - Inadequate column equilibration between injections.- Fluctuations in mobile phase composition or flow rate.- Temperature variations in the column oven.- Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.- Freshly prepare mobile phases daily and ensure proper pump performance.- Verify the stability and accuracy of the column oven temperature.
Low Signal Intensity or No Peak - Improper MS source settings (e.g., ionization voltage, gas flows, temperature).- Analyte instability in the sample solution.- Incorrect mass transitions (for MS/MS).- Optimize MS source parameters using a tuning solution of N,N-diethyl-retinamide.- Prepare fresh samples and use amber vials to protect from light, as retinoids can be light-sensitive.[4][5]- Confirm the precursor and product ion masses for N,N-diethyl-retinamide and its expected impurities.
High Backpressure - Blockage in the LC system (e.g., guard column, column frit, tubing).[3]- Particulate matter from the sample.[3]- Mobile phase precipitation.- Systematically isolate components to identify the source of the blockage.- Filter all samples and mobile phases before use.[3]- Ensure mobile phase components are miscible and will not precipitate under gradient conditions.
Ghost Peaks - Carryover from a previous injection.- Contamination in the mobile phase or sample diluent.- Implement a robust needle wash protocol in the autosampler method.[6]- Run blank injections to identify the source of contamination.- Use high-purity solvents for mobile phase and sample preparation.
Difficulty in Separating Isomeric Impurities - Co-elution of structurally similar isomers (e.g., cis/trans isomers).[1][4]- Optimize the chromatographic method: - Experiment with different stationary phases (e.g., C18, Phenyl-Hexyl). - Adjust the mobile phase composition and gradient profile.[2] - Lower the column temperature to enhance selectivity.

Frequently Asked Questions (FAQs)

Q1: What are the expected impurities of N,N-diethyl-retinamide?

A1: Based on the known degradation pathways of retinoids, potential impurities of N,N-diethyl-retinamide may include:

  • Isomers: Cis/trans isomers can form upon exposure to light and heat.[4]

  • Oxidation Products: Oxidation can lead to the formation of epoxide impurities.[4] The core retinoid structure is susceptible to oxidation, which can be accelerated by light and air exposure.[4]

  • Hydrolysis Products: Under acidic or basic conditions, the amide bond could potentially hydrolyze to form retinoic acid and diethylamine.

  • Process-Related Impurities: Impurities from the synthesis of N,N-diethyl-retinamide could also be present.

Q2: How can I perform a forced degradation study for N,N-diethyl-retinamide?

A2: Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.[7] A typical study involves exposing a solution of N,N-diethyl-retinamide to the following conditions:[7]

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 80°C for 48 hours (in solid state and solution).

  • Photostability: Exposure to light according to ICH Q1B guidelines.

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8]

Q3: What are typical starting LC-MS conditions for impurity profiling of N,N-diethyl-retinamide?

A3: Based on methods for similar retinoid compounds, the following are recommended starting conditions.[9][10]

Table 1: Example LC-MS Parameters for N,N-diethyl-retinamide Impurity Profiling

ParameterRecommended Condition
LC System UHPLC or HPLC system
Column C18, 100 x 2.1 mm, 2.6 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Gradient 50% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 30°C
Injection Volume 5 µL
MS System Triple Quadrupole or High-Resolution Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3500 V
Source Temperature 350°C
Scan Mode Full Scan (for impurity identification) and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) (for quantification)

Q4: How should I prepare my samples for analysis?

A4: Sample preparation should be simple to avoid the introduction of artifacts. A typical procedure is as follows:

  • Accurately weigh a known amount of the N,N-diethyl-retinamide sample.

  • Dissolve the sample in a suitable diluent, such as a mixture of acetonitrile and water.

  • Vortex to ensure complete dissolution.

  • Filter the sample through a 0.22 µm syringe filter before injection to remove any particulates.[3]

Q5: What quantitative performance should I expect from a validated LC-MS method?

A5: A validated method for impurity quantification should demonstrate acceptable linearity, accuracy, and precision.[11] The table below shows typical performance characteristics based on analyses of similar compounds.[9][10][11]

Table 2: Typical Quantitative Performance Characteristics

ParameterTypical Value
Linearity (R²) > 0.99
Lower Limit of Quantification (LLOQ) 0.1 - 1 ng/mL
Accuracy (% Recovery) 85 - 115%
Precision (% RSD) < 15%

Experimental Protocols & Workflows

Detailed Experimental Protocol: Forced Degradation Study
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of N,N-diethyl-retinamide in acetonitrile.

  • Stress Conditions:

    • Acid: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Keep at 60°C for 24 hours.

    • Base: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal: Place the solid drug substance and a 100 µg/mL solution in a 105°C oven for 48 hours.

    • Photolytic: Expose the solid drug substance and a 100 µg/mL solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Neutralization and Dilution: For acid and base samples, neutralize with an equimolar amount of base or acid, respectively. Dilute all stressed samples to a final concentration of approximately 10 µg/mL with the mobile phase.

  • LC-MS Analysis: Analyze the samples using the developed LC-MS method alongside an unstressed control sample.

  • Data Analysis: Compare the chromatograms of the stressed samples to the control to identify degradation products. Use the mass spectra to propose structures for the new peaks.

Visualized Workflows

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing stock Prepare Stock Solution (1 mg/mL) stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) stock->stress dilute Neutralize and Dilute (10 µg/mL) stress->dilute inject Inject Sample into LC-MS dilute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect process Process Chromatograms and Mass Spectra detect->process identify Identify and Characterize Degradation Products process->identify quantify Quantify Impurities identify->quantify TroubleshootingWorkflow start LC-MS Analysis Issue peak_shape Poor Peak Shape? start->peak_shape retention Inconsistent Retention Time? peak_shape->retention No overload Check for Column Overload (Dilute Sample) peak_shape->overload Yes intensity Low Signal Intensity? retention->intensity No equilibration Ensure Proper Column Equilibration retention->equilibration Yes pressure High Backpressure? intensity->pressure No source Optimize MS Source Parameters intensity->source Yes blockage Isolate and Clear System Blockage pressure->blockage Yes secondary Address Secondary Interactions (Change Mobile Phase/Column) overload->secondary connections Check Physical Connections and Column Integrity secondary->connections mobile_phase Check Mobile Phase Preparation and Pump equilibration->mobile_phase temperature Verify Column Temperature mobile_phase->temperature stability Check Sample Stability source->stability masses Verify MS/MS Transitions stability->masses filter Filter Samples and Mobile Phases blockage->filter

References

Technical Support Center: N,N-diethyl-retinamide Stock Solution Stability

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of N,N-diethyl-retinamide stock solutions?

A1: Based on the behavior of other retinoids, the stability of N,N-diethyl-retinamide is primarily affected by exposure to light, oxygen, and elevated temperatures.[1][2][3][4] The pH of the solution can also play a role in its degradation.[4]

Q2: What is the recommended solvent for preparing N,N-diethyl-retinamide stock solutions?

A2: While specific data for N,N-diethyl-retinamide is unavailable, retinoids are typically dissolved in organic solvents such as ethanol, methanol, or DMSO. The choice of solvent can impact stability, and it is advisable to use high-purity, degassed solvents. For an example of a solvent used in retinoid stability studies, methanol has been used for creating retinol stock solutions.[5]

Q3: How should I store my N,N-diethyl-retinamide stock solutions to ensure long-term stability?

A3: To maximize stability, stock solutions should be stored in amber glass vials to protect from light, purged with an inert gas like argon or nitrogen to minimize oxidation, and stored at low temperatures, preferably -20°C or -80°C.[6]

Q4: How can I determine the concentration of my N,N-diethyl-retinamide stock solution over time?

A4: The concentration can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS).[1][7][8][9][10] These methods allow for the separation and quantification of the parent compound from its degradation products.

Q5: What are the potential degradation products of N,N-diethyl-retinamide?

A5: While the exact degradation pathway is not documented, retinoids commonly undergo oxidation and hydroxylation.[11][12] Potential degradation of N,N-diethyl-retinamide could involve modifications to the polyene chain or the cyclohexenyl ring.

Troubleshooting Guides

Problem Possible Cause Solution
Rapid loss of potency in stock solution. Exposure to light. Store solutions in amber vials and work in a dimly lit environment. Wrap vials in aluminum foil for extra protection.
Oxidation. Use degassed solvents for solution preparation. Purge the headspace of the vial with an inert gas (argon or nitrogen) before sealing.
High storage temperature. Store stock solutions at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Inconsistent results in experiments. Degraded stock solution. Regularly check the concentration of your stock solution using a validated analytical method (e.g., HPLC). Prepare fresh stock solutions frequently.
Appearance of unknown peaks in chromatogram. Formation of degradation products. Characterize the unknown peaks using LC-MS/MS to identify potential degradation products. Adjust storage and handling procedures to minimize degradation.
Precipitation of the compound in the stock solution. Poor solubility or solvent evaporation. Ensure the compound is fully dissolved. Store in tightly sealed vials to prevent solvent evaporation. If precipitation occurs upon freezing, gently warm and vortex to redissolve before use.

Data Presentation: Stability of Retinoids Under Various Conditions

The following tables summarize stability data for related retinoids, which can serve as an estimate for the expected stability of N,N-diethyl-retinamide.

Table 1: Long-Term Stability of Retinoids in Formulations at 25°C [1][2][3]

RetinoidFormulation TypeDecline after 6 months
RetinolCosmetic Cream0% - 80%
Retinyl PalmitateCosmetic Serum0% - 80%
β-caroteneCosmetic Cream0% - 80%

Table 2: Accelerated Stability of Retinoids in Formulations at 40°C [1][2][3]

RetinoidFormulation TypeDecline after 6 months
RetinolCosmetic Cream40% - 100%
Retinyl PalmitateCosmetic Serum40% - 100%
β-caroteneCosmetic Cream40% - 100%

Experimental Protocols

Protocol 1: Preparation of N,N-diethyl-retinamide Stock Solution
  • Materials:

    • N,N-diethyl-retinamide powder

    • High-purity solvent (e.g., ethanol, methanol, or DMSO)

    • Amber glass vials with Teflon-lined caps

    • Inert gas (argon or nitrogen)

  • Procedure:

    • Weigh the desired amount of N,N-diethyl-retinamide powder in a fume hood.

    • Transfer the powder to an amber glass vial.

    • Add the appropriate volume of degassed solvent to achieve the desired concentration.

    • Vortex or sonicate until the powder is completely dissolved.

    • Purge the headspace of the vial with a gentle stream of inert gas for 30-60 seconds.

    • Immediately seal the vial tightly with a Teflon-lined cap.

    • Label the vial with the compound name, concentration, date, and solvent.

    • Store at -20°C or -80°C, protected from light.

Protocol 2: Long-Term Stability Testing using HPLC
  • Objective: To determine the degradation of N,N-diethyl-retinamide in a stock solution over time under specific storage conditions.

  • Materials:

    • Prepared stock solution of N,N-diethyl-retinamide

    • HPLC system with a UV detector

    • Appropriate HPLC column (e.g., C18)

    • Mobile phase (e.g., methanol:water or acetonitrile:water gradient)

  • Procedure:

    • Time Point 0 (Initial Analysis):

      • Immediately after preparation, dilute an aliquot of the stock solution to a known concentration within the linear range of the HPLC method.

      • Inject the diluted sample into the HPLC system.

      • Record the peak area of the N,N-diethyl-retinamide peak. This will serve as the initial concentration (100%).

    • Storage:

      • Store the stock solution under the desired conditions (e.g., -20°C, protected from light).

    • Subsequent Time Points (e.g., 1, 3, 6, 12 months):

      • At each time point, remove the stock solution from storage and allow it to equilibrate to room temperature.

      • Prepare a dilution in the same manner as for Time Point 0.

      • Inject the sample into the HPLC and record the peak area.

    • Data Analysis:

      • Calculate the percentage of N,N-diethyl-retinamide remaining at each time point relative to the initial peak area.

      • Plot the percentage remaining versus time to determine the stability profile.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_analysis Stability Analysis weigh Weigh Compound dissolve Dissolve in Solvent weigh->dissolve purge Purge with Inert Gas dissolve->purge store Store at Low Temperature purge->store timepoint_0 Time Point 0 Analysis (HPLC) storage Long-Term Storage timepoint_0->storage timepoint_x Subsequent Time Points (HPLC) storage->timepoint_x data_analysis Data Analysis & Stability Profile timepoint_x->data_analysis degradation_pathway parent N,N-diethyl-retinamide oxidized Oxidized Products (e.g., epoxides, aldehydes) parent->oxidized Oxidation (O2, light, heat) hydroxylated Hydroxylated Products (on ring or chain) parent->hydroxylated Hydroxylation

References

"Retinamide, N,N-diethyl-" improving the bioavailability of topical preparations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working to improve the bioavailability of topical preparations, with a focus on retinoids and the use of penetration enhancers like N,N-diethyl-m-toluamide (DEET).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in formulating topical retinoid preparations?

A1: The primary challenges in formulating topical retinoids include their inherent instability, potential for skin irritation, and achieving adequate penetration into the skin to exert their therapeutic effects. Retinoids are sensitive to light, oxygen, and temperature, which can lead to degradation and loss of efficacy.[1] Additionally, many individuals experience retinoid dermatitis, characterized by erythema, scaling, and burning, which can limit patient compliance.[2][3]

Q2: How does N,N-diethyl-m-toluamide (DEET) improve the bioavailability of topical drugs?

A2: N,N-diethyl-m-toluamide (DEET) has been shown to act as a dermal penetration enhancer.[4] It can improve the delivery of a variety of drugs through the skin.[4] While the exact mechanism is not fully elucidated, it is thought to disrupt the highly organized lipid structure of the stratum corneum, thereby increasing the permeability of the skin to other topically applied substances.

Q3: What are common side effects associated with topical retinoids and how can they be mitigated?

A3: Common side effects of topical retinoids include skin irritation, dryness, peeling, redness, and itching.[5][6] These effects can be mitigated by several strategies, including:

  • Starting with a lower concentration and gradually increasing it.[6]

  • Using formulations with moisturizing or soothing ingredients.[7]

  • Employing advanced delivery systems like nanoemulsions or solid lipid nanoparticles to control the release of the retinoid.[5]

  • Reducing the frequency of application to every other day initially.

Q4: What is the difference between retinol and tretinoin?

A4: Retinol and tretinoin are both vitamin A derivatives, but they differ in potency and availability. Retinol is available over-the-counter and needs to be converted by skin enzymes into its active form, retinoic acid.[8][9] Tretinoin is the active form (all-trans retinoic acid) and is available by prescription only.[6][9] Consequently, tretinoin is significantly more potent than retinol but also has a higher potential for causing skin irritation.[6][9]

Troubleshooting Guides

Issue 1: Low Permeation of Active Ingredient in In Vitro Skin Model
Possible Cause Troubleshooting Step
Poor solubility of the active in the vehicle. Determine the solubility of your active ingredient in various cosmetic solvents.[10][11] Consider using a solvent system where the active has higher solubility.
Vehicle is not optimized for skin penetration. Incorporate a known penetration enhancer, such as N,N-diethyl-m-toluamide (DEET), into your formulation.[4] Evaluate the effect of different concentrations of the enhancer.
Incorrect experimental setup. Ensure the in vitro model (e.g., Franz diffusion cell) is properly assembled and maintained at the correct temperature (typically 37°C).[12][13] Verify the integrity of the skin membrane before the experiment.
Inadequate hydration of the skin membrane. Properly hydrate the skin membrane in phosphate-buffered saline (PBS) before mounting it in the diffusion cell.
Issue 2: High Degradation of Retinoid in the Formulation
Possible Cause Troubleshooting Step
Exposure to light and air. Prepare and store the formulation in light-protected and airtight containers. Consider adding antioxidants like BHT or BHA to the formulation.[14]
Incompatible excipients. Review the compatibility of all formulation components with the retinoid. Certain ingredients may promote oxidation or other degradation pathways.
Unfavorable pH of the formulation. Measure and adjust the pH of the formulation to a range where the specific retinoid is most stable.
High temperature during manufacturing or storage. Employ a low-energy emulsification method for preparation. Store the final product at controlled room temperature or under refrigeration as specified for the particular retinoid.

Quantitative Data

Table 1: Solubility of Niacinamide in Various Solvents

SolventSolubility (mg/mL)
Transcutol® P (TC)311.9 ± 4.5
Propylene glycol (PG)165.7 ± 1.8
1-2 hexanediol (HEX)136.4 ± 2.1
1-2 pentanediol (1-2P)151.3 ± 1.5
1-5 pentanediol (1-5P)204.7 ± 2.3
1-3 butanediol (1-3B)196.8 ± 3.2
Glycerol (GLY)82.9 ± 0.8
Dimethyl isosorbide (DMI)224.6 ± 3.7
Data adapted from a study on niacinamide, illustrating the range of solubilities in common cosmetic solvents. Similar characterization is crucial for retinoid formulations.[11]

Table 2: In Vivo Transdermal Absorption of DEET from Different Formulations

FormulationAbsolute Bioavailability (%)Cmax (ng/mL)T1/2 (hr)MRT (hr)
FA (PEG-polyacrylic acid polymer system) 13.4154.32.524.99
FB (Commercial DEET lotion) 17.5196.52.734.38
This table demonstrates how formulation can impact the transdermal absorption of an active ingredient. FA exhibited reduced systemic absorption compared to the commercial formulation FB.[15]

Experimental Protocols

Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells

Objective: To quantify the permeation and retention of a topical formulation through an ex vivo skin model.

Materials:

  • Franz diffusion cells

  • Full-thickness human or porcine skin explants[13]

  • Test formulation containing the active pharmaceutical ingredient (API)

  • Receptor solution (e.g., phosphate-buffered saline with a solubilizing agent)

  • High-performance liquid chromatography (HPLC) system for analysis[12]

Methodology:

  • Skin Preparation: Surgically excised human or porcine skin is carefully prepared, and hair is removed. The full-thickness skin is mounted on the Franz diffusion cells with the stratum corneum facing the donor compartment.[13][16]

  • Formulation Application: A precise amount of the test formulation (e.g., 2.5 mg/cm²) is applied to the surface of the skin in the donor compartment.[13]

  • Incubation: The Franz cells are maintained at 37°C for the duration of the experiment (e.g., 24 hours). The receptor compartment is filled with a suitable culture medium or buffer.[13][16]

  • Sample Collection: At predetermined time intervals, aliquots of the receptor solution are collected and replaced with fresh solution.

  • Skin Extraction: At the end of the experiment, the skin surface is cleaned to remove any unabsorbed formulation. The different layers of the skin (stratum corneum, epidermis, dermis) can be separated and extracted to determine the amount of API retained.

  • Analysis: The concentration of the API in the receptor solution and skin extracts is quantified using a validated HPLC method.[17]

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification of Retinoids

Objective: To develop and validate an HPLC method for the quantification of a retinoid (e.g., tretinoin) in skin samples.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column

  • Mobile phase (e.g., a mixture of methanol and water)

  • Tretinoin standard

  • Methanol for extraction and standard preparation[17]

Methodology:

  • Standard Curve Preparation: A stock solution of tretinoin is prepared in methanol. Serial dilutions are made to create a series of standards at known concentrations (e.g., 0.05–15.00 μg/mL).[17]

  • Sample Preparation: Skin samples from the permeation study are minced and extracted with methanol, followed by sonication and centrifugation to separate the supernatant.

  • Chromatographic Conditions: The samples and standards are injected into the HPLC system. The mobile phase composition and flow rate are optimized to achieve good separation of the analyte peak. The UV detector is set to the maximum absorbance wavelength for the retinoid.

  • Quantification: The peak area of the retinoid in the samples is compared to the standard curve to determine its concentration.[17]

  • Method Validation: The method should be validated for linearity, precision, accuracy, and limits of detection and quantification to ensure reliable results.[17]

Visualizations

Retinoid_Action_Pathway cluster_stratum_corneum Stratum Corneum cluster_epidermis Epidermis cluster_dermis Dermis Topical Retinoid Topical Retinoid Keratinocyte Keratinocyte Topical Retinoid->Keratinocyte Penetration Cellular Proliferation Cellular Proliferation Keratinocyte->Cellular Proliferation Normalization of Differentiation Normalization of Differentiation Keratinocyte->Normalization of Differentiation Fibroblast Fibroblast Keratinocyte->Fibroblast Signaling Collagen Synthesis Collagen Synthesis Fibroblast->Collagen Synthesis Experimental_Workflow Skin Preparation Skin Preparation Franz Cell Setup Franz Cell Setup Skin Preparation->Franz Cell Setup Formulation Application Formulation Application Franz Cell Setup->Formulation Application Incubation (24h, 37°C) Incubation (24h, 37°C) Formulation Application->Incubation (24h, 37°C) Sample Collection Sample Collection Incubation (24h, 37°C)->Sample Collection Receptor Fluid Analysis Receptor Fluid Analysis Sample Collection->Receptor Fluid Analysis Skin Layer Extraction Skin Layer Extraction Sample Collection->Skin Layer Extraction HPLC Quantification HPLC Quantification Receptor Fluid Analysis->HPLC Quantification Skin Layer Extraction->HPLC Quantification Data Analysis Data Analysis HPLC Quantification->Data Analysis Troubleshooting_Flowchart Start Start Low Bioavailability Low Bioavailability Start->Low Bioavailability Check Solubility Check Solubility Low Bioavailability->Check Solubility Solubility OK? Solubility OK? Check Solubility->Solubility OK? Modify Vehicle Modify Vehicle Solubility OK?->Modify Vehicle No Add Penetration Enhancer Add Penetration Enhancer Solubility OK?->Add Penetration Enhancer Yes Re-evaluate Re-evaluate Modify Vehicle->Re-evaluate Check Stability Check Stability Add Penetration Enhancer->Check Stability Stability OK? Stability OK? Check Stability->Stability OK? Add Antioxidants Add Antioxidants Stability OK?->Add Antioxidants No Stability OK?->Re-evaluate Yes Add Antioxidants->Re-evaluate

References

"Retinamide, N,N-diethyl-" minimizing off-target effects in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,N-diethyl-retinamide (DEET) in cell culture. The focus is on understanding and minimizing potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: Is there evidence that N,N-diethyl-retinamide (DEET) directly interacts with retinoic acid receptors (RARs) or retinoid X receptors (RXRs)?

Based on available scientific literature, there is currently no direct evidence to suggest that DEET functions as a ligand for RARs or RXRs. The primary established mechanisms of action for DEET are related to its role as an insect repellent, involving interactions with insect olfactory receptors.[1][2][3][4] In mammalian systems, studies have pointed to effects on neuronal ion channels and neurotransmitter systems, but not the classical retinoid signaling pathway.[4][5]

Q2: What are the known cellular effects of DEET in mammalian cell culture?

Research has shown that DEET can induce dose-dependent cytotoxicity in mammalian cells. For example, a study on human sinonasal epithelial cells demonstrated that DEET exposure led to a significant reduction in cell viability and proliferation.[6] Morphological changes and cell disintegration were observed at higher concentrations (0.625-5 mM) over a 6-day exposure period.[6] Other studies have indicated that DEET can block Na+ and K+ channels in rat cortical neurons, suggesting neurotoxic potential at high concentrations.[4][5]

Q3: What are potential off-target effects to consider when using DEET in cell culture?

Given the lack of direct interaction with retinoid receptors, any observed "off-target" effects in the context of retinoid research are likely independent of the classical signaling pathway. Potential off-target effects to monitor include:

  • Cytotoxicity: As evidenced by studies, DEET can be cytotoxic at certain concentrations. This can manifest as reduced cell proliferation, detachment, and cell death.[6]

  • Altered Gene Expression: Through mechanisms yet to be fully elucidated in the context of retinoid research, DEET could potentially alter gene expression patterns unrelated to RARE (Retinoic Acid Response Element) activation.

  • Changes in Cell Morphology: Researchers have reported that DEET can induce changes in cellular morphology.[6]

  • Impact on Neuronal Function: In neuronal cell cultures, it is crucial to consider DEET's known effects on ion channels.[4][5]

Q4: How does DEET's chemical structure relate to that of a typical retinoid?

While N,N-diethyl-retinamide contains an amide group similar to some synthetic retinamides, its overall structure significantly differs from classical retinoids like all-trans retinoic acid (ATRA). DEET is N,N-diethyl-m-toluamide and lacks the polyene chain and β-ionone ring characteristic of retinoids, which are crucial for binding to the ligand-binding pocket of RARs and RXRs.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Action
Unexpected cell death or low viability DEET-induced cytotoxicity.Perform a dose-response curve to determine the optimal, non-toxic concentration for your cell line. Consider reducing the treatment duration.
Inconsistent experimental results Instability or degradation of DEET in culture media.Prepare fresh stock solutions of DEET for each experiment. Protect from light and store appropriately.
Changes in expression of genes unrelated to retinoid signaling Off-target effects of DEET on other cellular pathways.Use appropriate controls, such as a vehicle-only control and a positive control with a known retinoid. Consider performing transcriptomic analysis (e.g., RNA-seq) to identify affected pathways.
Effects observed are not blocked by RAR/RXR antagonists The mechanism of action is independent of the classical retinoid pathway.Investigate alternative signaling pathways that may be affected by DEET. Consider its known effects on neuronal channels if using a relevant cell type.

Quantitative Data

Table 1: Cytotoxicity of N,N-diethyl-retinamide (DEET) on Human Sinonasal Epithelial Cells

ConcentrationEffect on Cell Viability and ProliferationReference
5 mMElimination of all viable cells[6]
2.5 mMSignificant inhibition of cell growth[6]
0.625 - 1.25 mMReduced cell viability and altered morphology[6]

Table 2: Binding Affinity of a Known Retinoid X Receptor (RXR) Ligand

LigandReceptorBinding Affinity (Kd)Reference
9-cis Retinoic AcidRXRβ Homodimer6 nM[7][8]
9-cis Retinoic Acid (without ligand)RXRβ Homodimer18 nM[7][8]

Experimental Protocols

Protocol 1: Determining the Cytotoxic Concentration of a Small Molecule Using an MTT Assay

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of N,N-diethyl-retinamide in your cell culture medium. A typical starting range, based on published data, might be from 1 µM to 5 mM. Include a vehicle-only control (e.g., DMSO).

  • Treatment: Remove the overnight culture medium and replace it with the medium containing the different concentrations of the compound. Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathways and Workflows

Retinoid_Signaling_Pathway Canonical Retinoid Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinol_RBP Retinol-RBP Complex Retinol Retinol Retinol_RBP->Retinol Uptake Retinaldehyde Retinaldehyde Retinol->Retinaldehyde Oxidation RA Retinoic Acid (RA) Retinaldehyde->RA Oxidation CRABP CRABP RA->CRABP Binding RA_n Retinoic Acid (RA) CRABP->RA_n Nuclear Translocation RAR RAR RA_n->RAR Binds RXR RXR RARE RARE RXR->RARE RAR->RARE Gene Target Gene Transcription RARE->Gene Regulates

Caption: Canonical retinoid signaling pathway.

Off_Target_Workflow Workflow for Investigating Off-Target Effects Start Observe Unexpected Phenotype with DEET Dose_Response Perform Dose-Response and Viability Assays Start->Dose_Response RAR_Antagonist Co-treat with RAR/RXR Antagonist Dose_Response->RAR_Antagonist Effect_Blocked Effect Blocked? RAR_Antagonist->Effect_Blocked On_Target Likely On-Target (Retinoid Pathway) Effect_Blocked->On_Target Yes Off_Target Likely Off-Target Effect_Blocked->Off_Target No Transcriptomics Transcriptomic/Proteomic Analysis Off_Target->Transcriptomics Pathway_Analysis Identify Affected Pathways Transcriptomics->Pathway_Analysis

Caption: Troubleshooting workflow for off-target effects.

References

"Retinamide, N,N-diethyl-" protocol refinement for consistent experimental results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent experimental results with N,N-diethyl-retinamide. The information provided is based on established principles for handling retinoids; however, specific parameters should be optimized for your experimental system.

Frequently Asked Questions (FAQs)

Q1: What is N,N-diethyl-retinamide and what is its primary mechanism of action?

A1: N,N-diethyl-retinamide is a synthetic derivative of retinoic acid. Like other retinoids, it is presumed to exert its biological effects by binding to and activating nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[1][2] These receptors form heterodimers that bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating gene transcription.[1][2] This signaling pathway is crucial in regulating cellular processes such as proliferation, differentiation, and apoptosis.[1]

Q2: How should I prepare and store stock solutions of N,N-diethyl-retinamide?

A2: N,N-diethyl-retinamide is expected to be hydrophobic. Therefore, stock solutions should be prepared in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. It is crucial to purge the solvent with an inert gas like nitrogen or argon before dissolving the compound to prevent oxidation. For long-term storage, stock solutions should be kept at -20°C or -80°C in amber vials to protect them from light. It is recommended to prepare small aliquots to avoid repeated freeze-thaw cycles.

Q3: What are the stability considerations when working with N,N-diethyl-retinamide in cell culture?

A3: Retinoids are notoriously unstable, being sensitive to light, heat, and oxidation.[3][4] The stability of retinoids in cell culture media is significantly influenced by the presence of serum. In serum-free media, retinoids can degrade rapidly. The presence of fetal bovine serum (FBS) or bovine serum albumin (BSA) can stabilize the compound.[3][5] It is highly recommended to conduct all experimental manipulations under yellow or red light to minimize photodegradation.[6] Furthermore, prepare fresh dilutions of N,N-diethyl-retinamide in culture medium immediately before each experiment.

Q4: What are the expected challenges when transitioning from in vitro to in vivo experiments with N,N-diethyl-retinamide?

A4: A key challenge will be the compound's solubility and bioavailability. Due to its hydrophobicity, formulating N,N-diethyl-retinamide for in vivo administration may require specialized delivery systems to ensure adequate absorption and distribution to target tissues. Pharmacokinetic and toxicity studies will be essential to determine the optimal dosing regimen and to monitor for potential side effects.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or no biological effect observed Compound Degradation: N,N-diethyl-retinamide may have degraded due to exposure to light, heat, or oxidation.Prepare fresh stock solutions and dilutions for each experiment. Work under subdued or colored light (yellow/red). Store stock solutions properly at -20°C or -80°C in amber vials.
Low Bioavailability in Culture: In serum-free or low-serum media, the compound may be unstable or not readily available to cells.[3][4][5]Ensure the presence of at least 0.1% BSA or a low percentage of FBS in your culture medium to stabilize the compound.
Incorrect Dosage: The concentration range used may be outside the effective window for the specific cell line.Perform a dose-response curve to determine the optimal concentration (e.g., IC50 for cytotoxicity).
Cell Line Insensitivity: The target cells may not express the necessary retinoid receptors (RARs, RXRs) or co-factors.Verify the expression of RARs and RXRs in your cell line using RT-PCR or Western blotting.
High variability between replicates Uneven Compound Distribution: Poor solubility can lead to uneven distribution in the culture medium.After diluting the stock solution in medium, vortex or pipette vigorously to ensure a homogenous solution. Avoid precipitation.
Pipetting Errors: Inaccurate pipetting, especially of small volumes of concentrated stock solution.Use calibrated pipettes and ensure proper pipetting technique. Consider serial dilutions to work with larger volumes.
Edge Effects in Microplates: Evaporation from wells on the outer edges of a multi-well plate can concentrate the compound.Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or medium to maintain humidity.
Unexpected Cytotoxicity Solvent Toxicity: The concentration of the organic solvent (e.g., DMSO) may be toxic to the cells.Ensure the final concentration of the solvent in the culture medium is low (typically <0.5%) and include a vehicle control in your experiments.
Compound Precipitation: At high concentrations, the compound may precipitate out of solution, and these precipitates can be cytotoxic.Visually inspect the culture medium for any signs of precipitation after adding the compound. If observed, reduce the concentration.
Difficulty Reproducing Published Results Differences in Experimental Conditions: Minor variations in cell line passage number, serum batch, or incubation time can affect results.Standardize all experimental parameters as much as possible. Note the specific details of all reagents and conditions in your lab notebook.
Purity of the Compound: The purity of the N,N-diethyl-retinamide used may differ from that in the original study.Use a compound of known and high purity. If synthesizing in-house, ensure rigorous purification and characterization.

Experimental Protocols

General Protocol for a Cell-Based Cytotoxicity Assay (e.g., MTT or MTS)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh medium.

    • Count the cells and adjust the density to the desired concentration.

    • Seed the cells in a 96-well plate at the optimized density and incubate overnight.

  • Compound Preparation and Treatment:

    • Prepare a concentrated stock solution of N,N-diethyl-retinamide in DMSO.

    • Perform serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations. Remember to include a vehicle control (medium with the same concentration of DMSO).

    • Remove the old medium from the cells and add the medium containing the different concentrations of N,N-diethyl-retinamide or the vehicle control.

  • Incubation:

    • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.

  • MTT/MTS Assay:

    • Add the MTT or MTS reagent to each well according to the manufacturer's instructions.[7]

    • Incubate for 1-4 hours at 37°C.[7]

    • If using MTT, add the solubilization solution and mix thoroughly to dissolve the formazan crystals.[7]

    • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Normalize the results to the vehicle control to determine the percentage of cell viability.

    • Plot the cell viability against the compound concentration to determine the IC50 value.

General Protocol for Gene Expression Analysis by RT-qPCR
  • Cell Treatment:

    • Seed and treat cells with N,N-diethyl-retinamide at the desired concentration and for the appropriate time, as determined from previous experiments. Include a vehicle control.

  • RNA Extraction:

    • Lyse the cells directly in the culture dish using a suitable lysis buffer.

    • Extract total RNA using a commercially available kit, following the manufacturer's protocol.

    • Assess the quality and quantity of the extracted RNA using a spectrophotometer or a bioanalyzer.

  • cDNA Synthesis:

    • Synthesize cDNA from the total RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Prepare the qPCR reaction mix containing cDNA, primers for the target gene(s) and a reference gene, and a suitable qPCR master mix.

    • Run the qPCR reaction in a real-time PCR instrument.

  • Data Analysis:

    • Calculate the relative expression of the target gene(s) using the ΔΔCt method, normalized to the reference gene and relative to the vehicle control.

Visualizations

Retinoid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinoid N,N-diethyl-retinamide CRABP CRABP Retinoid->CRABP Binds RAR RAR CRABP->RAR Translocates & Activates RXR RXR RAR->RXR Heterodimerizes RARE RARE RXR->RARE Binds Gene Target Gene RARE->Gene Regulates Transcription

Caption: Generalized retinoid signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_experiment Cell-Based Assay cluster_analysis Data Analysis Stock Prepare Stock Solution (DMSO/Ethanol, amber vial, -20°C) Treat Prepare Serial Dilutions & Treat Cells (include vehicle control) Stock->Treat Seed Seed Cells in Multi-well Plate Seed->Treat Incubate Incubate (e.g., 24-72h) Treat->Incubate Assay Perform Readout Assay (e.g., MTT, RT-qPCR) Incubate->Assay Analyze Analyze Data (e.g., IC50, Relative Gene Expression) Assay->Analyze

Caption: General experimental workflow for cell-based assays.

References

Validation & Comparative

Retinamide, N,N-diethyl- vs. Tretinoin: A Comparative Analysis of Gene Expression Effects

Author: BenchChem Technical Support Team. Date: November 2025

A notable gap in current scientific literature exists regarding the specific gene expression effects of N,N-diethyl-retinamide, precluding a direct, data-driven comparison with the extensively studied tretinoin. While tretinoin's impact on gene regulation is well-documented, research on N,N-diethyl-retinamide remains limited, with available studies focusing on broader biological activities rather than specific gene targets.

This guide synthesizes the current understanding of tretinoin's influence on gene expression and presents the sparse data available for N,N-diethyl-retinamide. It also outlines a hypothetical experimental framework that could be employed to generate the necessary data for a future comparative analysis.

Tretinoin: A Well-Established Modulator of Gene Expression

Tretinoin, also known as all-trans-retinoic acid (ATRA), is a biologically active form of vitamin A that directly influences gene expression by binding to nuclear retinoic acid receptors (RARs).[1] This interaction initiates a cascade of molecular events that alter the transcription of a multitude of genes involved in cellular differentiation, proliferation, and inflammation.[1][2]

Upon entering the cell nucleus, tretinoin binds to RARs, which then form a heterodimer with retinoid X receptors (RXRs). This complex subsequently binds to specific DNA sequences known as retinoic acid response elements (RAREs) located in the promoter regions of target genes, thereby activating or repressing their transcription.[1]

Genes known to be upregulated by tretinoin are often involved in promoting epidermal differentiation and the synthesis of extracellular matrix proteins like collagen. Conversely, genes that are downregulated by tretinoin are typically associated with hyperproliferation and inflammation, including certain cytokines and matrix metalloproteinases (MMPs).[1]

N,N-diethyl-retinamide: Limited Data on Gene Expression

In contrast to tretinoin, there is a significant scarcity of research on the specific effects of N,N-diethyl-retinamide on gene expression. One of the few available studies reported that N,N-diethylretinamide was approximately one-fifteenth as effective as retinoic acid in inhibiting keratinization in chick embryo metatarsal skin explants.[3] This suggests that N,N-diethyl-retinamide possesses some retinoid-like biological activity, likely through interaction with the retinoid signaling pathway, but with significantly lower potency than tretinoin. However, this study did not provide any data on the specific genes modulated by N,N-diethyl-retinamide.

Without further research, a detailed comparison of the gene expression profiles induced by these two compounds is not possible.

Comparative Data on Gene Expression

The following table summarizes the available information. The significant data gap for N,N-diethyl-retinamide is clearly indicated.

FeatureTretinoinN,N-diethyl-retinamide
Mechanism of Action Binds to and activates Retinoic Acid Receptors (RARs), leading to the modulation of target gene expression.[1]Presumed to interact with the retinoid signaling pathway, but the specific mechanism and receptor affinity are not well-characterized.
Potency High potency in modulating gene expression and inducing biological effects.[1]Significantly less potent than retinoic acid in inhibiting keratinization, suggesting lower overall biological activity.[3]
Upregulated Genes Genes involved in cellular differentiation, collagen synthesis (e.g., COL1A1, COL3A1), and extracellular matrix regulation.[1][4]Data Not Available
Downregulated Genes Genes involved in hyperproliferation, inflammation (e.g., IL-6, TNF-alpha), and collagen degradation (e.g., MMP-1, MMP-3, MMP-9).[1]Data Not Available

Experimental Protocols for Future Comparative Analysis

To enable a direct comparison, a standardized experimental approach would be necessary. The following protocols outline a potential methodology for assessing and comparing the gene expression effects of tretinoin and N,N-diethyl-retinamide in a relevant cell line (e.g., human keratinocytes or dermal fibroblasts).

Cell Culture and Treatment
  • Cell Seeding: Plate human keratinocytes at a density of 1 x 10^5 cells/well in a 6-well plate containing keratinocyte growth medium.

  • Incubation: Culture the cells at 37°C in a humidified atmosphere of 5% CO2 for 24 hours to allow for cell attachment.

  • Treatment: Replace the medium with fresh medium containing either tretinoin (e.g., 1 µM), N,N-diethyl-retinamide (e.g., 1 µM and 15 µM to account for potential lower potency), or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the treated cells for a predetermined time course (e.g., 6, 24, and 48 hours).

RNA Extraction and Quantification
  • Cell Lysis: After the incubation period, wash the cells with PBS and lyse them directly in the well using a suitable lysis buffer (e.g., TRIzol).

  • RNA Isolation: Isolate total RNA from the cell lysates according to the manufacturer's protocol.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer).

Gene Expression Analysis (Quantitative Real-Time PCR - qRT-PCR)
  • Reverse Transcription: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

  • qRT-PCR Reaction: Set up qRT-PCR reactions using a SYBR Green-based master mix, cDNA template, and primers specific for target genes (e.g., KRT10, COL1A1, MMP1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Thermal Cycling: Perform the qRT-PCR on a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene and comparing the treated samples to the vehicle control.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the known signaling pathway for tretinoin and a general experimental workflow for a comparative gene expression study.

Tretinoin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Tretinoin Tretinoin CRABP CRABP Tretinoin->CRABP Binds RAR RAR CRABP->RAR Translocates to Nucleus RAR_RXR RAR-RXR Heterodimer RAR->RAR_RXR Forms Heterodimer with RXR RXR RXR->RAR_RXR RARE RARE RAR_RXR->RARE Binds to Gene_Expression Modulation of Gene Expression RARE->Gene_Expression Regulates Experimental_Workflow start Start cell_culture Cell Culture (e.g., Keratinocytes) start->cell_culture treatment Treatment with Tretinoin, N,N-diethyl-retinamide, or Vehicle Control cell_culture->treatment incubation Incubation (Time Course) treatment->incubation rna_extraction Total RNA Extraction incubation->rna_extraction qc RNA Quantification & Quality Control rna_extraction->qc cdna_synthesis cDNA Synthesis qc->cdna_synthesis qpcr qRT-PCR Analysis cdna_synthesis->qpcr data_analysis Data Analysis (ΔΔCt Method) qpcr->data_analysis end End data_analysis->end

References

Comparative Efficacy of N,N-diethyl-retinamide: An Analysis of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of published scientific literature reveals a significant lack of available data on the biological efficacy of N,N-diethyl-retinamide, preventing a direct comparative analysis against other synthetic retinoids at this time. While extensive research exists for established retinoids such as tretinoin, adapalene, and tazarotene, as well as for other retinamide derivatives like N-(4-hydroxyphenyl)retinamide (Fenretinide), specific experimental data detailing the performance of N,N-diethyl-retinamide remains elusive in the public domain.

This guide aims to provide a framework for such a comparison, outlining the necessary experimental data required and presenting the established efficacy of other synthetic retinoids as a benchmark. The methodologies and signaling pathways described herein serve as a template for the future evaluation of N,N-diethyl-retinamide.

Key Performance Indicators for Retinoid Efficacy

A thorough comparison of synthetic retinoids necessitates the evaluation of several key performance indicators. These metrics provide a quantitative measure of a compound's biological activity and therapeutic potential.

Table 1: Essential Performance Indicators for Retinoid Comparison

Performance IndicatorDescriptionRelevance to Efficacy
Receptor Binding Affinity (Kd or Ki) The concentration of the retinoid required to occupy 50% of the retinoic acid receptors (RARs) or retinoid X receptors (RXRs).A lower Kd or Ki value indicates a higher binding affinity, suggesting greater potency.
Receptor Transactivation (EC50) The concentration of the retinoid that elicits a half-maximal transcriptional response from a reporter gene under the control of a retinoic acid response element (RARE).A lower EC50 value indicates greater potency in activating the retinoid signaling pathway.
Inhibition of Cell Proliferation (IC50) The concentration of the retinoid that inhibits the growth of a specific cancer cell line by 50%.A lower IC50 value indicates greater cytotoxic or cytostatic efficacy against cancer cells.
Induction of Apoptosis The ability of the retinoid to trigger programmed cell death in target cells.A key mechanism for the anti-cancer activity of retinoids.

The Retinoid Signaling Pathway: A Mechanism of Action

Retinoids exert their biological effects by modulating gene expression through a well-defined signaling pathway. Understanding this pathway is crucial for interpreting the efficacy data of any synthetic retinoid.

Retinoid_Signaling_Pathway Retinoid Signaling Pathway cluster_nucleus Retinoid Synthetic Retinoid (e.g., N,N-diethyl-retinamide) CRABP Cellular Retinoic Acid Binding Protein (CRABP) Retinoid->CRABP Binding Nucleus Nucleus CRABP->Nucleus Transport RAR Retinoic Acid Receptor (RAR) RXR Retinoid X Receptor (RXR) RAR->RXR Heterodimerization CoR Co-repressors RAR->CoR Ligand binding releases CoR CoA Co-activators RAR->CoA Ligand binding recruits CoA RARE Retinoic Acid Response Element (RARE) on DNA RXR->RARE Binding CoR->RXR Repression Transcription Gene Transcription CoA->Transcription Activation Proteins Protein Synthesis Transcription->Proteins Cellular_Response Cellular Response (e.g., Differentiation, Apoptosis, Growth Inhibition) Proteins->Cellular_Response

Caption: The retinoid signaling pathway, initiated by the binding of a synthetic retinoid to cellular receptors.

Experimental Protocols for Efficacy Determination

To generate the data necessary for a robust comparison, standardized experimental protocols are employed. The following are outlines of key methodologies.

Receptor Binding Assay

Objective: To determine the binding affinity of a retinoid for RARs and RXRs.

Methodology:

  • Preparation of Receptor Proteins: Recombinant human RAR and RXR subtypes (α, β, γ) are expressed and purified.

  • Radioligand Binding: A constant concentration of a radiolabeled retinoid (e.g., [3H]-all-trans-retinoic acid) is incubated with the receptor protein in the presence of increasing concentrations of the unlabeled test retinoid (e.g., N,N-diethyl-retinamide).

  • Separation of Bound and Free Ligand: The mixture is filtered through a membrane that retains the receptor-ligand complex.

  • Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

  • Data Analysis: The data is used to calculate the inhibitor constant (Ki), which reflects the binding affinity of the test retinoid.

Reporter Gene Transactivation Assay

Objective: To measure the ability of a retinoid to activate gene transcription through RARs.

Methodology:

  • Cell Culture and Transfection: A suitable cell line (e.g., HEK293T) is cultured and co-transfected with expression vectors for an RAR subtype and a reporter plasmid containing a luciferase gene under the control of a RARE.

  • Treatment: The transfected cells are treated with increasing concentrations of the test retinoid.

  • Luciferase Assay: After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.

  • Data Analysis: The dose-response curve is plotted, and the EC50 value is calculated.

Reporter_Gene_Assay_Workflow Reporter Gene Assay Workflow Start Start: Cell Culture (e.g., HEK293T) Transfection Co-transfection with: - RAR Expression Vector - RARE-Luciferase Reporter Start->Transfection Treatment Treatment with varying concentrations of Test Retinoid Transfection->Treatment Incubation Incubation (e.g., 24 hours) Treatment->Incubation Lysis Cell Lysis Incubation->Lysis Luciferase_Assay Measure Luciferase Activity (Luminometer) Lysis->Luciferase_Assay Analysis Data Analysis: - Dose-Response Curve - EC50 Calculation Luciferase_Assay->Analysis

Caption: A simplified workflow for a reporter gene transactivation assay to determine retinoid potency.

Cell Proliferation (MTT) Assay

Objective: To assess the cytotoxic or cytostatic effects of a retinoid on cancer cells.

Methodology:

  • Cell Seeding: Cancer cells (e.g., a human breast cancer cell line like MCF-7) are seeded in a 96-well plate.

  • Treatment: After allowing the cells to attach, they are treated with increasing concentrations of the test retinoid.

  • Incubation: The plate is incubated for a set period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria will reduce MTT to a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of each well is read using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The IC50 value is calculated from the dose-response curve.

Comparative Efficacy of Established Synthetic Retinoids

While data for N,N-diethyl-retinamide is not available, the following table summarizes the known efficacy of commonly used synthetic retinoids to provide a benchmark for future studies.

Table 2: Efficacy of Selected Synthetic Retinoids (Illustrative Data)

RetinoidReceptor SelectivityTypical ApplicationNotes on Efficacy
Tretinoin (all-trans-retinoic acid) Pan-RAR agonistAcne, photoagingEffective, but can be irritating.[1][2][3]
Adapalene RARβ and RARγ selectiveAcneGenerally better tolerated than tretinoin with comparable efficacy for acne.[2][4]
Tazarotene RARβ and RARγ selectivePsoriasis, acne, photoagingOften considered more potent than tretinoin for photoaging, but with a higher potential for irritation.[1][3]
Bexarotene RXR selectiveCutaneous T-cell lymphomaActs through a different receptor family (RXRs) compared to the other retinoids listed.

Conclusion and Future Directions

The development of novel synthetic retinoids like N,N-diethyl-retinamide holds promise for improved therapeutic indices, offering enhanced efficacy with reduced side effects. However, a thorough and objective comparison with existing treatments is contingent upon the public availability of robust experimental data. Future research should focus on generating the key performance indicators outlined in this guide for N,N-diethyl-retinamide. Such data will be instrumental for researchers, scientists, and drug development professionals in accurately assessing its potential role in the therapeutic landscape. Until such studies are published, a definitive comparison of the efficacy of N,N-diethyl-retinamide against other synthetic retinoids cannot be made.

References

Comparative Analysis of Adapalene and N,N-diethyl-retinamide on Sebum Production: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: November 2025

A critical review of current scientific literature reveals a significant disparity in the available data regarding the effects of Adapalene and N,N-diethyl-retinamide on sebum production. While Adapalene has been the subject of numerous studies, providing a clear understanding of its mechanism and clinical efficacy in modulating sebaceous gland function, there is a notable absence of published research on the specific effects of N,N-diethyl-retinamide on sebum secretion. This guide, therefore, provides a comprehensive overview of the existing experimental data for Adapalene and contextualizes the potential role of retinamides within the broader class of retinoids.

Adapalene: A Third-Generation Retinoid with Proven Sebum-Regulating Properties

Adapalene is a synthetic retinoid that has demonstrated efficacy in the treatment of acne vulgaris, a condition intrinsically linked to excess sebum production.[1][2] Its mechanism of action involves the selective modulation of retinoic acid receptors (RARs), specifically RAR-β and RAR-γ, which leads to changes in gene expression that influence cellular differentiation, proliferation, and inflammation.[3]

Quantitative Effects on Sebum Production

Experimental studies have provided quantitative insights into Adapalene's impact on sebum production. An in vitro study using hamster sebocytes showed that Adapalene can suppress sebum accumulation by inhibiting the biosynthesis of triacylglycerols (TGs) and the expression of perilipin 1 (PLIN1), a protein involved in the formation of lipid droplets.[4]

However, the direct effect on sebum excretion rates in human clinical trials has yielded more nuanced results. A study investigating the efficacy of 0.1% Adapalene gel on patients with mild to moderate acne did not find a statistically significant reduction in the sebum excretion rate in the T-zone after six weeks of treatment.[5] This highlights the complexity of translating in vitro findings to clinical outcomes, where factors such as formulation, skin penetration, and individual patient variability play a significant role.

Table 1: Summary of Experimental Data on Adapalene's Effect on Sebum Production

Parameter Experimental Model Key Findings Reference
Sebum AccumulationDifferentiated hamster sebocytesSuppressed sebum accumulation as lipid droplets.[4]
Triacylglycerol (TG) ProductionDifferentiated hamster sebocytesDose-dependent inhibition of TG production.[4]
Perilipin 1 (PLIN1) ProductionDifferentiated hamster sebocytesTranscriptional inhibition of PLIN1.[4]
Sebum Excretion Rate (T-Zone)Human subjects with mild to moderate acne (n=60)No statistically significant reduction after 6 weeks of treatment with 0.1% Adapalene gel.[5]
Experimental Protocols

In Vitro Sebocyte Culture and Analysis: [4]

  • Cell Culture: Differentiated hamster sebocytes were cultured.

  • Treatment: Cells were treated with varying concentrations of Adapalene.

  • Lipid Staining: Oil Red O and Nile Red staining were used to visualize lipid droplets, indicating sebum accumulation.

  • Triacylglycerol Measurement: The levels of triacylglycerols were quantified to assess sebum production.

  • Gene and Protein Expression Analysis: Real-time PCR and Western blotting were used to measure the expression of diacylglycerol acyltransferase-1 (DGAT-1) and perilipin 1 (PLIN1).

Clinical Trial for Sebum Excretion Rate: [5]

  • Study Design: A prospective clinical study was conducted over 6 weeks.

  • Participants: 60 patients with mild to moderate acne vulgaris were included in the study group, with a control group of 40 healthy individuals.

  • Intervention: The study group applied 0.1% Adapalene gel.

  • Sebum Measurement: Sebum secretion was measured using a Sebumeter® at five facial sites (forehead, nose, chin, and both cheeks) at baseline and after 6 weeks.

  • Statistical Analysis: The collected data was statistically analyzed to determine the significance of any changes in sebum excretion.

Signaling Pathway of Adapalene in Sebocytes

The mechanism by which Adapalene reduces sebum production involves its interaction with nuclear retinoid receptors. The following diagram illustrates this proposed signaling pathway.

Adapalene_Pathway cluster_cell Sebocyte Adapalene Adapalene RAR Retinoic Acid Receptors (RAR-β/γ) Adapalene->RAR Binds to RXR Retinoid X Receptor (RXR) RAR->RXR Forms heterodimer with ARE Adapalene Response Element (on DNA) RXR->ARE Binds to Gene_Expression Modulation of Gene Expression ARE->Gene_Expression Regulates DGAT1 DGAT-1 (Triacylglycerol Synthesis) Gene_Expression->DGAT1 Downregulates PLIN1 PLIN1 (Lipid Droplet Formation) Gene_Expression->PLIN1 Downregulates TG_Synthesis Triacylglycerol Synthesis DGAT1->TG_Synthesis Sebum_Accumulation Sebum Accumulation PLIN1->Sebum_Accumulation TG_Synthesis->Sebum_Accumulation Leads to

Figure 1. Proposed signaling pathway of Adapalene in reducing sebum production within a sebocyte.

N,N-diethyl-retinamide: An Uncharacterized Retinoid Derivative

A thorough search of scientific databases and literature reveals no studies investigating the effect of N,N-diethyl-retinamide on sebum production. While its chemical name suggests it is a derivative of retinoic acid (a retinoid), its biological activity and potential effects on sebaceous glands remain uncharacterized in the public domain.

General Effects of Retinoids on Sebum Production

Retinoids as a class are known to influence sebaceous gland function. Both natural and synthetic retinoids can modulate the proliferation and differentiation of sebocytes.[6] This is primarily mediated through their interaction with nuclear receptors (RARs and RXRs), which are present in human sebocytes.[3] The binding of retinoids to these receptors can lead to a reduction in sebaceous gland size and a decrease in the production of sebum components. For instance, oral isotretinoin (13-cis-retinoic acid) is a potent inhibitor of sebum production.

It is plausible that N,N-diethyl-retinamide, as a retinoid, could exert some influence on sebum production through similar receptor-mediated pathways. However, without experimental data, its specific activity, potency, and potential clinical utility remain speculative.

Conclusion

In the comparative analysis of Adapalene and N,N-diethyl-retinamide on sebum production, only Adapalene is supported by scientific evidence. Adapalene has been shown to reduce sebum accumulation in vitro by inhibiting key enzymes and proteins involved in lipid synthesis and storage. While clinical studies on its effect on sebum excretion rates have shown variable results, its role in managing acne, a sebum-related disorder, is well-established.

Conversely, there is a complete lack of scientific data on the effects of N,N-diethyl-retinamide on sebum production. Therefore, no direct comparison can be made. Future research is required to characterize the biological activity of N,N-diethyl-retinamide and to determine if it holds any potential as a modulator of sebaceous gland function. For researchers and drug development professionals, Adapalene remains a well-documented option for influencing sebum production, while N,N-diethyl-retinamide represents an unexplored chemical entity in this context.

References

A Comparative Guide to Validated HPLC and Alternative Methods for the Purity Assessment of N,N-diethylretinamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a proposed validated High-Performance Liquid Chromatography (HPLC) method for the purity assessment of N,N-diethylretinamide against alternative analytical techniques. The information presented is designed to assist researchers and drug development professionals in selecting the most appropriate methodology for their specific needs, ensuring the quality and reliability of their work.

Introduction to N,N-diethylretinamide and Purity Assessment

N,N-diethylretinamide, a synthetic derivative of vitamin A (retinol), belongs to the class of retinoids. Retinoids are known to play crucial roles in various biological processes, including cell growth, differentiation, and vision. Due to their potent biological activity, the purity of retinoid compounds is of utmost importance in research and pharmaceutical applications to ensure safety and efficacy. Analytical methods for purity assessment are essential for quality control, stability testing, and characterization of these active pharmaceutical ingredients.

Comparison of Analytical Methods for Purity Assessment

The selection of an analytical method for purity assessment depends on various factors, including the required sensitivity, specificity, throughput, and available resources. The following table provides a comparative overview of the proposed HPLC method, Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Parameter Proposed HPLC-UV Method UHPLC-MS/MS Quantitative NMR (qNMR)
Principle Separation based on polarity, detection by UV absorbance.Separation based on polarity, detection by mass-to-charge ratio.Quantitation based on the direct proportionality between NMR signal intensity and the number of atomic nuclei.[1][2][3]
Specificity Good; can distinguish between compounds with different retention times and UV spectra.Excellent; provides structural information and can distinguish between isomers.[4]Excellent; provides structural information and can identify unknown impurities.
Sensitivity Good (ng range).[5]Excellent (pg to fg range).[6][7]Moderate (µg to mg range).
Throughput Moderate; typical run times are 15-30 minutes.[5]High; faster separation times compared to HPLC.[6][7]Low; requires longer acquisition times for high accuracy.
Quantitation Relative (area percent) or absolute (with a certified reference standard).Absolute (with an isotopically labeled internal standard).[4]Absolute (with an internal or external standard of known purity).[8][9]
Cost Low to moderate for instrumentation and consumables.High cost of instrumentation and maintenance.High initial instrument cost, lower consumable cost.
Primary Use Routine quality control, purity assessment, and stability testing.Metabolite identification, impurity profiling, and trace analysis.[4][10]Purity determination of reference standards, quantification without a specific reference standard for the analyte.[1][2][8]

Proposed Validated HPLC Method for N,N-diethylretinamide Purity Assessment

Based on established methods for related retinoids, a reverse-phase HPLC method is proposed for the routine purity assessment of N,N-diethylretinamide.[5][11][12][13][14]

Experimental Protocol
  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: An isocratic or gradient mixture of methanol, water, and a small percentage of acetic or formic acid to ensure good peak shape. A starting point could be a mixture of methanol, water, and acetic acid (85:15:0.5, v/v/v).[13]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: UV detection at approximately 350 nm, which is a common wavelength for retinoids.[13][15]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the N,N-diethylretinamide sample in the mobile phase or a suitable solvent like methanol to a final concentration of approximately 0.1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • The purity is typically assessed by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • For quantitative analysis, a calibration curve should be prepared using a reference standard of N,N-diethylretinamide of known purity.

Summary of Proposed HPLC Parameters
Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Methanol:Water:Acetic Acid (85:15:0.5, v/v/v)
Flow Rate 1.0 mL/min
Temperature 30 °C
Detection UV at 350 nm
Injection Volume 10 µL
Method Validation Parameters

A validated HPLC method should meet the following criteria as per ICH guidelines:

Parameter Acceptance Criteria
Specificity The peak for N,N-diethylretinamide should be well-resolved from any impurities or degradation products.
Linearity Correlation coefficient (r²) ≥ 0.999 over the specified concentration range.
Accuracy Recovery of 98.0% to 102.0% for the analyte.
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.
Robustness No significant changes in results with small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature).

Alternative Analytical Methods

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS)

UHPLC-MS offers higher resolution, sensitivity, and speed compared to conventional HPLC.[4][6][7][16] The mass spectrometer provides mass-to-charge ratio information, which aids in the identification of impurities and degradation products, even at trace levels. This technique is particularly useful for in-depth impurity profiling and for analyzing complex mixtures.

Typical Experimental Setup:

  • UHPLC System: A UHPLC system capable of handling high backpressures.

  • Column: A sub-2 µm particle size C18 column.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound.[1][2][8] The purity of a sample can be determined by comparing the integral of a specific proton signal from the analyte to the integral of a signal from a certified internal standard of known purity.[3][9] This makes qNMR a powerful tool for the certification of reference materials and for the purity assessment of novel compounds where no reference standard is available.

Typical Experimental Setup:

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are soluble.

  • Internal Standard: A certified reference material with known purity and a simple NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Solvent Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (350 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity Integrate->Calculate Report Generate Report Calculate->Report Method_Selection Start Purity Assessment Requirement Routine_QC Routine QC / High Throughput? Start->Routine_QC Trace_Analysis Trace Impurity ID / High Sensitivity? Routine_QC->Trace_Analysis No HPLC HPLC-UV Routine_QC->HPLC Yes Primary_Standard No Reference Standard / Primary Method? Trace_Analysis->Primary_Standard No UHPLC_MS UHPLC-MS Trace_Analysis->UHPLC_MS Yes Primary_Standard->HPLC No qNMR qNMR Primary_Standard->qNMR Yes

References

N,N-diethyl-retinamide: An Unexplored Frontier in Nuclear Receptor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the current scientific literature reveals a significant knowledge gap regarding the cross-reactivity of N,N-diethyl-retinamide (DEET) with nuclear receptors. While extensively studied for its insect-repellent properties, which are primarily mediated through odorant receptors, there is a conspicuous absence of experimental data on its potential interactions with the superfamily of nuclear receptors. This guide will therefore provide a foundational understanding of nuclear receptor cross-reactivity, drawing parallels from structurally related retinoids, to inform researchers, scientists, and drug development professionals about the potential, yet uninvestigated, landscape of N,N-diethyl-retinamide's off-target effects.

The Principle of Nuclear Receptor Cross-Reactivity

Nuclear receptors are a large family of ligand-activated transcription factors that regulate a vast array of physiological processes, including development, metabolism, and reproduction. Their activity is modulated by the binding of small lipophilic molecules, such as steroid hormones, thyroid hormones, and vitamins. Cross-reactivity occurs when a ligand for one receptor also binds to and modulates the activity of another, leading to a complex web of signaling interactions.

Retinoids, a class of compounds derived from vitamin A, exert their biological effects by activating two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs).[1][2][3] Each family consists of three subtypes (α, β, and γ).[3]

The Central Role of Retinoid X Receptor (RXR) in Cross-Reactivity

RXR plays a unique and central role in the nuclear receptor superfamily as a promiscuous heterodimerization partner.[4][5] While RARs primarily form heterodimers with RXRs to regulate gene expression, RXRs can also form heterodimers with a multitude of other nuclear receptors, including:

  • Peroxisome Proliferator-Activated Receptors (PPARs) [6][7][8]

  • Liver X Receptors (LXRs) [9][10][11][12]

  • Vitamin D Receptor (VDR) [13][14]

  • Thyroid Hormone Receptor (TR) [4][15][16]

  • Glucocorticoid Receptor (GR) [17][18]

These heterodimeric partnerships are the basis for extensive cross-talk between different signaling pathways. The nature of these interactions can be categorized as follows:

  • Permissive Heterodimers: In this configuration (e.g., RXR/PPAR, RXR/LXR), the complex can be activated by a ligand for either RXR or its partner receptor.[19]

  • Non-permissive Heterodimers: In this case (e.g., RXR/VDR, RXR/TR), the heterodimer is only activated by the ligand of the partner receptor, and the RXR ligand has no effect.[19]

  • Conditional Heterodimers: The RXR/RAR heterodimer is considered a conditional partnership where the presence of both ligands can lead to synergistic activation.[19]

The following diagram illustrates the pivotal role of RXR in forming heterodimers with various nuclear receptors, thereby integrating multiple signaling pathways.

RXR_Heterodimerization cluster_partners Heterodimer Partners RXR RXR RAR RAR RXR->RAR Conditional PPAR PPAR RXR->PPAR Permissive LXR LXR RXR->LXR Permissive VDR VDR RXR->VDR Non-permissive TR TR RXR->TR Non-permissive GR GR RXR->GR Interaction

Figure 1: RXR as a central hub for nuclear receptor heterodimerization.

Potential for N,N-diethyl-retinamide Cross-Reactivity: A Hypothesis

N,N-diethyl-retinamide shares the core structural features of a retinoid, including a β-ionone ring and a polyene chain, but with a modified polar head group (an amide instead of a carboxylic acid). Structure-activity relationship studies on other retinoids have demonstrated that modifications to this polar head group can significantly alter receptor binding affinity and selectivity.[20][21]

Given the structural similarity to other retinoids, it is plausible that N,N-diethyl-retinamide could exhibit some level of affinity for RARs and/or RXRs. If it were to bind to RXR, even with low affinity, it could theoretically influence the activity of any of the RXR-heterodimer pathways. The workflow for investigating such potential cross-reactivity would follow a standard pharmacological approach.

Experimental_Workflow cluster_0 Initial Screening cluster_1 Functional Characterization cluster_2 Data Analysis Binding_Assay Ligand Binding Assays (e.g., Radioligand displacement) Target_Receptors Panel of Nuclear Receptors (RAR, RXR, PPAR, LXR, etc.) Affinity Determine Binding Affinity (Ki, Kd, IC50) Binding_Assay->Affinity Reporter_Assay Reporter Gene Assays (Transactivation/Transrepression) Efficacy Determine Functional Potency (EC50, IC50) Reporter_Assay->Efficacy Gene_Expression Target Gene Expression Analysis (qPCR, Microarray) Gene_Expression->Efficacy

Figure 2: A typical experimental workflow for assessing nuclear receptor cross-reactivity.

Known Biological Targets of N,N-diethyl-retinamide (DEET)

Current research indicates that the primary mode of action for DEET as an insect repellent is through the modulation of insect odorant receptors (ORs).[22][23] Studies have shown that DEET can directly activate certain ORs, leading to a repellent behavioral response in insects.[22] This mechanism is distinct from the transcriptional regulation mediated by nuclear receptors.

Conclusion and Future Directions

The investigation into the cross-reactivity of N,N-diethyl-retinamide with nuclear receptors represents a significant and unexplored area of research. While its role as an insect repellent acting on odorant receptors is well-established, its potential effects on the complex network of nuclear receptor signaling remain unknown.

Given the widespread use of DEET and the central role of nuclear receptors in human health, dedicated studies are warranted to fill this knowledge gap. A systematic evaluation of N,N-diethyl-retinamide's binding affinity and functional activity across a panel of nuclear receptors would provide valuable insights for drug development professionals and regulatory agencies. Such research would not only clarify the potential for off-target effects but could also uncover novel pharmacological properties of this widely used compound. The methodologies for such investigations are well-established, and their application to N,N-diethyl-retinamide is a logical and necessary next step in understanding its complete biological profile.

References

Designing a Head-to-Head Clinical Trial for N,N-diethyl-retinamide in Acne Vulgaris Treatment

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Framework for Researchers and Drug Development Professionals

Understanding the Therapeutic Rationale: The Retinoid Signaling Pathway

N,N-diethyl-retinamide, as a derivative of vitamin A, is presumed to exert its therapeutic effects through the well-characterized retinoid signaling pathway. Retinoids play a crucial role in regulating cellular proliferation and differentiation within the skin.[1][2][3][4][5] The binding of retinoids to nuclear receptors, specifically retinoic acid receptors (RARs) and retinoid X receptors (RXRs), leads to the modulation of gene expression.[1][4] This, in turn, influences key pathological factors in acne, including abnormal follicular keratinization, inflammation, and sebum production.[6][7][8]

Retinoid_Signaling_Pathway cluster_cell Keratinocyte Retinoid N,N-diethyl-retinamide (or other retinoid) CRABP Cellular Retinoic Acid Binding Protein (CRABP) Retinoid->CRABP Binds to RAR_RXR RAR-RXR Heterodimer CRABP->RAR_RXR Translocates to nucleus and binds to RARE Retinoic Acid Response Element (RARE) in DNA RAR_RXR->RARE Binds to Gene_Transcription Modulation of Gene Transcription RARE->Gene_Transcription Cellular_Effects ↓ Keratinocyte Proliferation ↓ Inflammation ↑ Cell Differentiation Gene_Transcription->Cellular_Effects Leads to

Caption: A simplified diagram of the retinoid signaling pathway in a keratinocyte.

Proposed Head-to-Head Clinical Trial Design

A robust evaluation of N,N-diethyl-retinamide necessitates a well-designed, randomized, double-blind, active-controlled clinical trial.

Objective: To compare the efficacy, safety, and tolerability of N,N-diethyl-retinamide topical formulation to a standard-of-care topical retinoid (e.g., Tretinoin 0.05% cream or Adapalene 0.1% gel) in subjects with moderate to severe acne vulgaris.

Experimental Protocol

1. Study Population:

  • Inclusion Criteria: Healthy males and females, aged 12-40 years, with a clinical diagnosis of moderate to severe acne vulgaris (Investigator's Global Assessment [IGA] score of 3 or 4), and a minimum of 20 inflammatory and 25 non-inflammatory facial lesions.

  • Exclusion Criteria: Known hypersensitivity to retinoids, use of systemic acne medications within the past 3 months, use of topical acne treatments within the past 4 weeks, and pregnancy or lactation.

2. Study Design:

  • A 12-week, multicenter, randomized, double-blind, parallel-group, active-controlled study.

  • Subjects will be randomized in a 1:1 ratio to receive either N,N-diethyl-retinamide or the active comparator.

3. Treatment Administration:

  • Subjects will be instructed to apply a pea-sized amount of the assigned study medication to the entire face once daily in the evening after washing with a mild cleanser.

4. Efficacy Assessments:

  • Primary Efficacy Endpoints:

    • Mean percent change in inflammatory and non-inflammatory lesion counts from baseline to week 12.

    • Proportion of subjects with at least a 2-grade improvement in IGA score from baseline to week 12, resulting in an IGA score of 'clear' (0) or 'almost clear' (1).

  • Secondary Efficacy Endpoints:

    • Change in IGA score from baseline at each study visit (weeks 2, 4, 8, and 12).

    • Subject self-assessment of acne severity and improvement.

5. Safety and Tolerability Assessments:

  • Recording of all adverse events (AEs) at each study visit.

  • Local tolerability assessments (erythema, scaling, dryness, stinging/burning) using a standardized grading scale.

Clinical_Trial_Workflow Screening Screening & Enrollment (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (Lesion Counts, IGA) Screening->Baseline Randomization Randomization (1:1) Baseline->Randomization Treatment_A Group A: N,N-diethyl-retinamide Randomization->Treatment_A Treatment_B Group B: Active Comparator Randomization->Treatment_B Follow_Up Follow-up Visits (Weeks 2, 4, 8) Treatment_A->Follow_Up Treatment_B->Follow_Up Week_12 Week 12 Assessment (Primary Endpoints) Follow_Up->Week_12 Data_Analysis Data Analysis & Reporting Week_12->Data_Analysis

Caption: A workflow diagram for the proposed head-to-head clinical trial.

Data Presentation for Comparative Analysis

The following tables provide a template for summarizing the quantitative data that would be collected in the proposed clinical trial.

Table 1: Efficacy Outcomes at Week 12

Efficacy MeasureN,N-diethyl-retinamide (n=...)Active Comparator (n=...)p-value
Mean Percent Reduction in Inflammatory Lesions
Baseline (Mean ± SD)
Week 12 (Mean ± SD)
Mean Percent Reduction in Non-inflammatory Lesions
Baseline (Mean ± SD)
Week 12 (Mean ± SD)
IGA Success Rate (≥ 2-grade improvement and score of 0 or 1)
n (%)

Table 2: Safety and Tolerability Profile

Adverse EventN,N-diethyl-retinamide (n=...)Active Comparator (n=...)
Treatment-Emergent Adverse Events (TEAEs)
Any TEAE, n (%)
Drug-related TEAE, n (%)
Local Tolerability (Most Severe Grade)
Erythema, n (%)
Scaling, n (%)
Dryness, n (%)
Stinging/Burning, n (%)

Conclusion

While clinical data on N,N-diethyl-retinamide for acne is currently lacking, the proposed head-to-head clinical trial design provides a rigorous and standardized methodology for its evaluation. By adhering to established endpoints and protocols, researchers can generate the necessary data to objectively compare its performance against existing therapeutic alternatives. The successful execution of such a trial would be a critical step in determining the potential role of N,N-diethyl-retinamide in the clinical management of acne vulgaris.

References

A Comparative Guide to In Vitro Models for Predicting In Vivo Efficacy of N,N-diethyl-retinamide and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in vitro models used to predict the in vivo response of the synthetic retinoid N-(4-hydroxyphenyl)retinamide (fenretinide or 4-HPR), a compound closely related to N,N-diethyl-retinamide, and its potent metabolite, 4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR). We present supporting experimental data, detailed methodologies for key assays, and a comparative analysis with other retinoids to aid in the selection of appropriate preclinical models for retinoid-based cancer therapy development.

Unveiling the Anti-Cancer Mechanisms of Fenretinide

Fenretinide, a synthetic analog of retinoic acid, has demonstrated broad-spectrum cytotoxic activity against various cancer cell lines and in preclinical animal models.[1] Unlike natural retinoids that primarily induce cell differentiation, fenretinide's anti-tumor activity stems from its ability to induce apoptosis, or programmed cell death.[2] This process is often initiated by the generation of reactive oxygen species (ROS) and subsequent oxidative stress.[3]

A key metabolite, 4-oxo-4-HPR, has been identified and shown to be two to four times more effective than the parent compound in inhibiting the growth of ovarian, breast, and neuroblastoma tumor cell lines.[4][5][6] Notably, 4-oxo-4-HPR is also effective in cancer cells that have developed resistance to fenretinide.[5][6]

Data Presentation: In Vitro vs. In Vivo Efficacy

A significant challenge in the clinical development of fenretinide has been the discrepancy between its potent in vitro activity and its in vivo efficacy, largely due to its poor bioavailability.[7][8] The following tables summarize the quantitative data from in vitro and in vivo studies to highlight these correlations and differences.

Table 1: In Vitro Cytotoxicity (IC50) of Fenretinide and 4-oxo-4-HPR in Various Cancer Cell Lines

CompoundCancer TypeCell LineIC50 (µM)Reference
Fenretinide (4-HPR) OvarianA27801.3[4]
OvarianA2780/HPR (resistant)>10[4]
BreastT47D2.5[4]
BreastMCF-73.0[4]
NeuroblastomaSK-N-BE2.0[4]
NeuroblastomaIMR-321.8[4]
4-oxo-4-HPR OvarianA27800.6[4][5]
OvarianA2780/HPR (resistant)0.8[4]
BreastT47D1.0[4]
BreastMCF-71.5[4]
NeuroblastomaSK-N-BE0.5[4]
NeuroblastomaIMR-320.7[4]

Table 2: Correlation of In Vitro and In Vivo Response to Fenretinide

Cancer TypeIn Vitro Model (Cell Line)In Vitro IC50 (µM)In Vivo ModelIn Vivo OutcomeCorrelation/Discrepancy
Lung Cancer A549~5.7Nude mice xenograftSignificant tumor growth inhibitionGood correlation observed with a novel formulation enhancing bioavailability.
Kaposi's Sarcoma KS-ImmNot specifiedNude mice xenograftSignificant tumor growth reduction (P<0.001)In vitro effects on cell growth, migration, and invasion translated to in vivo efficacy.[9]
Diffuse Midline Glioma (DMG) HSJD-DIPG007Potent cytotoxicityOrthotopic xenograftSignificantly enhanced survivalFenretinide was one of the few compounds with good in vitro activity that also showed in vivo efficacy due to its ability to cross the blood-brain barrier.[10]
Malignant Glioma Various3-5Phase II Clinical TrialInadequate activity at tested dosesPlasma concentrations achieved in the clinical trial were close to the effective in vitro concentrations, but clinical efficacy was limited.[11]
Neuroblastoma VariousEffective concentrations achievedPhase I Clinical TrialMild toxicity, MTD not reachedPlasma concentrations effective in vitro were achieved in pediatric patients.[3]

Table 3: Comparison with Alternative Retinoids

RetinoidMechanism of ActionIn Vitro PotencyClinical Application
Tamibarotene RARα,β agonist~10 times more potent than all-trans retinoic acid (ATRA) in inducing differentiation and apoptosis in HL-60 cells.[12]Approved in Japan for recurrent acute promyelocytic leukemia (APL).[12]
Bexarotene Retinoid X receptor (RXR) selective agonistVaries by cell lineApproved for cutaneous T-cell lymphoma.[12]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for two key assays used in the evaluation of fenretinide and its analogs.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7]

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals.[7] The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and incubate for 24 hours at 37°C.[8]

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., fenretinide) and a vehicle control. Incubate for the desired exposure time (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.[8]

  • Solubilization: Carefully aspirate the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[8]

  • Absorbance Reading: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.

Xenograft Mouse Model for In Vivo Efficacy

Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a standard for evaluating the in vivo efficacy of anti-cancer agents.[13]

Principle: This model allows for the assessment of a drug's ability to inhibit tumor growth in a living organism, providing insights into its bioavailability, pharmacokinetics, and overall therapeutic potential.

Protocol:

  • Cell Preparation: Harvest cultured cancer cells (e.g., A549 lung cancer cells) and resuspend them in a suitable medium.[14]

  • Animal Model: Use immunodeficient mice, such as athymic nude mice, to prevent rejection of the human tumor cells.[14]

  • Tumor Implantation: Subcutaneously inject a specific number of tumor cells (e.g., 5 x 10^6) into the flank of each mouse.[15]

  • Tumor Growth and Measurement: Allow the tumors to grow to a palpable size. Measure the tumor volume regularly using calipers.[13]

  • Drug Administration: Once tumors reach a predetermined size (e.g., 70-300 mm³), randomize the mice into treatment and control groups.[13] Administer the test compound (e.g., fenretinide) via the desired route (e.g., intravenous injection) at a specified dose and schedule.[14]

  • Efficacy Evaluation: Monitor tumor volume throughout the study. At the end of the experiment, sacrifice the mice and excise the tumors for further analysis, such as histological examination and biomarker assessment.[14]

Mandatory Visualizations

To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.

Fenretinide_Signaling_Pathway Fenretinide-Induced Apoptosis Signaling Pathway Fenretinide Fenretinide ROS Reactive Oxygen Species (ROS) Generation Fenretinide->ROS ER_Stress Endoplasmic Reticulum (ER) Stress ROS->ER_Stress JNK_Activation JNK Activation ER_Stress->JNK_Activation Apoptosis Apoptosis JNK_Activation->Apoptosis

Caption: Fenretinide-induced apoptosis pathway.

Experimental_Workflow In Vitro to In Vivo Validation Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cancer Cell Lines MTT_Assay MTT Assay for IC50 Determination Cell_Culture->MTT_Assay Xenograft_Model Xenograft Mouse Model MTT_Assay->Xenograft_Model Promising Candidates Tumor_Growth_Inhibition Tumor Growth Inhibition Assessment Xenograft_Model->Tumor_Growth_Inhibition Clinical_Trials Clinical Trials Tumor_Growth_Inhibition->Clinical_Trials Efficacious Compounds

Caption: Workflow for validating in vivo response.

References

Safety Operating Guide

Proper Disposal of N,N-diethyl-retinamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step procedure for the safe disposal of N,N-diethyl-retinamide. In the absence of a specific Safety Data Sheet (SDS) for N,N-diethyl-retinamide, these procedures are based on the general guidelines for the disposal of retinoids and amide compounds.

Key Data for N,N-diethyl-retinamide

A summary of available data for N,N-diethyl-retinamide is presented below. This information is crucial for understanding the chemical's properties and handling requirements.

PropertyValueSource
Chemical Name N,N-diethyl-retinamidePubChem
CAS Number 33631-53-7PubChem
Molecular Formula C₂₄H₃₇NOPubChem
Molecular Weight 355.6 g/mol PubChem
Physical Description Information not available-
Solubility Information not available-
Hazard Statements Specific GHS classifications not available-

Step-by-Step Disposal Protocol for N,N-diethyl-retinamide

The following protocol outlines the recommended procedure for the disposal of N,N-diethyl-retinamide waste, including pure compound, contaminated labware, and solutions.

Personal Protective Equipment (PPE)

Before handling N,N-diethyl-retinamide waste, ensure you are wearing the appropriate personal protective equipment:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat.

Waste Segregation and Collection

Proper segregation of chemical waste is essential to prevent hazardous reactions.

  • Designated Waste Container: Use a clearly labeled, leak-proof container made of a compatible material (e.g., high-density polyethylene) for collecting N,N-diethyl-retinamide waste.

  • Labeling: The container must be labeled with "Hazardous Waste," the chemical name "N,N-diethyl-retinamide," and the associated hazards (e.g., "Chemical Waste," "Retinoid Compound").

  • Avoid Mixing: Do not mix N,N-diethyl-retinamide waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

Disposal of Unused or Expired N,N-diethyl-retinamide
  • Solid Waste: Collect any solid N,N-diethyl-retinamide in the designated hazardous waste container.

  • Solutions: If in solution, do not dispose of it down the drain. Collect the solution in the designated liquid hazardous waste container.

Disposal of Contaminated Labware and Materials
  • Sharps: Contaminated needles, syringes, or other sharps should be placed in a designated sharps container for hazardous chemical waste.

  • Glassware: Rinse contaminated glassware three times with a suitable solvent (e.g., ethanol or isopropanol). The first rinseate must be collected as hazardous waste. Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinses as hazardous waste.

  • Consumables: Contaminated consumables such as pipette tips, wipes, and gloves should be placed in the designated solid hazardous waste container for N,N-diethyl-retinamide.

Storage of Waste
  • Secure Storage: Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Container Integrity: Ensure the container is kept closed except when adding waste.

Final Disposal
  • Contact EHS: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Regulatory Compliance: All waste must be handled and disposed of in accordance with local, state, and federal regulations.[1]

Experimental Workflow and Logical Relationships

The following diagram illustrates the decision-making and procedural flow for the proper disposal of N,N-diethyl-retinamide.

start Start: N,N-diethyl-retinamide Waste Generated ppe Step 1: Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe segregate Step 2: Segregate Waste - Designated, Labeled Container - Do Not Mix Waste Streams ppe->segregate waste_type Identify Waste Type segregate->waste_type solid_waste Unused/Expired Solid waste_type->solid_waste Solid liquid_waste Solutions waste_type->liquid_waste Liquid contaminated_materials Contaminated Labware/Consumables waste_type->contaminated_materials Contaminated collect_solid Collect in Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Liquid Waste Container liquid_waste->collect_liquid handle_sharps Place Sharps in Sharps Container contaminated_materials->handle_sharps rinse_glassware Rinse Glassware 3x Collect First Rinse as Hazardous Waste contaminated_materials->rinse_glassware collect_consumables Collect in Solid Waste Container contaminated_materials->collect_consumables store Step 3: Store Waste Securely - Closed Container - Ventilated Area collect_solid->store collect_liquid->store handle_sharps->store rinse_glassware->store collect_consumables->store dispose Step 4: Final Disposal - Contact EHS/Licensed Contractor - Follow All Regulations store->dispose end End: Safe and Compliant Disposal dispose->end

Caption: Disposal workflow for N,N-diethyl-retinamide.

References

Safeguarding Your Research: A Comprehensive Guide to Handling N,N-diethyl-retinamide

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety protocols for the handling and disposal of N,N-diethyl-retinamide are critical for ensuring a secure laboratory environment. This guide provides immediate, actionable steps for researchers, scientists, and drug development professionals to minimize risks and manage this compound responsibly.

Personal Protective Equipment (PPE) and Hazard Mitigation

When handling N,N-diethyl-retinamide, a comprehensive approach to personal protection is paramount. The following table summarizes the recommended PPE and engineering controls.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical splash goggles or a face shield.[1][2][3][4]Protects against accidental splashes and contact with the eyes.
Skin Protection Chemical-resistant gloves (Nitrile or Neoprene recommended).[5][6][7] A lab coat or chemical-resistant apron should also be worn.[1]Prevents skin irritation and absorption. Regular inspection of gloves for tears or degradation is crucial.[5]
Respiratory Protection Work in a well-ventilated area, preferably a chemical fume hood.[1][2][8] If ventilation is inadequate or irritation occurs, use a NIOSH/MSHA-approved respirator.[4]Minimizes inhalation of any potential vapors or aerosols.
Engineering Controls A chemical fume hood is the primary engineering control. Eyewash stations and safety showers should be readily accessible.[3][4]Provides a contained workspace and immediate access to emergency decontamination equipment.

Operational Plan: From Handling to Disposal

A systematic approach to the handling and disposal of N,N-diethyl-retinamide is essential for laboratory safety. The following workflow provides a step-by-step guide for safe operations.

Safe Handling Workflow for N,N-diethyl-retinamide cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh/Measure Compound in Fume Hood prep_materials->handle_weigh Begin Experiment handle_dissolve Dissolve/Prepare Solution handle_weigh->handle_dissolve handle_reaction Perform Experimental Procedure handle_dissolve->handle_reaction clean_decontaminate Decontaminate Glassware and Surfaces handle_reaction->clean_decontaminate Experiment Complete clean_ppe Doff and Dispose of Contaminated PPE clean_decontaminate->clean_ppe clean_wash Wash Hands Thoroughly clean_ppe->clean_wash dispose_waste Collect Liquid and Solid Waste in Labeled, Sealed Containers clean_wash->dispose_waste Post-Cleanup dispose_consult Consult Institutional EHS for Pickup and Disposal dispose_waste->dispose_consult

Safe Handling Workflow for N,N-diethyl-retinamide

Experimental Protocols

Given that N,N-diethyl-retinamide is a research chemical, specific experimental protocols will vary. However, a general procedure for preparing a solution is as follows, based on methodologies for similar compounds[9]:

  • Preparation : Ensure all activities are conducted within a certified chemical fume hood. Don all required PPE as outlined in the table above.

  • Weighing : Accurately weigh the desired amount of N,N-diethyl-retinamide using a calibrated analytical balance.

  • Dissolving : In a suitable container, add the appropriate solvent. Many retinoids are soluble in organic solvents such as ethanol, DMSO, and dimethylformamide[9]. Slowly add the weighed N,N-diethyl-retinamide to the solvent while stirring to ensure complete dissolution.

  • Storage : If the solution is not for immediate use, store it in a tightly sealed, light-protected container at the recommended temperature, typically -20°C for retinoid compounds to maintain stability.

Disposal Plan

Proper disposal of N,N-diethyl-retinamide and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation : All waste materials, including unused compounds, contaminated solutions, and disposable PPE (gloves, etc.), should be collected in designated, clearly labeled, and sealed hazardous waste containers.

  • Container Rinsing : Empty containers that held N,N-diethyl-retinamide should be triple-rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste[10]. Subsequent rinses may also need to be collected depending on institutional and local regulations.

  • Regulatory Compliance : All waste must be disposed of through an approved hazardous waste disposal facility.[1][2][3][4][8] Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and proper disposal of the hazardous waste. Do not dispose of N,N-diethyl-retinamide down the drain or in regular trash.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.